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  • Product: Ethyl 3-aminohexanoate hydrochloride
  • CAS: 945419-79-4

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profile and Handling of Ethyl 3-aminohexanoate Hydrochloride

Executive Summary & Compound Identity Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a -amino acid ester derivative used primarily as a chiral building block in the synthesis of peptidomimetics, -lactam antib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a


-amino acid ester derivative used primarily as a chiral building block in the synthesis of peptidomimetics, 

-lactam antibiotics, and small-molecule pharmaceutical intermediates.[1] As a homolog of

-leucine or

-homonorvaline derivatives, it provides a flexible alkyl side chain (propyl group) at the

-position, imparting specific lipophilic properties to peptide backbones.

This guide details the physicochemical properties, structural characterization, and synthesis workflows for researchers utilizing this compound in drug discovery and process chemistry.

Nomenclature & Identification
Parameter Details
IUPAC Name Ethyl 3-aminohexanoate hydrochloride
Common Synonyms 3-Aminohexanoic acid ethyl ester HCl; Ethyl

-aminohexanoate hydrochloride
CAS Number 945419-79-4 (Racemic); 1217814-29-3 ((R)-isomer specific ref)
Molecular Formula

Molecular Weight 195.69 g/mol
SMILES CCCC(N)CC(=O)OCC.Cl
InChI Key RJNLWXVORNLJGW-UHFFFAOYSA-N

Physicochemical Properties

The following data represents the core physical profile of the hydrochloride salt. Note that as an HCl salt, the compound exhibits distinct solubility and stability profiles compared to its free base oil form.

Physical Data Table
Property Value / Description Condition / Note
Physical State Solid (Crystalline powder)White to off-white [1, 2]
Melting Point 108 – 115 °C (Typical range)Exact MP varies by enantiopurity and moisture content.
Solubility (Water) High (>50 mg/mL)Due to ionic HCl nature.
Solubility (Organic) Soluble in Methanol, Ethanol, DMSO.Sparingly soluble in DCM; Insoluble in Hexane/Ether.
Hygroscopicity Moderate to HighRequires desiccation; absorbs atmospheric moisture.
pKa (Conjugate Acid) ~9.0 – 10.2 (Predicted)Typical for primary aliphatic amines.
LogP (Free Base) ~1.49 (Predicted)Lipophilic character of the propyl chain.
Stability & Storage
  • Thermal Stability: Stable at room temperature in solid form.

  • Hydrolytic Stability: The ethyl ester moiety is susceptible to hydrolysis under strongly acidic or basic conditions (yielding 3-aminohexanoic acid).

  • Storage Protocol: Store at -20°C or 2-8°C under inert atmosphere (Argon/Nitrogen). Keep container tightly sealed to prevent hydrolysis or caking due to moisture [1].

Structural Characterization

Verification of identity is critical, particularly when synthesizing or purchasing this intermediate. The following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum in 

or

typically displays the following signals:
  • 
     0.85 – 0.95 ppm (t, 3H):  Terminal methyl of the propyl side chain.
    
  • 
     1.20 – 1.28 ppm (t, 3H):  Methyl group of the ethyl ester.
    
  • 
     1.30 – 1.60 ppm (m, 4H):  Methylene protons of the propyl chain (
    
    
    
    ).
  • 
     2.60 – 2.80 ppm (m, 2H): 
    
    
    
    -Methylene protons (
    
    
    ), often appearing as a doublet of doublets or multiplet due to the adjacent chiral center.
  • 
     3.40 – 3.60 ppm (m, 1H): 
    
    
    
    -Methine proton (
    
    
    ).
  • 
     4.10 – 4.20 ppm (q, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     8.00+ ppm (br s, 3H):  Ammonium protons (
    
    
    
    ), visible in DMSO, exchangeable with
    
    
    .
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    
     m/z (corresponding to the free base 
    
    
    
    ).
  • Fragment Ions: Loss of ammonia (

    
    ) or loss of the ethyl group may be observed depending on collision energy.
    

Synthesis & Manufacturing Workflows

Ethyl 3-aminohexanoate is typically synthesized via two primary routes: Chemical Reductive Amination (racemic) or Enzymatic Transamination (chiral).

Route A: Chemical Reductive Amination

This route involves the condensation of Ethyl 3-ketohexanoate (Ethyl butyrylacetate) with an ammonium source, followed by reduction.

  • Condensation: Ethyl 3-ketohexanoate +

    
    
    
    
    
    Enamine intermediate.
  • Reduction: Reduction of the enamine using

    
     or Catalytic Hydrogenation (
    
    
    
    ).
  • Salt Formation: Treatment with anhydrous HCl in Dioxane/Ethanol to precipitate the hydrochloride salt.

Route B: Enzymatic Transamination (Chiral)

For high enantiopurity ((S)- or (R)-isomer),


-transaminases are employed. This method is preferred in modern drug development to avoid difficult chiral resolutions.
  • Substrate: Ethyl 3-ketohexanoate.

  • Enzyme: Engineered

    
    -Transaminases (e.g., from Vibrio fluvialis or Chromobacterium violaceum).
    
  • Amine Donor: Isopropylamine or Alanine.

  • Outcome: High enantiomeric excess (>99% ee).

Synthesis Workflow Diagram

The following diagram illustrates the parallel synthesis pathways and the critical salt formation step.

SynthesisWorkflow Substrate Ethyl 3-ketohexanoate (Ethyl butyrylacetate) ChemRoute Route A: Chemical Synthesis (Racemic) Substrate->ChemRoute Chemical Reagents BioRoute Route B: Biocatalysis (Enantioselective) Substrate->BioRoute Biocatalyst Enamine Enamine Intermediate ChemRoute->Enamine Reduction Reduction (NaCNBH3 or H2/Pd) Enamine->Reduction FreeBase Ethyl 3-aminohexanoate (Free Base Oil) Reduction->FreeBase Transaminase w-Transaminase Reaction (Amine Donor: Isopropylamine) BioRoute->Transaminase Transaminase->FreeBase SaltFormation Salt Formation (HCl in Dioxane/EtOH) FreeBase->SaltFormation FinalProduct Ethyl 3-aminohexanoate HCl (Crystalline Solid) SaltFormation->FinalProduct

Figure 1: Comparative synthesis workflows for Ethyl 3-aminohexanoate HCl, highlighting the divergence between racemic chemical synthesis and enantioselective biocatalysis.

Experimental Handling Protocol

Salt Formation & Purification

If the product is obtained as an oil (free base) or an impure solid, the following protocol ensures conversion to a stable hydrochloride salt.

  • Dissolution: Dissolve 1.0 eq of crude Ethyl 3-aminohexanoate free base in anhydrous Ethanol (5 vol).

  • Acidification: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane.

  • Precipitation: Stir at 0°C for 1 hour. Add Diethyl Ether (10 vol) slowly to induce crystallization.

  • Isolation: Filter the white precipitate under inert gas (Nitrogen).

  • Drying: Dry under high vacuum (<5 mbar) at 30°C for 12 hours to remove trace solvent and moisture.

Safety & Toxicology
  • GHS Classification: Warning.[2][3] Causes skin irritation (H315), Eye irritation (H319).

  • Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact, rinse thoroughly with water.

References

  • MDPI. Beta-Phenylalanine Ester Synthesis from Stable Beta-Keto Ester Substrate Using Engineered Omega-Transaminases. (Discusses analogous beta-amino ester synthesis). Available at: [Link]

Sources

Exploratory

Ethyl 3-Aminohexanoate Hydrochloride: A Technical Guide to β-Amino Acid Building Blocks in Peptidomimetics and API Synthesis

Executive Summary In the evolving landscape of modern drug discovery, the limitations of native α-peptides—namely their rapid proteolytic degradation and poor oral bioavailability—have driven the pharmaceutical industry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of modern drug discovery, the limitations of native α-peptides—namely their rapid proteolytic degradation and poor oral bioavailability—have driven the pharmaceutical industry toward synthetic peptidomimetics. Ethyl 3-aminohexanoate hydrochloride has emerged as a critical β-amino acid building block in this domain. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its structural design, self-validating synthesis protocols, and its downstream applications in developing protease-resistant therapeutics and small-molecule active pharmaceutical ingredients (APIs).

Structural & Quantitative Profiling

Ethyl 3-aminohexanoate hydrochloride is the ethyl ester and hydrochloride salt of 3-aminohexanoic acid, an aliphatic β-amino acid. The addition of the ethyl ester and the hydrochloride salt are not merely formulation choices; they are deliberate chemical modifications designed to enhance solubility in organic synthesis and ensure long-term shelf stability[1].

Below is the consolidated quantitative data for this compound:

PropertySpecification
Analyte Name Ethyl 3-aminohexanoate hydrochloride
Primary CAS Number 945419-79-4[1]
Alternative CAS Number 59663-70-6 (Often cited for neat/alternative salt forms)[2]
Molecular Formula

(or

)[1]
Molecular Weight 195.69 g/mol [1]
SMILES String CCCC(CC(=O)OCC)N.Cl[1]
Physical State White to off-white crystalline solid
Storage Conditions Sealed in dry, 2-8°C[1]

The Causality of Chemical Design (Expertise & Experience)

To utilize this compound effectively, researchers must understand the mechanistic reasoning behind its specific structural format.

Why a β-Amino Acid?

Native α-amino acids place the amine and carboxylic acid groups on the same carbon. β-amino acids, such as the core of ethyl 3-aminohexanoate, introduce an additional methylene (


) group into the backbone. This seemingly minor insertion fundamentally alters the allowed dihedral angles (

) of the resulting peptide chain. Because human proteolytic enzymes evolved specifically to recognize the spatial geometry of α-peptides, they cannot effectively bind or cleave β-peptide bonds. Incorporating ethyl 3-aminohexanoate into a peptide sequence imparts profound metabolic stability.
Why the Ethyl Ester and Hydrochloride Salt?

The free zwitterionic form of 3-aminohexanoic acid is highly polar, making it insoluble in standard organic solvents used for peptide coupling (like DMF or DCM).

  • Esterification: Converting the carboxylic acid to an ethyl ester masks this polarity, driving up lipophilicity and organic solubility.

  • Salt Formation: A free β-amino ester is inherently unstable. The highly nucleophilic free amine will spontaneously attack its own ester carbonyl, leading to auto-lactamization (forming a 4-membered β-lactam ring) or uncontrolled polymerization. By converting the compound to a hydrochloride salt , the amine is protonated (

    
    ), rendering it completely non-nucleophilic. This locks the molecule in a stable state, allowing it to be stored for extended periods without degradation[3].
    

Self-Validating Synthesis Protocol

The following methodology outlines the synthesis of ethyl 3-aminohexanoate hydrochloride from its precursor, 3-aminohexanoic acid[4]. This protocol is designed as a self-validating system , meaning quality control and mechanistic checks are built directly into the workflow to ensure high-fidelity results.

Phase 1: Activation & Esterification
  • Preparation: Charge a flame-dried round-bottom flask with 50 mL of absolute ethanol. Chill the system to 0°C using an ice-water bath under an inert argon atmosphere.

  • Reagent Addition: Dropwise, add 1.2 equivalents of Thionyl Chloride (

    
    ).
    
    • Causality:

      
       reacts with ethanol to generate 
      
      
      
      gas in situ and forms a reactive diethyl sulfite intermediate, creating a highly acidic, anhydrous environment ideal for esterification without introducing water.
  • Substrate Introduction: Slowly add 1.0 equivalent of 3-aminohexanoic acid (CAS: 58521-63-4)[4] to the chilled solution.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 78°C) for 4 to 6 hours.

Phase 2: Isolation & Crystallization
  • Concentration: Once the reaction is complete, remove the ethanol and excess volatile byproducts under reduced pressure using a rotary evaporator.

  • Precipitation: Triturate the resulting crude oil with cold diethyl ether. The non-polar ether forces the highly polar hydrochloride salt to precipitate as a white crystalline solid.

  • Filtration: Collect the solid via vacuum filtration and wash twice with cold diethyl ether. Dry under a high vacuum.

Phase 3: System Validation (Quality Control)

Do not proceed to downstream applications without validating the structural integrity of the synthesized batch:

  • TLC Validation: Run on silica gel (Eluent: 9:1 DCM/MeOH). Spray with ninhydrin and heat; a distinct purple spot confirms the presence of the primary amine.

  • 
     NMR Validation (
    
    
    
    ):
    Look for the diagnostic ethyl ester signals—a clear quartet at
    
    
    ppm (
    
    
    ) and a triplet at
    
    
    ppm (
    
    
    ). The amine protons will appear as a broad singlet integrated for 3 protons (
    
    
    ), confirming the salt state.

Synthesis_Workflow Step1 3-Aminohexanoic Acid (Starting Material) Step2 Esterification (EtOH, SOCl₂, 0°C → Reflux) Step1->Step2 Step3 Solvent Evaporation & Ether Trituration Step2->Step3 Step4 Ethyl 3-aminohexanoate HCl (CAS: 945419-79-4) Step3->Step4 QC Self-Validation: NMR & Ninhydrin TLC Step4->QC

Workflow for the self-validating synthesis of Ethyl 3-aminohexanoate hydrochloride.

Advanced Applications in Drug Discovery

Ethyl 3-aminohexanoate hydrochloride serves as a versatile linchpin in multiple pharmacological domains.

A. Protease-Resistant β-Peptides

Through standard Fmoc or Boc solid-phase peptide synthesis (SPPS), the ethyl ester can be selectively hydrolyzed, and the amine liberated, allowing the monomer to be stitched into peptide sequences. β-peptides containing hexanoic acid derivatives are known to fold into highly stable secondary structures, such as 14-helices. These architectures are currently being explored for protein-protein interaction (PPI) inhibitors, where standard α-peptides would be destroyed by serum proteases before reaching their target.

B. Biguanide API Synthesis

Beyond peptidomimetics, this compound is a critical precursor in the synthesis of small-molecule APIs. Notably, ethyl 3-aminohexanoate hydrochloride is actively utilized in the synthesis of novel biguanide compounds[5]. By reacting the liberated amine with cyanoguanidine derivatives, researchers generate complex biguanides that exhibit potent anti-diabetic (AMPK activation) and anti-neoplastic (cancer cell metabolic starvation) properties[5].

Application_Pathway API Ethyl 3-aminohexanoate HCl (Core Building Block) Path1 Peptide Coupling (Fmoc/Boc Chemistry) API->Path1 Path2 Cyanoguanidine Coupling API->Path2 End1 β-Peptides (Protease-Resistant) Path1->End1 End2 Biguanide Derivatives (Anti-Cancer / Anti-Diabetic) Path2->End2

Divergent pharmacological applications of Ethyl 3-aminohexanoate hydrochloride.

References

  • Google Patents - EP3222614A2 - Biguanide compound and use thereof.

Sources

Foundational

Spectroscopic Characterization of Ethyl 3-Aminohexanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-aminohexanoate hydrochloride is a primary amine salt containing an ethyl ester functional group. As a valuable building block in organi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminohexanoate hydrochloride is a primary amine salt containing an ethyl ester functional group. As a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates, a thorough understanding of its structural and spectroscopic properties is paramount. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is on the interpretation of the spectral features to confirm the molecular structure and ensure sample purity, which is a critical aspect of drug discovery and development. This document is designed to serve as a practical reference for researchers, offering both predicted data and the underlying principles of spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is unequivocally established through the convergence of data from various spectroscopic techniques. For Ethyl 3-aminohexanoate hydrochloride, NMR spectroscopy will elucidate the carbon-hydrogen framework, IR spectroscopy will identify the key functional groups, and mass spectrometry will confirm the molecular weight and provide insights into the molecule's fragmentation pathways.

Caption: Molecular Structure of Ethyl 3-aminohexanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] By analyzing the chemical shifts, integration, and multiplicity of the signals, the connectivity of atoms in a molecule can be determined.[2][3]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of Ethyl 3-aminohexanoate hydrochloride is expected to show distinct signals for each unique proton environment. The presence of the electron-withdrawing ammonium group is anticipated to cause a downfield shift for the proton on the chiral center (C3).[4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1 (CH₃-CH₂)~ 0.9Triplet3H
H-2 (CH₃-CH₂-CH₂)~ 1.3-1.4Multiplet2H
H-4 (CH-CH₂-CH₂)~ 1.5-1.7Multiplet2H
H-3 (CH-NH₃⁺)~ 3.2-3.4Multiplet1H
H-5 (CH₂-C=O)~ 2.6-2.8Multiplet2H
H-7 (O-CH₂-CH₃)~ 4.1-4.2Quartet2H
H-8 (O-CH₂-CH₃)~ 1.2-1.3Triplet3H
NH₃⁺~ 7.5-8.5Broad Singlet3H

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often preferred for amine salts as it allows for the observation of the exchangeable N-H protons. In aprotic solvents like CDCl₃, these signals can be very broad or may not be observed at all.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[2] The carbonyl carbon of the ester group is expected to be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.[5] The carbon atom attached to the ammonium group (C3) will also be shifted downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (CH₃-CH₂)~ 13-15
C-2 (CH₃-CH₂-CH₂)~ 19-22
C-4 (CH-CH₂-CH₂)~ 35-38
C-3 (CH-NH₃⁺)~ 50-55
C-5 (CH₂-C=O)~ 40-43
C-6 (C=O)~ 170-173
C-7 (O-CH₂-CH₃)~ 60-62
C-8 (O-CH₂-CH₃)~ 14-16

Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups and molecular fragments. Cross-referencing these predictions with the actual experimental data serves as a self-validating system for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.[7]

Predicted IR Absorption Bands and Interpretation

The IR spectrum of Ethyl 3-aminohexanoate hydrochloride is expected to exhibit several characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
~ 3000-2800N-H (in NH₃⁺)StretchingStrong, Broad
~ 2960-2850C-H (alkyl)StretchingMedium to Strong
~ 1735C=O (ester)StretchingStrong, Sharp
~ 1600-1500N-H (in NH₃⁺)BendingMedium
~ 1465C-H (alkyl)BendingMedium
~ 1240C-O (ester)StretchingStrong

Expertise & Experience: The broadness of the N-H stretching band in the 3000-2800 cm⁻¹ region is a hallmark of ammonium salts and is due to extensive hydrogen bonding in the solid state.[8][9] The sharpness and high intensity of the C=O stretch at around 1735 cm⁻¹ is a clear indicator of the ester functional group.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.[13]

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be observed.[14]

  • Molecular Formula: C₈H₁₈ClNO₂

  • Molecular Weight: 195.69 g/mol

  • Predicted [M+H]⁺: m/z 160.13 (for the free amine C₈H₁₇NO₂)

Fragmentation Pathways: Upon fragmentation, common losses for amino acid esters include the loss of the alkoxy group (-OCH₂CH₃) and cleavage alpha to the nitrogen atom.[15][16]

G cluster_0 Ionization cluster_1 Fragmentation Ethyl 3-aminohexanoate C₈H₁₇NO₂ [M+H]⁺ [C₈H₁₈NO₂]⁺ m/z = 160.13 Ethyl 3-aminohexanoate->[M+H]⁺ ESI Fragment 1 Loss of -OCH₂CH₃ [C₆H₁₄NO]⁺ m/z = 116.11 [M+H]⁺->Fragment 1 - 45.02 Fragment 2 Alpha-cleavage [C₄H₁₀N]⁺ m/z = 72.08 [M+H]⁺->Fragment 2 - 88.05

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-aminohexanoate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[17]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[18] For quantitative ¹³C NMR, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ to allow for full relaxation of the carbon nuclei.[17][19]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (Solid): As Ethyl 3-aminohexanoate hydrochloride is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[6][20] Alternatively, a Nujol mull can be prepared.[21][22]

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.

  • Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to nM range) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.[23]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[23]

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.[24]

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

G cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis NMR_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc End Structural Confirmation NMR_Proc->End IR_Prep Sample Preparation (KBr Pellet or Nujol Mull) IR_Acq Spectrum Acquisition (Background and Sample) IR_Prep->IR_Acq IR_Proc Data Analysis (Ratioing against Background) IR_Acq->IR_Proc IR_Proc->End MS_Prep Sample Preparation (Dilute Solution in ESI-compatible Solvent) MS_Acq Data Acquisition (Infusion and Ionization) MS_Prep->MS_Acq MS_Proc Mass Analysis (m/z Measurement) MS_Acq->MS_Proc MS_Proc->End Start Ethyl 3-aminohexanoate hydrochloride Sample Start->NMR_Prep Start->IR_Prep Start->MS_Prep

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 3-aminohexanoate hydrochloride. By understanding the predicted NMR, IR, and MS spectra and the principles behind their interpretation, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data, which is essential for advancing research and development in the pharmaceutical industry.

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  • University of Bristol. Quantitative NMR Spectroscopy. [Link]

  • Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin-Madison. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Iowa State University. [Link]

  • University of California, Santa Barbara. 13-C NMR Protocol for beginners AV-400. [Link]

  • Li, H., Lee, J. W., & Li, L. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(6), 1104–1114. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2123. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

Sources

Exploratory

Solubility profile of Ethyl 3-aminohexanoate hydrochloride in various solvents

Executive Summary Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a critical -amino acid ester intermediate used in the synthesis of peptidomimetics and chiral pharmaceutical building blocks.[1][2][3] As a hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a critical


-amino acid ester intermediate used in the synthesis of peptidomimetics and chiral pharmaceutical building blocks.[1][2][3] As a hydrochloride salt of an amino ester, its solubility profile is governed by the competition between its high crystal lattice energy (ionic interactions) and the solvation capability of the solvent system.

This guide provides a comprehensive technical assessment of its solubility, theoretical predictive modeling based on structural analogs, and validated experimental protocols for precise determination. It is designed for process chemists and formulation scientists requiring actionable data for purification (recrystallization) and reaction solvent selection.

Physicochemical Basis of Solubility

To understand the solubility behavior of Ethyl 3-aminohexanoate hydrochloride, one must analyze its structural components:

  • Ionic Head Group (

    
    ):  Provides high polarity and capability for strong hydrogen bonding. This drives solubility in protic solvents (Water, Methanol) and high-dielectric aprotic solvents (DMSO).
    
  • Lipophilic Tail (Ethyl hexanoate chain): The ethyl ester and the propyl side chain (from the hexanoate backbone) add lipophilicity. Unlike simple glycine salts, this aliphatic region allows for moderate solubility in chlorinated solvents (DCM, Chloroform) and higher alcohols, facilitating organic process handling.

Theoretical Solubility Map

Note: Specific quantitative values for this CAS are proprietary or sparse in public literature. The data below represents a high-confidence predictive profile derived from homologous


-amino acid ester hydrochlorides (e.g., 

-alanine ethyl ester HCl, ethyl 3-aminobutyrate HCl).
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Driver
Polar Protic Water, Methanol, EthanolHigh (>100 mg/mL) Ion-dipole interactions; H-bonding solvation of

and

.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) High dielectric constant disrupts ionic lattice; strong cation solvation.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–50 mg/mL) The lipophilic alkyl chain interacts with the organic solvent, while the salt core is solvated by the polarized C-Cl bonds.
Ethers/Esters THF, Ethyl AcetateLow (<5 mg/mL) Insufficient polarity to overcome lattice energy; useful as anti-solvents in high concentrations.
Non-Polar Hexane, Heptane, TolueneInsoluble (<0.1 mg/mL) Lack of dipole moment prevents disruption of the ionic crystal lattice.

Experimental Protocols for Solubility Determination

For critical applications (e.g., GMP synthesis), theoretical values must be validated. The following protocols ensure data integrity.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine the absolute equilibrium solubility at a specific temperature (e.g., 25°C).

  • Preparation: Weigh approx. 100 mg of Ethyl 3-aminohexanoate hydrochloride into a chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add the target solvent in 250

    
    L increments.
    
  • Equilibration:

    • If the solid dissolves immediately, add more solid until saturation is visible (undissolved particles remain).

    • Cap the vial and place it in a temperature-controlled orbital shaker (25°C, 200 rpm) for 24 hours.

  • Separation: Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45

    
    m PTFE filter (use Nylon for aqueous/alcoholic solvents).
    
  • Quantification:

    • Gravimetric (High Solubility): Evaporate a known volume of supernatant and weigh the residue.

    • HPLC (Low/Moderate Solubility): Dilute the supernatant and analyze against a standard curve (Detection: UV at 210 nm, as the ester/amine lacks strong chromophores).

Protocol B: Visual Polythermal Method (Recrystallization Screening)

Objective: Identify suitable solvent/anti-solvent pairs for purification.

  • Suspend 500 mg of compound in 1 mL of solvent.

  • Heat to reflux (or near boiling).

    • Scenario A (Soluble): If it dissolves, this is a potential "Good Solvent."[4] Cool to observe crystallization.[4][5][6]

    • Scenario B (Insoluble): If it remains solid, this is a potential "Anti-Solvent."

  • Anti-Solvent Titration: To a dissolved hot solution (Scenario A), dropwise add a non-polar solvent (e.g., MTBE or Heptane) until persistent turbidity is observed.

Visualization of Workflows

Figure 1: Solubility Determination Decision Matrix

This workflow guides the researcher through the selection of the appropriate analytical method based on initial visual observations.

SolubilityWorkflow Start Start: Weigh 50mg Compound AddSolvent Add 500µL Solvent Start->AddSolvent CheckDissolved Visual Check: Dissolved? AddSolvent->CheckDissolved HighSol High Solubility (>100 mg/mL) CheckDissolved->HighSol Yes (Clear) AddMoreSolvent Add Solvent in 100µL increments CheckDissolved->AddMoreSolvent No (Cloudy) Quantify Quantification Phase: Filter & Analyze (HPLC/Gravimetric) HighSol->Quantify CheckDissolved2 Dissolved? AddMoreSolvent->CheckDissolved2 ModSol Moderate Solubility (10-100 mg/mL) CheckDissolved2->ModSol Yes (Clear) LowSol Low Solubility (<10 mg/mL) CheckDissolved2->LowSol No (Cloudy after 5mL) ModSol->Quantify LowSol->Quantify

Caption: Decision tree for categorizing solubility and selecting quantification methods.

Figure 2: Recrystallization Strategy (Solvent/Anti-Solvent)

The hydrochloride salt form suggests a specific purification pathway utilizing polarity gradients.

Recrystallization Impure Impure Crude (Solid) Dissolution Dissolve in Hot Polar Solvent (EtOH/MeOH) Impure->Dissolution Heat T > 50°C Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration AntiSolvent Add Anti-Solvent (Et2O / Hexane) Dropwise Filtration->AntiSolvent Clear Filtrate Cooling Cool to 0-4°C (Nucleation) AntiSolvent->Cooling Turbidity Point PureCrystal Pure Crystals (Ethyl 3-aminohexanoate HCl) Cooling->PureCrystal Filter & Dry

Caption: Optimized solvent/anti-solvent recrystallization pathway for amino ester hydrochloride salts.

Applications in Process Chemistry[6][7]

Purification Strategy

The solubility differential between the hydrochloride salt and non-polar impurities is the primary lever for purification.

  • Recommended System: Ethanol / Diethyl Ether or Isopropanol / Heptane.

  • Procedure: Dissolve the crude Ethyl 3-aminohexanoate HCl in the minimum volume of hot Ethanol (approx. 60°C). Slowly add Diethyl Ether until the solution turns slightly cloudy. Cool slowly to 4°C to maximize crystal size and purity.

Reaction Solvent Selection[8]
  • Coupling Reactions: Use DMF or DCM. DCM is particularly advantageous if the subsequent step involves an aqueous wash, as the partition coefficient allows the salt to remain in the aqueous phase (at low pH) or organic phase (if neutralized).

  • Hydrogenation: If synthesizing this compound via reduction of an enamine or oxime, Methanol is the solvent of choice due to high solubility and compatibility with Pd/C catalysts.

References

  • BenchChem. (2025).[5][7] Solubility Profile of β-Alanine Methyl Ester Hydrochloride: A Technical Guide. Retrieved from .

  • Sigma-Aldrich. (n.d.).[8] Ethyl 3-aminohexanoate hydrochloride Product Specification & Safety Data Sheet. Retrieved from .

  • MDPI. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. Retrieved from .

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .

  • LGC Standards. (n.d.). Ethyl 3-Aminohexanoate Hydrochloride Reference Material. Retrieved from .[9]

Sources

Foundational

Thermal Stability and Degradation Profile of Ethyl 3-aminohexanoate Hydrochloride

The following technical guide details the thermal stability and degradation profile of Ethyl 3-aminohexanoate hydrochloride . This document is structured to serve as a primary reference for analytical method development...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal stability and degradation profile of Ethyl 3-aminohexanoate hydrochloride . This document is structured to serve as a primary reference for analytical method development and stability profiling in pharmaceutical and synthetic applications.

Technical Guide & Stability Assessment Protocol

Executive Summary & Chemical Identity

Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a


-amino acid ester salt employed primarily as a chiral building block in the synthesis of 

-lactam antibiotics and peptidomimetics.

Its stability profile is governed by two competing chemical imperatives:

  • Ionic Stability: The hydrochloride salt form protonates the amine (

    
    ), suppressing nucleophilicity and preventing spontaneous cyclization.
    
  • Structural Tension: As a

    
    -amino ester, the free base form possesses the intrinsic driving force to cyclize into a 
    
    
    
    -lactam (2-azetidinone) ring, although this is kinetically slower than
    
    
    - or
    
    
    -lactam formation due to ring strain.

Key Physicochemical Baseline:

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 195.69 g/mol [1][2][3][4]

  • Physical State: White to off-white crystalline solid.

  • Melting Point (Expected): Typically 120–140°C (dependent on polymorph/purity).

  • Hygroscopicity: Moderate. The HCl salt can absorb atmospheric moisture, accelerating hydrolytic degradation.

Thermal Degradation Profile

Thermal analysis via DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) typically reveals a multi-stage degradation profile.

Predicted Thermal Events
Temperature RangeEvent TypeMechanistic Insight
50°C – 100°C Desolvation / DryingLoss of surface moisture or residual solvent. Significant mass loss here indicates improper storage (hygroscopicity).
120°C – 140°C Melting (

)
Endothermic transition. Sharpness of the peak correlates to purity.
> 150°C Decomposition (

)
Onset of chemical breakdown. The protonated amine transfers a proton (often to the ester oxygen or chloride), facilitating elimination or condensation reactions.
Critical Instability Mechanism: The "Free Base" Trigger

The hydrochloride salt is thermally stable up to its melting point. However, thermal stress can induce the dissociation of HCl gas (in open systems) or localized deprotonation. Once the amine is deprotonated (


), it becomes a potent nucleophile.
  • Scenario A (Solid State): High heat leads to decarboxylation or complex polymerization.

  • Scenario B (Solution/Melt): The amine attacks the carbonyl carbon of the ester. In

    
    -amino esters, this leads to 4-propyl-2-azetidinone  (a 
    
    
    
    -lactam) via intramolecular cyclization, releasing ethanol.

Degradation Pathways & Mechanisms

Understanding the specific breakdown routes is essential for identifying impurities in HPLC.

Pathway A: Hydrolytic Degradation (Dominant)

In the presence of moisture (even atmospheric), the ester bond is susceptible to acid-catalyzed hydrolysis.

  • Mechanism: Water attacks the carbonyl carbon.

  • Products: 3-Aminohexanoic acid (zwitterionic form) and Ethanol .

  • Kinetics: Accelerated by low pH (autocatalytic from HCl) and high humidity.

Pathway B: Intramolecular Cyclization (Secondary)

While less favorable than in


-amino esters, 

-lactam formation occurs under neutral-to-basic conditions or extreme thermal stress.
  • Mechanism: Nucleophilic acyl substitution. The

    
    -amine attacks the ester carbonyl.
    
  • Products: 4-ethyl-2-azetidinone (Note: The propyl chain remains on the ring).

  • Prevention: Maintain acidic pH (

    
    ) in solution to keep the amine protonated (
    
    
    
    ).
Visualization of Pathways

The following diagram illustrates the divergent degradation pathways based on environmental conditions.

DegradationPathways Compound Ethyl 3-aminohexanoate Hydrochloride (Stable Salt) FreeBase Free Amine Intermediate (Reactive) Compound->FreeBase Neutralization or High T Hydrolysis Hydrolysis Pathway (+ H2O / H+) Compound->Hydrolysis Moisture/Acid Cyclization Cyclization Pathway (Thermal / Basic pH) FreeBase->Cyclization Intramolecular Attack AcidProduct 3-Aminohexanoic Acid (Main Degradant) Hydrolysis->AcidProduct Ester Cleavage Ethanol Ethanol Hydrolysis->Ethanol LactamProduct 4-Propyl-2-azetidinone (Beta-Lactam) Cyclization->LactamProduct Ring Closure Cyclization->Ethanol

Figure 1: Divergent degradation pathways of Ethyl 3-aminohexanoate HCl. The salt form protects against cyclization, but moisture triggers hydrolysis.

Experimental Protocols for Stability Profiling

To validate these pathways, the following forced degradation (stress testing) protocols are recommended, aligned with ICH Q1A(R2) guidelines.

Protocol 1: Thermal Stress (Solid State)

Objective: Determine thermal ceiling and identify degradation products (Lactams vs. Polymers).

  • Preparation: Weigh 50 mg of Ethyl 3-aminohexanoate HCl into three separate crimp-top HPLC vials.

  • Conditions:

    • Sample A: Control (4°C).

    • Sample B: 80°C for 24 hours.

    • Sample C: 105°C for 6 hours.

  • Analysis: Dissolve in Acetonitrile:Water (50:50) . Analyze via HPLC-UV (210 nm) and LC-MS.

  • Acceptance Criteria: >98% recovery for Sample A. Sample C should show appearance of the carboxylic acid (m/z ~131) or lactam (m/z ~113).

Protocol 2: Hydrolytic Stress (Solution State)

Objective: Assess susceptibility to ester hydrolysis.

  • Stock Solution: Prepare a 1.0 mg/mL solution in 0.1 N HCl (Acid Stress) and 0.1 N NaOH (Base Stress).

  • Incubation:

    • Acid: Reflux at 60°C for 4 hours. (Expect: Hydrolysis to acid).

    • Base: Stir at Room Temperature for 1 hour. (Expect: Rapid cyclization to lactam or hydrolysis).

  • Neutralization: Quench acid samples with NaOH and base samples with HCl prior to injection.

  • Caution: Base stress will instantly deprotonate the amine. Immediate injection is required to capture the kinetic competition between hydrolysis and cyclization.

Analytical Method Parameters (HPLC)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer prevents amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: 210 nm (Ester carbonyl) and MS (ESI+).

Storage and Handling Recommendations

Based on the degradation profile, the following handling controls are mandatory to maintain purity >98%:

ParameterRecommendationRationale
Temperature 2°C – 8°C (Refrigerated)Retards thermal dehydrochlorination and ester hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents moisture absorption (hygroscopicity control).
Container Amber Glass, Tightly Sealed Protects from light (minor risk) and humidity.
Solution Stability Use within 24 hours In solution, the protective crystal lattice is lost; hydrolysis accelerates.

Experimental Workflow Diagram

Use this decision tree to guide your stability study design.

StabilityWorkflow Start Start Stability Study StateCheck Select State Start->StateCheck Solid Solid State (Thermal/Humidity) StateCheck->Solid Solution Solution State (Hydrolysis/pH) StateCheck->Solution TGA Run TGA/DSC (Identify Tm & Tdec) Solid->TGA StressSolid Oven Stress (80°C / 7 Days) Solid->StressSolid pHScan pH Rate Profile (pH 1.2, 4.5, 7.4, 10.0) Solution->pHScan LCMS LC-MS Analysis (Identify Impurities) StressSolid->LCMS pHScan->LCMS Decision Degradation > 5%? LCMS->Decision Report Generate Stability Report Decision->Report No Refine Refine Storage Conditions Decision->Refine Yes

Figure 2: Step-by-step workflow for characterizing the stability of Ethyl 3-aminohexanoate HCl.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5] Geneva: ICH.[5] Link

  • Sigma-Aldrich. (2024). Ethyl 3-aminohexanoate hydrochloride - Product Specification & Safety Data Sheet.Link

  • D'Souza, A. J., & Topp, E. M. (2004). Poly(vinylpyrrolidone) and Stability of Peptides in the Solid State. Journal of Pharmaceutical Sciences.[5] (Contextual reference for amine-ester solid state interactions).

  • Binda, C., et al. (2011). Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams. Organic Letters, 13(23), 6276-6279. (Mechanism of beta-amino ester cyclization). Link

  • BenchChem. (2025).[6][7] Application Notes and Protocols for Forced Degradation Studies.[6]Link

Sources

Exploratory

Literature review on the discovery and history of Ethyl 3-aminohexanoate hydrochloride

The following technical guide details the discovery, synthesis, and pharmaceutical significance of Ethyl 3-aminohexanoate hydrochloride . This document is structured to serve as a reference for drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and pharmaceutical significance of Ethyl 3-aminohexanoate hydrochloride . This document is structured to serve as a reference for drug development professionals, focusing on the molecule's role as a pivotal substrate in the advancement of asymmetric biocatalysis.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4 for HCl salt; 59663-70-6 for free base) is a


-amino acid ester derivative that serves as a critical intermediate in the synthesis of 

-lactam antibiotics and peptidomimetics.[1][2][3][4] While structurally simple, its historical significance lies in its role as a benchmark substrate for the evolution of

-transaminase (

-TA) biocatalysis.[1]

The successful asymmetric synthesis of this molecule marked a paradigm shift in process chemistry, demonstrating that engineered enzymes could accept bulky


-keto ester substrates—a feat that opened the door to the industrial production of complex drugs like Imagabalin .[1]

Part 1: The Chemical Context & Structural Significance[1]

The "Privileged" -Amino Motif

Unlike their


-amino counterparts, 

-amino acids (such as the moiety found in Ethyl 3-aminohexanoate) possess an additional carbon atom in the backbone.[1] This homologation confers unique properties:
  • Proteolytic Stability: They are resistant to cleavage by endogenous peptidases, increasing the half-life of peptide drugs.[1]

  • Secondary Structure Formation: They induce specific folding patterns (helices, sheets) useful in foldamer research.[1]

  • Pharmacophore Utility: The

    
    -amino motif is central to blockbuster drugs like Pregabalin  and Sitagliptin .[1]
    
Structural Homology

Ethyl 3-aminohexanoate acts as a simplified structural analog for more complex pharmaceutical targets. Its successful synthesis validates pathways for "designer" drugs.[1]

StructureComparison cluster_0 Target Molecule cluster_1 Pharmaceutical Analogs E3AH Ethyl 3-aminohexanoate (Benchmark Substrate) Linear C6 Chain Imagabalin Imagabalin (Anxiolytic Candidate) Branched C8 Chain E3AH->Imagabalin Structural Homology (Beta-position) Pregabalin Pregabalin (Neuropathic Pain) Branched C6 Acid E3AH->Pregabalin Functional Analog

Figure 1: Structural relationship between Ethyl 3-aminohexanoate and major pharmaceutical agents.[1]

Part 2: Discovery & The Biocatalytic Revolution[1]

The "discovery" of Ethyl 3-aminohexanoate is not defined by its initial isolation, but by the resolution of its asymmetric synthesis challenge .[1]

The Historical Bottleneck

Prior to 2010, synthesizing enantiopure


-amino esters was chemically arduous.[1]
  • Chemical Route: Aza-Michael addition of amines to

    
    -unsaturated esters.[1]
    
    • Flaw: Often resulted in racemic mixtures requiring wasteful chiral resolution.[1]

    • Flaw: Required high-pressure hydrogenation using expensive metal catalysts (Rh, Ru).[1]

  • Biocatalytic Route (Early): Lipase-catalyzed hydrolysis.[1][5]

    • Flaw: Limited to kinetic resolution (max 50% yield).

The Breakthrough: Engineered Transaminases

The pivotal moment in the history of this molecule was the engineering of the


-transaminase from Vibrio fluvialis .[1]

Wild-type transaminases generally reject


-keto esters (the precursor to Ethyl 3-aminohexanoate) due to steric clash in the active site.[1] Researchers, notably groups associated with enzyme engineering (e.g., Codexis, academic partners), identified that a single point mutation was critical.[1]
  • The Mutation: W57F (Tryptophan to Phenylalanine at position 57).[1]

  • Mechanism: Replacing the bulky Tryptophan with the smaller Phenylalanine expanded the "small binding pocket" of the enzyme.[1]

  • Result: This allowed the ethyl ester group of Ethyl 3-oxohexanoate to fit, enabling the transfer of the amino group to form Ethyl 3-aminohexanoate with high enantioselectivity (>99% ee).[1]

This success established Ethyl 3-aminohexanoate as the "proof-of-concept" molecule that validated the platform for synthesizing the drug Imagabalin .[1]

Part 3: Technical Protocol (Self-Validating)

Synthesis via Asymmetric Transamination

This protocol describes the conversion of Ethyl 3-oxohexanoate to (S)-Ethyl 3-aminohexanoate using an engineered


-Transaminase.[1]

Reagents & Equipment:

  • Substrate: Ethyl 3-oxohexanoate (50 mM)

  • Amine Donor: (S)-

    
    -Methylbenzylamine (MBA) or Isopropylamine (1.5 eq)[1]
    
  • Enzyme: Engineered

    
    -TA (W57F variant of V. fluvialis or commercial equivalent like ATA-117)[1]
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)[1]

  • Buffer: HEPES or Phosphate buffer (100 mM, pH 7.5)

  • Solvent: DMSO (5-10% v/v) to enhance substrate solubility.[1]

Step-by-Step Methodology:

  • Buffer Preparation:

    • Prepare 100 mM HEPES buffer, pH 7.5.[1]

    • Add PLP to a final concentration of 1 mM.[1] Validation: Solution should turn faint yellow.

  • Substrate Solubilization:

    • Dissolve Ethyl 3-oxohexanoate in DMSO.[1]

    • Add to the buffer solution. Ensure final DMSO concentration does not exceed 10% to prevent enzyme denaturation.[1]

  • Reaction Initiation:

    • Add the Amine Donor (Isopropylamine is preferred for equilibrium displacement if using an amine-removing system; MBA is used for kinetic studies).[1]

    • Add the lyophilized enzyme powder (approx. 10-20 mg/mL loading).[1]

    • Incubate at 30°C with orbital shaking (150 rpm).

  • In-Process Control (IPC):

    • Timepoint: 24 hours.[1][3]

    • Assay: TLC (40% n-hexane, 40% EtOAc, 10% acetic acid).[1]

    • Visualization: Ninhydrin stain.[1] Validation: Appearance of a purple spot (amine) distinct from the starting material.[1]

  • Work-up:

    • Acidify reaction mixture to pH 2.0 with HCl (stops reaction, protonates amine).[1]

    • Wash with Ethyl Acetate (removes unreacted ketone).[1]

    • Basify aqueous layer to pH 10.0 with NaOH.[1]

    • Extract product into Ethyl Acetate (3x).

    • Dry over

      
       and concentrate in vacuo.
      
  • Characterization (Acceptance Criteria):

    • Appearance: Colorless to pale yellow oil.[1]

    • 
      H NMR (300 MHz, 
      
      
      
      ):
      Triplet at
      
      
      0.9 (terminal methyl), Multiplet at
      
      
      3.2-3.4 (chiral CH-NH2).[1]
    • Chiral HPLC: Enantiomeric Excess (ee) > 98%.[1]

Part 4: Mechanism of Action & Pathway[1]

The following diagram illustrates the enzymatic mechanism where the PLP cofactor shuttles the amino group from the donor to the


-keto ester substrate.[1]

TransaminationMechanism Substrate Ethyl 3-oxohexanoate (Prochiral Ketone) Intermediate PMP-Enzyme (Pyridoxamine Phosphate) Substrate->Intermediate 3. Substrate Binding Donor Amine Donor (e.g., Isopropylamine) Enzyme_PLP Enzyme-PLP Complex (Internal Aldimine) Donor->Enzyme_PLP 1. Amino Transfer Enzyme_PLP->Intermediate Conversion ByProduct Acetone (Coproduced) Enzyme_PLP->ByProduct 2. Deamination Intermediate->Enzyme_PLP Regeneration Product Ethyl 3-aminohexanoate (Chiral Amine) Intermediate->Product 4. Chiral Amination

Figure 2: Ping-pong Bi-Bi mechanism of


-transaminase converting Ethyl 3-oxohexanoate.[1]

Part 5: Data Summary & Comparison

ParameterChemical Synthesis (Traditional)Biocatalytic Synthesis (Modern)
Catalyst Rh/Ru-BINAP (Heavy Metal)Engineered

-Transaminase
Conditions High Pressure

, Organic Solvent
Ambient Temp, Aqueous Buffer
Selectivity 80-90% ee (often requires resolution)>99% ee (S-isomer)
Yield 40-60%85-95%
Environmental High waste (metal leaching)Green chemistry compliant

References

  • Biocatalytic Synthesis of Imagabalin Precursor Source:Molecules 2018, 23(5), 1211.[1] Context: Details the W57F mutation in Vibrio fluvialis transaminase crucial for Ethyl 3-aminohexanoate conversion. URL:[Link][1]

  • Engineering Transaminases for

    
    -Amino Acid Synthesis 
    Source:Protein Engineering, Design & Selection, Vol 26, Issue 1.[1]
    Context: Foundational work on expanding the substrate scope of 
    
    
    
    -transaminases to include
    
    
    -keto esters.[1][6] URL:[Link][1]
  • Synthesis of Chiral

    
    -Amino Acids 
    Source:Chemical Reviews, 2011, 111(7).[1]
    Context: Comprehensive review of synthetic strategies for beta-amino acids, contrasting chemical vs. enzymatic routes.
    URL:[Link][1]
    
  • Imagabalin (PD-0332334) Clinical Development Source:Pfizer Clinical Trials / Wikipedia Data Context: Background on the drug for which Ethyl 3-aminohexanoate served as a model substrate.[1][3] URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 3-aminohexanoate hydrochloride

This Application Note provides a rigorous, step-by-step synthesis protocol for Ethyl 3-aminohexanoate hydrochloride (CAS 945419-79-4), a -amino acid ester derivative. This compound serves as a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step synthesis protocol for Ethyl 3-aminohexanoate hydrochloride (CAS 945419-79-4), a


-amino acid ester derivative. This compound serves as a critical building block in the synthesis of 

-lactam antibiotics, peptidomimetics, and as a substrate for lipase-catalyzed enantioselective hydrolysis studies.

The protocol utilizes a two-stage synthetic pathway:

  • Modified Rodionov Condensation: Synthesis of the free

    
    -amino acid (3-aminohexanoic acid) from butanal.
    
  • Acid-Catalyzed Esterification: Conversion to the ethyl ester hydrochloride salt using thionyl chloride.

Safety Warning & Disclaimer

  • Hazard Identification: Thionyl chloride (

    
    ) is highly corrosive and reacts violently with water to release 
    
    
    
    and
    
    
    gases. Butanal is flammable and noxious.
  • Engineering Controls: All operations involving thionyl chloride and butanal must be performed in a certified chemical fume hood with active ventilation.

  • PPE: Chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat are mandatory.

  • Waste Disposal: Neutralize acidic waste streams before disposal according to local environmental regulations.

Part 1: Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, including critical intermediates and reagents.

G Start Reagents: Butanal Malonic Acid Ammonium Acetate Step1 Step 1: Rodionov Condensation (Ethanol, Reflux, 8h) Start->Step1 Condensation Inter Intermediate: 3-Aminohexanoic Acid (Solid Precipitate) Step1->Inter Decarboxylation & Precipitation Step2 Step 2: Esterification (EtOH, SOCl2, 0°C -> Reflux) Inter->Step2 Activation Final Product: Ethyl 3-aminohexanoate HCl (Crystalline Solid) Step2->Final Isolation

Figure 1: Synthetic workflow for Ethyl 3-aminohexanoate hydrochloride via Rodionov condensation and Thionyl Chloride esterification.

Part 2: Materials & Stoichiometry

The following table outlines the reagents required for a standard laboratory-scale batch (approx. 10g theoretical yield basis).

ReagentRoleCAS No.MW ( g/mol )EquivalentsQuantity
Butanal Substrate (Aldehyde)123-72-872.111.07.2 g (8.9 mL)
Malonic Acid C2-Source/Nucleophile141-82-2104.061.010.4 g
Ammonium Acetate Amine Source631-61-877.082.015.4 g
Ethanol (Abs.) Solvent (Step 1 & 2)64-17-546.07Solvent~100 mL
Thionyl Chloride Activating Agent7719-09-7118.972.530.0 g (18.3 mL)

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of 3-Aminohexanoic Acid (Rodionov Reaction)

This phase constructs the carbon skeleton and introduces the amine functionality via a multi-component condensation.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Add 10.4 g of Malonic acid (100 mmol) and 15.4 g of Ammonium acetate (200 mmol) to the flask.

    • Dissolve in 50 mL of Ethanol .

    • While stirring, slowly add 7.2 g (8.9 mL) of Butanal (100 mmol).

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 78°C) using an oil bath.

    • Maintain reflux for 8 to 12 hours . The reaction evolves

      
      ; ensure the condenser is vented to a fume hood.
      
    • Mechanism Note: The ammonium acetate generates ammonia in situ, which forms an imine with butanal. Malonic acid condenses with the imine, followed by decarboxylation to form the

      
      -amino acid.
      
  • Isolation:

    • Cool the mixture to room temperature.

    • The product, 3-aminohexanoic acid, typically precipitates as a white solid upon cooling. If precipitation is incomplete, reduce the solvent volume by 50% under vacuum and store at 4°C overnight.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with cold ethanol (

      
       mL) and diethyl ether (
      
      
      
      mL) to remove unreacted aldehyde and ammonium salts.
    • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Checkpoint: Expect a white powder. Yield is typically 50-65%.

Phase 2: Esterification to Ethyl 3-aminohexanoate Hydrochloride

This phase converts the carboxylic acid to the ethyl ester while simultaneously forming the stable hydrochloride salt.

  • Setup: Equip a dry 250 mL 2-neck RBF with a stir bar, dropping funnel, and a drying tube (CaCl2 or Nitrogen line). Place the flask in an ice-water bath (0°C) .

  • Solvent Charge: Add 50 mL of absolute Ethanol to the flask.

  • Activation (Thionyl Chloride Addition):

    • CRITICAL SAFETY: Slowly add 18.3 mL of Thionyl Chloride dropwise via the addition funnel over 20-30 minutes.

    • Maintain temperature below 10°C. This generates

      
       gas in situ; vigorous bubbling will occur.
      
  • Substrate Addition:

    • Add the dried 3-aminohexanoic acid (from Phase 1) to the cold ethanolic solution in small portions.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat to reflux (78°C) for 3-4 hours to drive the equilibrium toward the ester.

  • Workup:

    • Concentrate the reaction mixture to dryness using a rotary evaporator (water bath < 50°C) to remove excess ethanol and

      
      .
      
    • Trituration: Add 30 mL of anhydrous diethyl ether to the residue and stir vigorously to induce crystallization of the hydrochloride salt.

    • Filter the resulting white crystalline solid.

    • Recrystallize from Ethanol/Ether if high purity (>98%) is required.

Part 4: Quality Control & Characterization

Verify the identity of the product using the following parameters.

TechniqueExpected Signal / Characteristic
Appearance White to off-white crystalline solid.
Melting Point 120–125°C (decomposition typical for amino ester HCl salts).
IR Spectroscopy ~1735 cm⁻¹ (Ester C=O stretch); ~2900-3000 cm⁻¹ (Ammonium N-H stretch).
1H NMR (D2O)

4.15 (q, 2H,

),

3.6 (m, 1H,

-CH),

2.6 (d, 2H,

-CH2),

0.9 (t, 3H, terminal

).
Solubility Soluble in water, ethanol, methanol; insoluble in ether, hexanes.

References

  • Romanova, N. N., Gravis, A. G., Kudan, P. V., & Bundel, Y. G. (2001). Solvent-free stereoselective synthesis of

    
    -aryl-
    
    
    
    -amino acid esters by the Rodionov reaction using microwave irradiation.[1][2][3] Mendeleev Communications, 11(1), 26-27.[2] Link
  • Gheorghe, S., et al. (2017).

    
    -Amino Acids and 
    
    
    
    -Amino Esters. Farmacia, 65(2), 208-214. Link
  • Fülöp, F., et al. (2020).[4] Efficient Synthesis of New Fluorinated

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.[4] Molecules, 25(24), 6023. Link[2]
    
  • ChemScene. (n.d.). Ethyl 3-aminohexanoate hydrochloride Product Information. ChemScene. Link

Sources

Application

Application Note: Ethyl 3-Aminohexanoate Hydrochloride in Pharmaceutical Synthesis and Biocatalysis

Executive Summary Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a highly stable aliphatic β-amino ester salt that serves as a critical intermediate in modern pharmaceutical development[1]. Its unique structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a highly stable aliphatic β-amino ester salt that serves as a critical intermediate in modern pharmaceutical development[1]. Its unique structural profile—a primary amine situated at the β-position relative to an ethyl ester—makes it a highly versatile building block. However, free aliphatic β-amino esters are notoriously unstable, often undergoing spontaneous lactamization or self-condensation. By utilizing the hydrochloride salt, researchers can lock the amine in a protonated, non-nucleophilic state, drastically extending shelf-life and ensuring precise stoichiometric control during complex syntheses[2][3].

This application note details the use of Ethyl 3-aminohexanoate hydrochloride across two primary domains: Biocatalytic Kinetic Resolution for the synthesis of chiral β-amino acids (e.g., Imagabalin precursors)[4], and Chemical Coupling for the development of novel biguanide antineoplastic agents[2].

Physicochemical Profiling & Causality of the Hydrochloride Salt

Understanding the physical properties of the substrate is critical for experimental design. The hydrochloride salt is hygroscopic and highly soluble in aqueous buffers, which is advantageous for biocatalysis but requires careful pH management to prevent enzyme denaturation[3].

Table 1: Physicochemical Properties of Ethyl 3-Aminohexanoate Hydrochloride
PropertySpecification / DataExperimental Implication
CAS Number 945419-79-4Unique identifier for procurement[1].
Molecular Formula C₈H₁₈ClNO₂Determines precise stoichiometric calculations[1].
Molecular Weight 195.69 g/mol Used for molarity calculations in buffer prep[1].
Physical State Solid (White to off-white)Easily weighable; prone to moisture absorption[2].
Storage Conditions Sealed, 2-8°C (Dry)Prevents ambient moisture from inducing hydrolysis[1].
SMILES CCCC(CC(=O)OCC)N.ClUseful for in silico docking and pathway prediction[1].

Application 1: Biocatalytic Synthesis of Chiral β-Amino Acids

The synthesis of enantiopure aliphatic β-amino acids is a major bottleneck in drug development. Wild-type ω-transaminases (ω-TAs) typically fail to accept bulky β-keto esters or β-amino esters due to severe steric clashes within their active sites[4].

Mechanistic Insight: To overcome this, researchers utilize an engineered ω-TA from Vibrio fluvialis containing a critical W57F mutation [4]. The substitution of the bulky tryptophan (W) residue with a smaller phenylalanine (F) expands the binding pocket. This structural modification is the causal factor that allows the enzyme to accommodate the bulky ethyl ester moiety of ethyl 3-aminohexanoate, enabling highly stereoselective transamination or kinetic resolution[4].

G A Racemic Ethyl 3-aminohexanoate (Hydrochloride Salt) B Free-Basing & pH Adjustment (pH 7.5) A->B C Engineered ω-TA (W57F) Kinetic Resolution B->C D (S)-Ethyl 3-aminohexanoate (Unreacted Enantiomer) C->D Stereoselective Retention E Ethyl 3-oxohexanoate (Deaminated Byproduct) C->E (R)-Enantiomer Deamination F Enzymatic Hydrolysis D->F G (S)-3-Aminohexanoic Acid (Imagabalin Precursor) F->G

Fig 1: Biocatalytic kinetic resolution of racemic ethyl 3-aminohexanoate using engineered ω-TA.

Protocol 1: Biocatalytic Kinetic Resolution Workflow

This protocol is designed to isolate the (S)-enantiomer from the racemic mixture.

  • Buffer Preparation: Prepare a 100 mM HEPES buffer solution and adjust to pH 7.5. Causality: HEPES is chosen over phosphate buffers to avoid precipitation of metal cofactors, and pH 7.5 is the optimal physiological range for V. fluvialis ω-TA activity.

  • Substrate Solubilization: Dissolve 30 mM of Ethyl 3-aminohexanoate hydrochloride in the buffer.

  • Critical pH Re-adjustment: The dissolution of the HCl salt will rapidly drop the pH. Immediately re-adjust the pH to 7.5 using 1M NaOH. Failure to do so will result in immediate denaturation of the biocatalyst.

  • Cofactor and Acceptor Addition: Add 1 mM Pyridoxal-5'-phosphate (PLP) and 30 mM Sodium pyruvate (acting as the amino acceptor for the (R)-enantiomer).

  • Enzyme Addition: Introduce 20 mg/mL of the purified V. fluvialis W57F mutant ω-TA[4].

  • Incubation: Incubate the reaction mixture in an orbital shaker at 30°C and 150 rpm for 24 hours. Monitor progress via TLC (40% n-hexane, 40% EtOAc, 10% acetic acid, 10% MeOH)[4].

  • Extraction & Validation: Terminate the reaction by adjusting the pH to 9.0 (deprotonating the remaining (S)-amine) and extract three times with ethyl acetate. Validate the enantiomeric excess (ee) using chiral HPLC.

Table 2: Comparative Enzyme Performance for Aliphatic β-Amino Esters
Enzyme VariantSubstrate AcceptanceEnantiomeric Excess (ee)Key Structural Feature
Wild-Type V. fluvialis ω-TA < 5%N/ASteric clash at active site prevents binding.
Engineered W57F Mutant > 95%> 99% (S)Expanded pocket accommodates the ethyl ester[4].

Application 2: Synthesis of Biguanide Antineoplastic Agents

Beyond biocatalysis, Ethyl 3-aminohexanoate hydrochloride is a vital building block in the chemical synthesis of biguanide derivatives, which are heavily investigated for their efficacy against neoplastic diseases (e.g., colon cancer) and metabolic disorders[2].

Mechanistic Insight: The synthesis requires the nucleophilic addition of the primary amine of ethyl 3-aminohexanoate to a cyanoguanidine derivative. Because the starting material is an HCl salt, an organic base like N,N-Diisopropylethylamine (DIPEA) must be used to liberate the free amine in situ. DIPEA is preferred over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the coupling phase.

G N1 Ethyl 3-aminohexanoate HCl N2 DIPEA / n-Butanol (Neutralization) N1->N2 Release free amine N4 Nucleophilic Addition (Coupling Reaction) N2->N4 N3 Cyanoguanidine Derivative N3->N4 N5 Crude Biguanide Intermediate N4->N5 Reflux at 110°C N6 Prep-HPLC Purification N5->N6 N7 Target Biguanide Compound (Antineoplastic Agent) N6->N7 >98% Purity

Fig 2: Chemical synthesis workflow for biguanide antineoplastic agents using ethyl 3-aminohexanoate.

Protocol 2: Chemical Coupling for Biguanide Derivatives

This protocol outlines the synthesis of a biguanide target compound[2].

  • Free-Basing: Suspend 1.0 equivalent of Ethyl 3-aminohexanoate hydrochloride in anhydrous n-butanol under an inert nitrogen atmosphere. Dropwise, add 1.2 equivalents of DIPEA at room temperature. Stir for 15 minutes to ensure complete liberation of the free amine.

  • Reagent Addition: Add 1.0 equivalent of the chosen cyanoguanidine derivative to the reaction flask.

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C. Maintain continuous stirring for 12 to 16 hours. Causality: The elevated temperature is required to overcome the high activation energy of the nucleophilic attack on the sterically hindered cyano group.

  • Reaction Monitoring: Sample the reaction every 4 hours. Quench micro-aliquots in water/acetonitrile and analyze via LC-MS to confirm the disappearance of the starting mass (m/z 159.1 for the free amine) and the appearance of the target biguanide mass.

  • Workup & Purification: Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the resulting crude residue using preparative HPLC (C18 column, utilizing a gradient of Water/Acetonitrile with 0.1% TFA).

  • Validation: Lyophilize the collected fractions to yield the target biguanide compound as a white solid. Validate the structure via 1H NMR (600 MHz, CD3OD)[2].

References

  • Title: β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases Source: MDPI URL: [Link]

  • Title: EP3222614A2 - Biguanide compound and use thereof Source: Google Patents URL

Sources

Method

HPLC and GC-MS analytical methods for Ethyl 3-aminohexanoate hydrochloride

Executive Summary & Strategic Approach Objective: To establish robust, validated analytical methodologies for the quantification and structural confirmation of Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4). The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Approach

Objective: To establish robust, validated analytical methodologies for the quantification and structural confirmation of Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4).

The Analytical Challenge: This analyte presents a "Silent/Polar" paradox common in beta-amino acid derivatives:

  • Chromophoric Silence: The molecule lacks a conjugated

    
    -system (aromatic ring), rendering standard UV detection (>254 nm) ineffective. It possesses only a weak carbonyl absorbance at <210 nm.
    
  • Ionic Complexity: As a hydrochloride salt, it is highly polar and hydrophilic, leading to poor retention on standard C18 columns (void volume elution) and incompatibility with direct GC injection due to thermal instability.

The Solution: This guide details two orthogonal protocols designed to overcome these barriers:

  • Method A (Quantification/Purity): Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) utilizing low-wavelength UV or Charged Aerosol Detection (CAD).

  • Method B (Identification/Structural Analysis): GC-MS with in situ Trimethylsilyl (TMS) Derivatization to render the amine volatile and thermally stable.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate workflow based on laboratory capabilities and data requirements.

MethodSelection Start Start: Ethyl 3-aminohexanoate HCl Analysis Goal Define Analytical Goal Start->Goal Quant Quantification / Purity Assay Goal->Quant ID Structural ID / Impurity Profiling Goal->ID Detector Available HPLC Detector? Quant->Detector MethodB Method B: GC-MS (Requires Derivatization) ID->MethodB CAD CAD / ELSD Available Detector->CAD Yes UV Only UV Available Detector->UV No MethodA1 Method A1: HPLC-CAD (Universal Response, High Sensitivity) CAD->MethodA1 MethodA2 Method A2: IP-HPLC-UV (210 nm) (Requires Phosphate/TFA Buffer) UV->MethodA2

Figure 1: Analytical Decision Matrix selecting between HPLC and GC-MS workflows.

Protocol A: Ion-Pairing HPLC (IP-HPLC)

Scope: Routine purity analysis and assay determination. Mechanism: The use of Trifluoroacetic Acid (TFA) or Perchlorate acts as an ion-pairing agent. The anionic counter-ion associates with the protonated amine (


), forming a neutral complex that retains sufficiently on a hydrophobic C18 stationary phase.
System Parameters
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High surface area and end-capping reduce peak tailing for amines.
Mobile Phase A Water + 0.1% (v/v) TFATFA provides low pH (<2.5) to protonate the amine and acts as the ion-pairing reagent.
Mobile Phase B Acetonitrile (HPLC Grade) + 0.05% (v/v) TFAACN ensures sharp peaks; TFA maintains baseline stability.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temp 30°CControls viscosity and retention time reproducibility.
Detection Primary: CAD (Nebulizer: 35°C) Secondary: UV @ 210 nmCAD is preferred for non-chromophoric salts. UV @ 210 nm detects the carbonyl but requires high-purity solvents.
Injection Vol 10 µLStandard loop volume.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Equilibration)
2.05%Sample Injection / Void elution
12.060%Linear Gradient (Elution of Analyte)
15.095%Wash Step (Remove hydrophobic impurities)
17.095%Hold Wash
17.15%Re-equilibration
22.05%End of Run
Sample Preparation (HPLC)
  • Stock Solution: Weigh 10 mg of Ethyl 3-aminohexanoate HCl into a 10 mL volumetric flask.

  • Diluent: Dissolve in Mobile Phase A (Water/0.1% TFA). Note: Do not use pure organic solvent, as the salt may precipitate or exhibit peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

  • Stability: Analyze within 24 hours. Esters are susceptible to hydrolysis in aqueous acidic buffers over prolonged periods.

Protocol B: GC-MS with Silylation Derivatization

Scope: Structural confirmation (Mass Spec) and impurity profiling. Mechanism: The hydrochloride salt is non-volatile and will degrade in a hot injector. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with Pyridine. Pyridine acts as an acid scavenger (neutralizing the HCl) and catalyzes the silylation of the primary amine to form the TMS-derivative.

Derivatization Workflow

Derivatization Sample Sample (Solid HCl Salt) ~2 mg Reagents Add Reagents: 1. Pyridine (50 µL) 2. BSTFA + 1% TMCS (100 µL) Sample->Reagents Reaction Incubate 60°C for 30 mins Reagents->Reaction Dilution Dilute Add 1.0 mL Dry Ethyl Acetate Reaction->Dilution Inject Inject to GC-MS Dilution->Inject

Figure 2: One-pot derivatization workflow for amino acid ester salts.

GC-MS Parameters
ParameterSpecification
Instrument GC-MS (Single Quadrupole)
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split (10:1) @ 260°C. Glass wool liner recommended.
Oven Program 60°C (1 min)

15°C/min

280°C (3 min).
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Mass Range 40 - 450 m/z (Scan Mode)
Data Interpretation (EI-MS Spectrum)

The analyte (Ethyl 3-aminohexanoate) has a MW of 159.23 (Free base). The TMS derivative adds a Trimethylsilyl group (+72 amu) to the amine.

  • Target Derivative: Ethyl 3-(trimethylsilylamino)hexanoate.

  • Expected MW: 159 + 72 = 231 amu .

  • Key Diagnostic Ions:

    • m/z 231: Molecular Ion (

      
      ). Often weak.
      
    • m/z 216:

      
       (Loss of methyl from TMS).
      
    • m/z 144:

      
      -cleavage fragment characteristic of beta-amino esters.
      
    • m/z 73:

      
       (Standard TMS fragment).
      

Validation & Troubleshooting (E-E-A-T)

System Suitability Criteria
  • Tailing Factor (HPLC): Must be < 1.5. Correction: Amines often tail. If Tailing > 1.5, increase TFA concentration to 0.15% or ensure the column is fully equilibrated.

  • Precision: RSD of peak area (n=6) should be < 2.0%.

Common Issues & Fixes
  • HPLC Peak Splitting: Often caused by pH mismatch between sample diluent and mobile phase. Fix: Dissolve the sample directly in the starting mobile phase.

  • GC-MS No Peak: The HCl salt failed to neutralize. Fix: Ensure Pyridine is fresh and dry. Alternatively, perform a liquid-liquid extraction (LLE) using Sodium Carbonate (aq) and Dichloromethane to isolate the free base before derivatization.

  • Ghost Peaks: Hydrolysis of the ethyl ester. Fix: Avoid water in the GC sample preparation; use anhydrous solvents.

References

  • Sigma-Aldrich. Ethyl 3-aminohexanoate hydrochloride Product Information & Safety Data Sheet. Link

  • Agilent Technologies. Analysis of Amino Acids by HPLC: Eclipse AAA Protocol. Publication 5980-3088EN.[1] Link

  • Phenomenex. HPLC Testing Procedure and Sample Preparation Guide. Link

  • NIST. Derivatization of Amino Acids for GC-MS Analysis. NIST Mass Spectral Library Documentation. Link

  • ResearchGate. Analytical Method Development for Non-chromophoric Pharmaceutical Compounds. Link

Sources

Application

Derivatization reactions involving the amino group of Ethyl 3-aminohexanoate hydrochloride

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific handling, reactivity, and derivatization protocols for Ethyl 3-aminohexanoate hydrochloride , a cr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific handling, reactivity, and derivatization protocols for Ethyl 3-aminohexanoate hydrochloride , a critical


-amino acid building block.[1]

[1]

Introduction & Chemical Profile[2][3][4][5][6][7][8][9]

Ethyl 3-aminohexanoate hydrochloride is a


-amino ester salt.[1] Unlike ubiquitous 

-amino acids,

-amino acids introduce additional degrees of freedom and resistance to proteolytic degradation in peptidomimetics.[1] This compound specifically features a lipophilic propyl side chain at the C3 position, making it a valuable scaffold for designing protease inhibitors and

-lactam antibiotics.

However, the hydrochloride salt form presents a dual challenge:

  • Latent Nucleophilicity: The amine is protonated (

    
    ) and non-reactive until neutralized.[1]
    
  • Cyclization Risk: Upon neutralization, the resulting free amine can attack the intramolecular ester group, potentially forming a

    
    -lactam (4-ethyl-4-propyloxetan-2-one derivative) under forcing conditions.[1]
    

This guide provides self-validating protocols to manage these challenges, ensuring high yield and purity.

Chemical Specifications
PropertySpecification
Formula

MW 195.69 g/mol
pKa (est) ~9.0 (Amine conjugate acid)
Key Risk Intramolecular cyclization (Lactamization) if heated in basic media.[1]
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt).[1]

Critical Handling: The "In-Situ" Neutralization Strategy

Scientific Rationale: Isolating the free base of ethyl 3-aminohexanoate is possible but risky due to potential hydrolysis or slow dimerization.[1] The most robust method is in-situ neutralization , where the amine is liberated only in the presence of the electrophile.

Recommended Base:


-Diisopropylethylamine (DIPEA).[1]
  • Why? Unlike Triethylamine (TEA), DIPEA is non-nucleophilic and sterically hindered, reducing the risk of it competing with the

    
    -amine or causing base-catalyzed ester hydrolysis [1].
    

Experimental Protocols

Protocol A: Chemoselective Amidation (Acylation)

Target: Synthesis of Peptidomimetics

This protocol uses an acid chloride for rapid derivatization.[1] For chiral retention, see Note on Racemization below.

Reagents:

  • Ethyl 3-aminohexanoate HCl (1.0 equiv)[1]

  • Acid Chloride (R-COCl) (1.1 equiv)[1]

  • DIPEA (2.5 equiv) — 2.0 eq to neutralize HCl, 0.5 eq to scavenge HCl from reaction.

  • Dichloromethane (DCM), Anhydrous.[1]

Step-by-Step Workflow:

  • Suspension: Suspend Ethyl 3-aminohexanoate HCl (1 mmol, 196 mg) in anhydrous DCM (5 mL) under Nitrogen atmosphere at

    
    .
    
  • Liberation: Add DIPEA (2.5 mmol, 435

    
    L) dropwise.
    
    • Observation: The suspension should clear as the free base and DIPEA

      
      HCl form (DIPEA
      
      
      
      HCl is soluble in DCM).
  • Addition: Add the Acid Chloride (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
    
  • Quench: Wash with 1M HCl (to remove unreacted amine/DIPEA) followed by sat.

    
    .
    
  • Validation:

    • TLC: Check for disappearance of the baseline amine spot (ninhydrin active).[1]

    • NMR: Look for the amide proton doublet (

      
      ) around 
      
      
      
      6.0–8.0 ppm and the shift of the C3-methine proton.[1]

Critical Note on Chirality: If using enantiopure Ethyl 3-aminohexanoate, avoid strong bases or excess heat. Use coupling agents like EDC/HOBt instead of acid chlorides to prevent racemization at the C3 position or the


-position of the incoming amino acid [2].
Protocol B: Reductive Alkylation (Secondary Amine Formation)

Target: N-alkylated derivatives for library generation[1]

Scientific Rationale: Direct alkylation with halides leads to over-alkylation (quaternary salts).[1] Reductive amination is self-limiting to the mono-alkylated product when using mild reducing agents like Sodium Triacetoxyborohydride (STAB).[1]

Reagents:

  • Ethyl 3-aminohexanoate HCl (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 equiv)[1]

  • STAB (

    
    ) (1.5 equiv)[1]
    
  • DIPEA (1.0 equiv) — Only 1 eq needed to free the amine.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2]

Step-by-Step Workflow:

  • Imine Formation: In a vial, mix the amine salt (1 mmol), DIPEA (1 mmol), and Aldehyde (1.1 mmol) in DCE (5 mL). Stir for 30–60 minutes.

    • Mechanism:[1][3][4][5][6] This pre-equilibrium forms the imine/hemiaminal intermediate.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Note: Gas evolution (

      
      ) may occur; ensure venting.[1]
      
  • Duration: Stir at RT for 4–12 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Controlled Cyclization to -Lactams

Target: 4-Propyloxetan-2-one derivatives (Antibiotic core)

While often a side reaction, this can be the desired pathway. It requires forcing conditions compared to Protocols A and B.

Reagents:

  • Ethyl 3-aminohexanoate HCl (1.0 equiv)[1]

  • Grignard Reagent (

    
    -BuMgCl) or LHMDS (2.2 equiv)[1]
    
  • Solvent: Anhydrous THF (

    
    ).[1]
    

Mechanism: The strong base deprotonates the amine (to


), making it a powerful nucleophile that attacks the ester carbonyl, displacing ethoxide [3].

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on pH and reagents.

DerivatizationPathways cluster_conditions Reaction Conditions Salt Ethyl 3-aminohexanoate Hydrochloride (Salt) FreeBase Free Amine (Reactive Intermediate) Salt->FreeBase Neutralization (DIPEA/DCM) Amide Amide Derivative (Peptidomimetic) FreeBase->Amide + R-COCl (Acylation) SecAmine Secondary Amine (Reductive Alkylation) FreeBase->SecAmine + R-CHO / STAB (Reductive Amination) Lactam Beta-Lactam (Cyclization Product) FreeBase->Lactam + t-BuMgCl (Strong Base)

Caption: Divergent reactivity pathways. Solid lines indicate standard derivatization; dashed line indicates cyclization requiring specific forcing conditions.[1]

Analytical Validation (QC)

To verify the success of derivatization and absence of side products, monitor these key NMR signals:

SignalChemical Shift (

)
Diagnostic Value
Ester Ethyl (

)
~4.1 ppm (q)Preserved in Amidation/Alkylation.[1] Lost in Lactamization.
Amide Proton (

)
6.0 – 8.5 ppmAppears as a doublet upon acylation.[1]

-Methine (

)
~3.2 – 3.5 ppmShifts downfield (~0.5–1.0 ppm) upon acylation due to electron withdrawal.[1]

Troubleshooting:

  • Problem: Low yield in Amidation.

  • Cause: Incomplete neutralization of the HCl salt.

  • Solution: Ensure DIPEA is fresh and used in

    
     equivalents. Verify pH is 
    
    
    
    (damp pH paper above reaction) before adding acid chloride.

References

  • DIPEA Utility: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Explains the non-nucleophilic nature of Hunig's base in acylations).

  • Peptide Coupling: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Beta-Lactam Synthesis: Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004).[1] Asymmetric synthesis of

    
    -lactams by Staudinger ketene-imine cycloaddition reaction.[1][7] European Journal of Organic Chemistry, 2004(1), 2583. Link[1]
    
  • Reductive Amination: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

Sources

Method

Application Note: Experimental Protocols for Reactions with Ethyl 3-Aminohexanoate Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview Ethyl 3-aminohexanoate hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a highly versatile


-amino acid ester salt, widely utilized in the synthesis of 

-peptides, chiral active pharmaceutical ingredients (APIs), and complex peptidomimetics[1]. As a hydrochloride salt, it exhibits excellent shelf stability and is less prone to degradation than its free-base counterpart[1]. However, the protonated amine is non-nucleophilic, necessitating careful neutralization protocols prior to electrophilic coupling to ensure high yields and prevent side reactions[2].

Causality in Experimental Design

When designing coupling reactions with


-amino esters, several critical choices dictate the yield, purity, and stereochemical integrity of the final product. As a self-validating system, every reagent choice serves a specific mechanistic purpose:
  • Base Selection (Neutralization): N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) for in situ free-basing. The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile, thereby reducing the risk of unwanted side reactions during the activation of the carboxylic acid[2].

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) is chosen over N,N'-Dicyclohexylcarbodiimide (DCC). EDC-HCl and its corresponding urea byproduct are highly water-soluble, allowing for their complete removal during standard aqueous work-up. In contrast, DCC produces insoluble dicyclohexylurea (DCU), which requires tedious filtration and often leaves trace impurities[3].

  • Additives for Chiral Integrity: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is added to the reaction mixture. Carbodiimides initially form an O-acylisourea intermediate, which is highly reactive but prone to causing racemization (epimerization) of the chiral center. HOBt rapidly intercepts this intermediate to form a stable, yet sufficiently reactive, OBt-active ester, suppressing epimerization and accelerating the desired amidation[3].

Experimental Protocols

Protocol A: Solution-Phase Amidation (Peptide Coupling)

This protocol details the highly efficient coupling of an N-protected amino acid to Ethyl 3-aminohexanoate hydrochloride using a carbodiimide coupling agent[2].

Materials Required:

  • Ethyl 3-aminohexanoate hydrochloride (1.0 eq)

  • N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq)

  • EDC-HCl (1.2 eq)

  • HOBt or Oxyma Pure (1.2 eq)

  • DIPEA (2.2 eq: 1.0 eq for neutralization, 1.2 eq for the coupling environment)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Neutralization (Free-Basing): Suspend Ethyl 3-aminohexanoate hydrochloride in anhydrous DCM (approx. 10 mL per mmol) under an inert nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise. Stir for 15 minutes to generate the free

    
    -amino ester in situ. Self-validation: The cloudy suspension will transition to a clear solution as the salt neutralizes[2].
    
  • Activation of the Carboxylic Acid: In a separate flame-dried flask, dissolve the N-protected amino acid and HOBt in anhydrous DCM. Cool to 0 °C. Add EDC-HCl in one portion. Stir for 30 minutes at 0 °C to allow the complete formation of the OBt-active ester[3].

  • Coupling Reaction: Transfer the activated acid solution dropwise into the flask containing the free Ethyl 3-aminohexanoate. Add the remaining DIPEA (1.1 eq). Allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours. Monitor via Thin Layer Chromatography (TLC) until the starting materials are consumed[2].

  • Aqueous Work-up (Self-Purifying System):

    • Wash the organic layer with 1 M HCl (3x) to selectively protonate and remove unreacted Ethyl 3-aminohexanoate, DIPEA, and the EDC-urea byproduct[2],[3].

    • Wash with saturated aqueous NaHCO

      
       (3x) to deprotonate and remove unreacted carboxylic acid and HOBt[2],[3].
      
    • Wash with brine (1x), dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure. The resulting crude product is typically >95% pure.
Protocol B: Biocatalytic Transamination

For advanced pharmaceutical applications, engineered


-transaminases (

-TAs) can be utilized to modify or synthesize aliphatic

-amino esters. Recent studies demonstrate that specific mutations (e.g., W57F) in fold type I

-TAs are crucial for accommodating the steric demands of substrates like ethyl 3-aminohexanoate. This enables highly enantioselective biocatalytic transformations without the need for toxic heavy metal catalysts[4].

Quantitative Data Summaries

Table 1: Comparison of Coupling Reagents for


-Amino Ester Amidation 
Coupling SystemByproduct SolubilityEpimerization RiskRecommended SolventYield Profile
DCC / HOBt Insoluble (DCU)LowDCM or THFModerate to High (requires filtration)
EDC-HCl / HOBt Highly Water-SolubleLowDCM or DMFHigh (simplified aqueous work-up)
PyBOP / DIPEA Organic-SolubleVery LowDMFVery High (ideal for sterically hindered amines)
EDC-HCl / Oxyma Water-SolubleExtremely LowDCM / DMFExcellent (superior to HOBt for chiral integrity)

Workflow and Mechanistic Diagrams

Workflow A Ethyl 3-aminohexanoate HCl (Starting Material) B Neutralization Add DIPEA (1.1 eq) at 0 °C A->B in DCM/DMF D Coupling Reaction Stir 12-24h at RT B->D Free Amine C Activation Boc-AA + EDC-HCl + HOBt C->D Active Ester E Aqueous Work-up Wash with 1M HCl, NaHCO3, Brine D->E Crude Mixture F Purified β-Peptide (Product) E->F Organic Layer

Experimental workflow for the solution-phase amidation of Ethyl 3-aminohexanoate.

Mechanism N1 Carboxylic Acid (R-COOH) N2 O-Acylisourea Intermediate N1->N2 + EDC-HCl N3 OBt Active Ester (Stable & Reactive) N2->N3 + HOBt (- Urea) N4 Nucleophilic Attack by β-Amino Free Base N3->N4 + Ethyl 3-aminohexanoate N5 Amide Bond Formation N4->N5 - HOBt

Mechanistic pathway of EDC/HOBt-mediated coupling with beta-amino esters.

References

  • Title: 945419-79-4 | Ethyl 3-aminohexanoate hydrochloride[1] Source: ChemScene URL:

  • Title: Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride[2] Source: BenchChem URL:

  • Title: β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases[4] Source: MDPI URL:

  • Title: 5 - Organic Syntheses Procedure[3] Source: Organic Syntheses URL:

Sources

Application

Application Note: Post-Synthesis Purification of Ethyl 3-Aminohexanoate Hydrochloride

[1][2] Executive Summary Ethyl 3-aminohexanoate hydrochloride (CAS 945419-79-4) is a critical -amino acid derivative employed as a chiral building block in peptidomimetics and pharmaceutical intermediates.[1] Unlike -ami...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Ethyl 3-aminohexanoate hydrochloride (CAS 945419-79-4) is a critical


-amino acid derivative employed as a chiral building block in peptidomimetics and pharmaceutical intermediates.[1] Unlike 

-amino acids,

-amino esters possess unique conformational flexibility and metabolic stability.[1][2] However, their synthesis—often via Michael addition of ammonia to ethyl trans-2-hexenoate or reduction of

-enamino esters—frequently yields complex impurity profiles including regioisomers, unreacted Michael acceptors, and hydrolysis byproducts (free acids).[1][2]

This guide provides a rigorous, self-validating purification workflow designed to elevate crude synthetic material (>85% purity) to pharmaceutical grade (>98.5%).[1]

Impurity Profiling & Separation Logic

Before initiating purification, one must understand the "enemy."[2] The table below categorizes common impurities based on the standard synthesis routes (Michael Addition or Blaise Reaction).

Impurity TypeChemical IdentityPhysicochemical BehaviorRemoval Strategy
Starting Material Ethyl trans-2-hexenoateLipophilic liquid; distinct fruity odor.[1][3]Trituration/Wash: Soluble in non-polar ethers; HCl salt is not.[1]
Byproduct 3-Aminohexanoic acid (Free Acid)Zwitterionic solid; high water solubility.[1]Filtration: Insoluble in anhydrous organic solvents used for salt precipitation.[1]
Side Reaction

-Lactam / Oligomers
Formed via cyclization/polymerization of the free base.[1]Acid-Base Extraction: These remain in organic phase during acidic aqueous extraction.[1]
Inorganic Ammonium Chloride / SaltsHigh melting point solids.[1]Solvent Selectivity: Insoluble in dry ethanol/isopropanol.[1]

Workflow Visualization

The following diagram outlines the decision matrix for purification based on the physical state of the crude material.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Oil / Liquid (Free Base) CheckState->Oil Solid Solid (Crude Salt) CheckState->Solid AcidBase Protocol A: Acid-Base Extraction (Remove Neutrals) Oil->AcidBase Trituration Protocol B: Trituration (Et2O/Hexane) (Remove Lipophiles) Solid->Trituration SaltFormation HCl Salt Formation (Anhydrous HCl/EtOH) AcidBase->SaltFormation SaltFormation->Trituration Recryst Protocol C: Recrystallization (EtOH/EtOAc) Trituration->Recryst QC QC Analysis (HPLC, NMR, AgNO3 Titration) Recryst->QC

Figure 1: Decision tree for purification based on crude intermediate state.[1]

Detailed Experimental Protocols

Protocol A: Acid-Base Back-Extraction (For Crude Oils)

Use this if your crude material is a liquid or a sticky oil containing significant non-basic organic impurities (e.g., unreacted ethyl 2-hexenoate).[1]

Principle: The amino ester is protonated (water-soluble) at pH < 4, while non-basic impurities remain in the organic layer.[1]

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Extraction (Acidic): Extract the organic layer twice with 1M HCl (cold, 0–5°C).

    • Critical Control Point: Keep cold to prevent ester hydrolysis.[1][2]

    • Phase Check: The product is now in the Aqueous Phase .[1] Discard the organic layer (contains starting ester).[1]

  • Basification: Cool the aqueous phase to 0°C. Slowly adjust pH to ~9–10 using Saturated NaHCO₃ or 2M NaOH .

    • Caution: Do this rapidly to minimize contact time between the ester and base (hydrolysis risk).[1]

  • Extraction (Basic): Immediately extract three times with Dichloromethane (DCM) or EtOAc .[1]

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base oil. Proceed immediately to Salt Formation.[1][2]

Protocol B: Salt Formation & Trituration

Use this to convert the free base to the stable HCl salt or to clean up a dirty solid.

Reagents:

  • Anhydrous Ethanol (EtOH) or Isopropanol (IPA)[1][2]

  • HCl source: 4M HCl in Dioxane or Acetyl Chloride (generated in situ with EtOH)[1]

  • Anti-solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)[1]

Step-by-Step:

  • Dissolution: Dissolve the free base oil in a minimum volume of dry EtOH or IPA (approx. 2-3 mL/g).[1]

  • Acidification: Cool to 0°C. Add 1.1 equivalents of anhydrous HCl (e.g., HCl in Dioxane) dropwise.

    • Observation: The solution may warm slightly (exothermic).[1]

  • Precipitation: Slowly add Diethyl Ether (approx. 5–10 volumes relative to alcohol) with vigorous stirring.

    • Mechanism:[1][4][5][6] The HCl salt is insoluble in ether; impurities often remain in solution.[1]

  • Trituration: If a sticky gum forms instead of a solid, decant the solvent, add fresh Et₂O, and scratch the flask wall with a glass rod.[2] Sonication can induce crystallization.[1][2]

  • Filtration: Filter the white solid under nitrogen (hygroscopic!). Wash with cold Et₂O.[1][2]

Protocol C: Recrystallization (The Gold Standard)

Required for reaching >98% purity.[1]

Solvent System: Ethanol / Diethyl Ether (or Ethanol / Ethyl Acetate).[1]

  • Saturation: Place the crude HCl salt in a flask. Add hot anhydrous Ethanol (50–60°C) dropwise until the solid just dissolves.

    • Note: If insoluble particles remain (likely NH₄Cl), filter the hot solution quickly.[1][2]

  • Nucleation: Remove from heat. Add warm Ethyl Acetate or Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add one drop of Ethanol to clear the solution.[1]

  • Crystallization: Allow the solution to cool to room temperature slowly, then place in a refrigerator (4°C) for 12 hours.

    • Do not disturb: Rapid cooling precipitates impurities.[1][2]

  • Collection: Filter the crystals. Dry in a vacuum desiccator over P₂O₅ or KOH pellets to remove trace acid/moisture.[1][2]

Analytical Validation (QC)

To ensure the protocol was successful, validate using the following metrics:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H₂O + 0.1% TFA)> 98.0% Area
Identity ¹H NMR (D₂O or DMSO-d₆)Confirm ethyl group (q ~4.1 ppm, t ~1.2 ppm) and

-CH (m ~3.5 ppm).[1]
Counter-ion AgNO₃ Titration17.5% – 18.5% Chloride (Theoretical: 18.1%)
Water Karl Fischer< 1.0% (Hygroscopic nature requires strict control)

Visualizing the Impurity Fate:

ImpurityFate Crude Crude Mix Wash Ether Wash/Trituration Crude->Wash Solids retained Recryst Recrystallization Wash->Recryst Semi-pure Solid Imp1 Ethyl 2-hexenoate (Starting Material) Wash->Imp1 Removed in Filtrate Imp2 Ammonium Salts Recryst->Imp2 Insoluble (Hot Filter) Imp3 Trace Isomers Recryst->Imp3 Remains in Mother Liquor

Figure 2: Fate of impurities during the multi-step purification.

Storage and Stability

  • Hygroscopicity:

    
    -amino ester salts are prone to absorbing moisture, which accelerates ester hydrolysis to the amino acid.[1][2]
    
  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at -20°C .

  • Shelf Life: 12 months if properly desiccated.[1][2]

References

  • Sigma-Aldrich. Ethyl 3-aminohexanoate hydrochloride Product Sheet. Retrieved from [1][7]

  • Rodionov, V. M., & Malevinskaya, E. T. (1948).[1][2] "Synthesis of

    
    -amino acids." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for 
    
    
    
    -amino acid synthesis).
  • LGC Standards. Ethyl 3-Aminohexanoate Hydrochloride Reference Material. Retrieved from [1][2]

  • ChemicalBook. Synthesis and properties of beta-amino esters. Retrieved from [1][2]

  • BenchChem. Synthesis of beta-enamino esters and reduction protocols. Retrieved from [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Ethyl 3-aminohexanoate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks in the synthesis of Ethyl 3-aminohexanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks in the synthesis of Ethyl 3-aminohexanoate hydrochloride. Whether you are utilizing classical chemical reductive amination or leveraging modern biocatalytic transamination, yield optimization requires a deep understanding of the underlying mechanistic causality.

Core Troubleshooting & FAQs

A. Chemical Synthesis Route: Reductive Amination

Q1: My reductive amination of ethyl 3-oxohexanoate yields a significant amount of the alcohol byproduct (ethyl 3-hydroxyhexanoate) instead of the desired amine. How can I shift the selectivity? Causality & Solution: Over-reduction occurs when the reducing agent reduces the ketone before the imine intermediate can fully form. To resolve this, you must decouple imine formation from reduction.

  • Actionable Step: Treat ethyl 3-oxohexanoate with ammonium acetate and a Lewis acid/dehydrating agent (such as Titanium(IV) isopropoxide,

    
    ) in anhydrous ethanol for 4–6 hours prior to the addition of your reducing agent.
    
  • Self-Validating Check: Monitor the disappearance of the ketone via TLC or GC-MS. Only add sodium cyanoborohydride (

    
    ) once the imine/enamine conversion is >95%.
    

Q2: I am observing ester hydrolysis (formation of 3-aminohexanoic acid) during the aqueous workup. How do I prevent this? Causality & Solution:


-amino esters are highly susceptible to base-catalyzed hydrolysis. If your workup pH exceeds 8.5, the ester linkage will cleave.
  • Actionable Step: Quench the reductive amination with a strictly buffered aqueous solution (e.g., saturated

    
    , pH ~6). Extract immediately into an organic solvent like ethyl acetate. Avoid prolonged exposure to aqueous conditions.
    
B. Biocatalytic Route: -Transaminase Catalysis

Q3: We are attempting an enzymatic synthesis using wild-type


-transaminases, but the conversion of ethyl 3-oxohexanoate is below 5%. Why is the enzyme failing? 
Causality & Solution: Wild-type 

-transaminases typically exhibit low affinity for bulky

-keto esters due to steric clashes in the active site.
  • Actionable Step: Switch to an engineered

    
    -transaminase variant. Literature demonstrates that introducing the W57F mutation  (e.g., in the 3FCR_4M variant) expands the binding pocket, allowing it to accommodate the ester substrate, significantly improving conversion[1].
    
  • Self-Validating Check: Run a parallel colorimetric

    
    -xylylenediamine assay. A dark precipitate will confirm that the engineered enzyme is actively turning over the substrate.
    
C. Salt Formation & Isolation

Q4: When I add HCl to the free base of ethyl 3-aminohexanoate, I get a sticky, hygroscopic gum instead of a crystalline solid. How can I improve the hydrochloride salt isolation? Causality & Solution: The presence of trace water during salt formation causes the highly polar hydrochloride salt to oil out. Furthermore, aqueous HCl can induce ester hydrolysis.

  • Actionable Step: Dissolve the purified free base in a dry, non-polar solvent mixture (e.g., 1:1 diethyl ether/hexane). Introduce anhydrous HCl gas or add a stoichiometric amount of 2.0 M HCl in diethyl ether dropwise at 0 °C. The salt will precipitate immediately as a white, filterable solid.

Quantitative Data Comparison

The following table summarizes the expected yield and enantiomeric excess (ee) across different synthetic methodologies, allowing you to select the optimal route for your scale and purity requirements.

Synthesis MethodologyReagents / CatalystTypical Yield (%)Enantiomeric Purity (ee %)Primary Yield-Limiting Factor
Direct Reductive Amination

,

,

65 - 75%Racemic (0%)Competing ketone reduction
Catalytic Hydrogenation

,

(50 psi), Pd/C
70 - 80%Racemic (0%)High pressure requirements
Biocatalytic Transamination Engineered

-TA (W57F), PLP
30 - 45%*> 99% (S or R)Product inhibition / Equilibrium
Asymmetric Reduction Ru-BINAP,

,

80 - 85%90 - 95%Catalyst cost and sensitivity

*Note: Biocatalytic yields can be pushed higher via process engineering (e.g., continuous product removal or shifting the equilibrium using an excess of the amine donor)[2].

Experimental Protocols

Protocol A: Optimized Reductive Amination (Chemical Route)

This protocol utilizes a pre-formation step to ensure high amine yield and prevent alcohol byproducts.

  • Imine Formation: In an oven-dried, argon-purged flask, dissolve 10 mmol of ethyl 3-oxohexanoate[3] in 20 mL of anhydrous ethanol.

  • Amine Source Addition: Add 100 mmol (10 eq) of anhydrous ammonium acetate (

    
    ) and 20 mmol (2 eq) of Titanium(IV) isopropoxide. Stir at room temperature for 6 hours.
    
  • Reduction: Cool the reaction mixture to 0 °C. Slowly add 12 mmol (1.2 eq) of Sodium cyanoborohydride (

    
    ). Stir for an additional 12 hours, allowing the mixture to warm to room temperature.
    
  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous

    
    . Filter the resulting titanium dioxide precipitate through a Celite pad. Extract the filtrate with Ethyl Acetate (3 x 30 mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude free base.
    
Protocol B: Anhydrous Hydrochloride Salt Formation

This protocol ensures the formation of a crystalline, non-hygroscopic salt.

  • Dissolution: Dissolve the crude ethyl 3-aminohexanoate free base in 15 mL of anhydrous diethyl ether.

  • Cooling: Chill the solution in an ice bath to 0 °C under an argon atmosphere.

  • Acidification: Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether. A white precipitate should form immediately.

  • Maturation: Add 10 mL of anhydrous hexane to drive the precipitation to completion. Stir at 0 °C for 30 minutes.

  • Isolation: Filter the solid rapidly through a Büchner funnel under a stream of dry nitrogen. Wash the filter cake with cold hexane and dry in a vacuum desiccator overnight.

Mechanistic & Workflow Visualizations

Workflow Substrate Ethyl 3-oxohexanoate (Starting Material) Route1 Chemical Route: Reductive Amination Substrate->Route1 Route2 Biocatalytic Route: ω-Transaminase Substrate->Route2 Inter1 Imine Intermediate (Requires Ti(OiPr)4) Route1->Inter1 NH4OAc Inter2 Enzyme-Substrate Complex (Requires W57F Mutation) Route2->Inter2 Amine Donor FreeBase Ethyl 3-aminohexanoate (Free Base) Inter1->FreeBase NaBH3CN Inter2->FreeBase PLP Cofactor SaltForm Anhydrous HCl in Ether (Prevents Hydrolysis) FreeBase->SaltForm FinalProduct Ethyl 3-aminohexanoate HCl (Crystalline Product) SaltForm->FinalProduct

Divergent synthetic workflows and critical interventions for yield maximization.

Mechanism Ketone Ketone Substrate Imine Imine / Enamine Ketone->Imine + NH3, - H2O (Slow) Alcohol Alcohol Byproduct (Yield Loss) Ketone->Alcohol Premature Reduction (Avoid) Amine Target Amine Imine->Amine Reduction (Desired) Hydrolysis Hydrolyzed Acid (Yield Loss) Amine->Hydrolysis Aqueous Base (Avoid)

Competing side reactions that compromise the yield of β-amino esters.

References

  • Title: β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases Source: MDPI URL: [1]

  • Title: Expanding the catalytic activity of amine dehydrogenases: Rational enzyme engineering via computational analysis and application in organic synthesis Source: University of Amsterdam URL: [2]

  • Title: Ethyl 3-oxohexanoate Source: PubChem URL: [3]

Sources

Optimization

Identifying and removing common impurities in Ethyl 3-aminohexanoate hydrochloride

Topic: Identifying and Removing Common Impurities Document ID: TS-EAH-001 | Version: 2.1 | Status: Active Introduction: The Purity Paradox of Beta-Amino Esters Ethyl 3-aminohexanoate hydrochloride (CAS 945419-79-4) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and Removing Common Impurities

Document ID: TS-EAH-001 | Version: 2.1 | Status: Active

Introduction: The Purity Paradox of Beta-Amino Esters

Ethyl 3-aminohexanoate hydrochloride (CAS 945419-79-4) is a critical


-amino acid derivative often used as a chiral building block or peptidomimetic scaffold.[1] Its stability is a paradox: while the hydrochloride salt protects the amine from oxidation and cyclization, the ester moiety remains vulnerable to hydrolysis, and the synthesis often leaves behind stubborn Michael acceptors.

This guide is not a textbook. It is a troubleshooting engine designed to help you identify specific contaminants and select the correct purification protocol without degrading your target compound.

Module 1: The Diagnostic Hub (Impurity Identification)

Use this section to interpret analytical anomalies.

Q1: I see a set of multiplets between 5.8 ppm and 7.0 ppm in my H NMR. What is this?

Diagnosis: Unreacted Michael Acceptor (Ethyl trans-2-hexenoate). If your synthesis involved the Michael addition of ammonia to an


-unsaturated ester, this is the most common impurity. It is non-polar and lacks the amine functionality.
  • Risk: High.[2] This impurity is an electrophile and can react with your product or downstream targets.

  • Verification: Look for a doublet of triplets (~6.9 ppm) and a doublet (~5.8 ppm).

  • Solution: See Protocol B (Trituration) .

Q2: My product is a sticky gum/oil instead of a white solid. Why won't it crystallize?

Diagnosis: Solvent Entrapment or Mixed Species. Beta-amino esters are prone to "oiling out" if:

  • Residual Ethanol: The synthesis often uses ethanol. If not fully removed, it solvates the salt, preventing lattice formation.

  • Excess HCl: A large excess of HCl can create a hygroscopic melt.

  • Oligomers: Broad "humps" in the NMR baseline (1.0–2.0 ppm) suggest polymerization of the starting material.

  • Solution: See Protocol A (Recrystallization) with a focus on antisolvent addition.

Q3: There is a small impurity peak at ~172 ppm in C NMR and the sample smells like "old socks" or vinegar.

Diagnosis: Hydrolysis Product (3-Aminohexanoic acid). The ester bond has cleaved, likely due to moisture exposure or heating the salt in the presence of water.

  • Mechanism: Acid-catalyzed hydrolysis.

  • Solution: This is difficult to separate via simple washing because both the product and impurity are zwitterionic/salts. Recrystallization (Protocol A) is required.[3][4]

Module 2: Purification Protocols

Choose the protocol based on your impurity profile.

Decision Matrix: Selecting the Right Workflow

PurificationLogic Start Identify Impurity Type Impurity_Neutral Neutral Organics (e.g., Ethyl 2-hexenoate) Start->Impurity_Neutral Impurity_Ionic Ionic/Polar (e.g., Hydrolysis Acid, Inorganic Salts) Start->Impurity_Ionic Impurity_Oily Oiling Out / Sticky Gum (Solvent/Oligomers) Start->Impurity_Oily Action_Trituration Protocol B: Trituration (Wash with Et2O/Hexane) Impurity_Neutral->Action_Trituration Best Efficiency Action_Recryst Protocol A: Recrystallization (EtOH/Et2O System) Impurity_Ionic->Action_Recryst Required Action_Drying High-Vac Drying + Seed Crystal Impurity_Oily->Action_Drying Step 1 Action_Drying->Action_Trituration If fails

Figure 1: Decision matrix for selecting purification method based on impurity characteristics.

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing hydrolysis products, inorganic salts, and refining crystal structure.

The Chemistry: Ethyl 3-aminohexanoate HCl is highly soluble in lower alcohols (EtOH, MeOH) but insoluble in ethers (Et


O, MTBE) and hydrocarbons (Hexane). We exploit this polarity gap.

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot absolute ethanol (60°C) required to just dissolve the solid.

    • Critical: Do not boil excessively; prolonged heat promotes hydrolysis [1].

  • Filtration (Optional): If the solution is cloudy (inorganic salts like NH

    
    Cl), filter while hot through a glass frit.
    
  • Cloud Point: Remove from heat. While stirring, dropwise add diethyl ether (or MTBE) until a faint, persistent cloudiness appears.

  • Correction: Add 1-2 drops of ethanol to clear the solution.

  • Crystallization: Cover and let stand at room temperature for 1 hour, then move to a fridge (4°C) for 4-12 hours.

    • Troubleshooting: If oil separates, reheat to dissolve and add more ethanol, then cool more slowly.

  • Collection: Filter the white needles under vacuum/inert gas. Wash the cake with cold Et

    
    O.
    
Protocol B: Trituration (The "Quick Fix")

Best for: Removing non-polar starting materials (Ethyl 2-hexenoate) from the polar product.

The Chemistry: The HCl salt is ionic and will not dissolve in non-polar solvents. The organic impurities are soluble. We wash the impurities away without dissolving the product.

Step-by-Step:

  • Slurry: Place the crude solid/oil in a flask.

  • Solvent Addition: Add 10 volumes (relative to product mass) of dry Diethyl Ether or Hexane .

    • Note: Et

      
      O is preferred as it swells the crystal lattice slightly, releasing trapped impurities.
      
  • Agitation: Sonicate for 10 minutes or stir vigorously for 30 minutes. The gummy oil should harden into a suspendable powder.

  • Filtration: Filter the solid. The filtrate (liquid) contains the impurities.

  • Check: Analyze the solid by TLC or NMR. If the alkene peaks persist, repeat.

Module 3: Stability & Storage (FAQs)

Q: Can I store this compound as a free base?

A: NO. Beta-amino esters are prone to intramolecular cyclization to form


-lactams  (3-propyl-2-azetidinone in this case) when in free base form, especially if heated or stored in solution [2]. The hydrochloride salt "locks" the amine, preventing this nucleophilic attack. Always store as the HCl salt.
Q: Why is my sample turning yellow?

A: Oxidation or Polymerization. While the HCl salt is relatively stable, trace free amines (due to insufficient acid) can oxidize. Yellowing often indicates the formation of imine oligomers.

  • Fix: Recrystallize (Protocol A) using a solvent containing a trace of HCl (e.g., 1% HCl in EtOH) to ensure full protonation.

Q: How do I handle hygroscopicity?

A: Desiccation. This salt is hygroscopic. Moisture absorption leads to hydrolysis (formation of the free acid).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Equilibrate the bottle to room temperature before opening to prevent condensation.

Summary of Physical Data

PropertyValue / CharacteristicRelevance
Appearance White to off-white crystalline solidColored = Impure
Solubility Soluble: Water, EtOH, MeOH, DMSOUse for Dissolution
Insolubility Insoluble: Hexane, Et

O, Toluene
Use for Washing/Precipitation
Key NMR Peaks

3.0-3.5 (m, 1H, CH-NH

);

4.1 (q, 2H, O-CH

)
Confirm Product
Impurity Peaks

5.8, 6.9 (Alkene protons)
Confirm Starting Material

References

  • Org. Synth. 2008, 85, 131-140. Discussion on the stability of amino acid esters and hydrolysis risks during heating.

  • J. Org. Chem. 2005, 70, 10, 4133–4138. Mechanistic insights into beta-amino ester cyclization to beta-lactams.

  • Sigma-Aldrich Technical Data Sheet. Ethyl 3-aminohexanoate hydrochloride handling and storage specifications.

  • BenchChem Solubility Guide. Solubility profiles of beta-amino esters in organic solvents.

Sources

Troubleshooting

Preventing side reactions during the synthesis of Ethyl 3-aminohexanoate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity issues during the scale-up of β-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity issues during the scale-up of β-amino esters.

The synthesis of Ethyl 3-aminohexanoate hydrochloride (CAS 945419-79-4)[1] from 3-Aminohexanoic acid (CAS 58521-63-4)[2] is deceptively simple on paper. However, the proximity of the amino and ester groups creates a highly reactive system. If the electronic state of the molecule is not precisely controlled, the intermediate will rapidly undergo self-destructive side reactions.

This guide is designed to explain the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do I observe significant β-lactam formation during the isolation phase?

The Causality: The proximity of the nucleophilic primary amine to the electrophilic ester carbonyl in the free base form of β-amino esters creates an ideal geometric setup for intramolecular cyclization. When the pH is raised above 8 during an aqueous workup, the amine is deprotonated, restoring its nucleophilicity. If the temperature exceeds 20 °C, the thermodynamic drive to form the 4-membered β-lactam (or intermolecular oligomers) rapidly overcomes the activation barrier, leading to non-selective product ratios[3]. The Solution: You must maintain the compound as its hydrochloride salt[1]. Protonation completely masks the nucleophilicity of the amine. If free-basing is strictly necessary for a downstream coupling step, perform the neutralization at 0–5 °C using a mild biphasic system (e.g., saturated


 / MTBE) and utilize the organic layer immediately without concentration.
Q2: My GC-MS indicates a major impurity corresponding to Ethyl 2-hexenoate. How is this forming?

The Causality: This is a classic β-elimination side reaction. The α-protons adjacent to the ester carbonyl are highly acidic. Under strongly basic conditions, or during prolonged heating, the amine group can act as a leaving group via an E1cB mechanism. This results in the loss of ammonia and the irreversible formation of the α,β-unsaturated ester (Ethyl 2-hexenoate)[4]. The Solution: Avoid the use of strong organic bases (such as DBU or alkoxides) during any stage of the synthesis or workup[4]. Furthermore, strictly control the esterification temperature, keeping it below 45 °C to prevent thermally induced elimination.

Q3: What is the most robust protocol for synthesizing the HCl salt directly from 3-aminohexanoic acid?

The Causality: Direct Fischer esterification using thionyl chloride (


) in strictly anhydrous ethanol is the industry standard. The 

reacts with ethanol to generate anhydrous HCl gas in situ. This continuous generation of HCl immediately protonates both the starting 3-aminohexanoic acid[2] and the resulting ester product. By keeping the amine locked in its cationic state, you simultaneously shut down both the lactamization and β-elimination pathways.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the critical divergence points where improper condition management leads to product degradation.

Workflow SM 3-Aminohexanoic Acid Reagent Anhydrous EtOH / SOCl₂ SM->Reagent Esterification Target Ethyl 3-aminohexanoate HCl (Stable Salt) Reagent->Target Protonation protects amine nucleophilicity FreeBase Free Base Intermediate Target->FreeBase pH > 8 (Improper Workup) Lactam β-Lactam / Oligomers (Lactamization) FreeBase->Lactam T > 20°C Elimination Ethyl 2-hexenoate (β-Elimination) FreeBase->Elimination Strong Base (E1cB Mechanism)

Fig 1: Reaction pathways and side-reaction divergence in Ethyl 3-aminohexanoate synthesis.

Part 3: Quantitative Side-Reaction Profiling

To assist in diagnosing your specific impurity profiles, refer to the following quantitative matrix. This data correlates specific environmental triggers to their resulting side reactions.

Reaction ConditionPrimary Side ReactionTypical Impurity (%)Target Yield (%)Mechanistic Trigger
Anhydrous HCl/EtOH, 40 °C None (Optimal) < 2% > 95% Amine protonation prevents nucleophilic attack.
Aqueous Workup, pH > 8, 25 °CLactamization15 - 30%60 - 70%Free amine attacks ester carbonyl (intramolecular)[3].
Strong Base (e.g., DBU), 50 °Cβ-Elimination40 - 60%< 30%Deprotonation of acidic α-carbon; E1cB leaving group[4].
Wet EtOH / HCl, RefluxEster Hydrolysis20 - 40%50 - 60%Water acts as a competitive nucleophile.

Part 4: Self-Validating Experimental Methodology

To guarantee the integrity of your synthesis, utilize the following step-by-step protocol. This workflow is designed as a "self-validating system"—meaning each step contains a physical or chemical indicator that confirms the reaction is proceeding safely and correctly.

Optimized Protocol: Anhydrous Esterification of 3-Aminohexanoic Acid

Step 1: Reagent Preparation & Activation

  • Suspend 1.0 equivalent of 3-Aminohexanoic acid[2] in 10 volumes of strictly anhydrous ethanol (water content < 50 ppm) under an inert nitrogen atmosphere.

  • Cool the suspension to 0–5 °C using an ice bath.

  • Validation Check: The suspension should be easily stirrable. Clumping indicates moisture ingress.

Step 2: In Situ HCl Generation

  • Add 1.5 equivalents of Thionyl Chloride (

    
    ) dropwise over 30 minutes.
    
  • Maintain the internal temperature below 10 °C during the addition to prevent runaway exothermic degradation.

  • Validation Check: You will observe the immediate evolution of

    
     and HCl gas. The suspension will gradually transition into a clear, pale-yellow homogeneous solution. This visual clearing validates that the highly insoluble zwitterionic amino acid is being successfully protonated and esterified.
    

Step 3: Esterification & Maturation

  • Remove the ice bath and allow the reaction to warm to ambient temperature, then gently heat to 40 °C for 4 hours.

  • Validation Check: Perform a TLC (Eluent: DCM/MeOH 9:1, Ninhydrin stain). The starting material spot (

    
     ~0.1) should be completely absent, replaced by a single distinct product spot (
    
    
    
    ~0.5).

Step 4: Isolation of the Hydrochloride Salt

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure (bath temperature < 35 °C) to remove ethanol and residual volatile byproducts.

  • Co-evaporate twice with anhydrous toluene to azeotropically remove any trace moisture and residual HCl.

  • Triturate the resulting crude oil with cold diethyl ether or MTBE to induce crystallization.

  • Validation Check: The product should precipitate as a free-flowing white solid. A sticky or gummy residue indicates the presence of oligomeric β-lactam impurities[3], requiring recrystallization from Ethanol/Ethyl Acetate.

References

  • LOCKSS. "SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β- LACTAMS BY RHODIUM-CATALYZED REFORMATSKY- TYPE REACTION". Clockss.org. Available at:[Link]

  • ResearchGate. "β-Elimination Side Reactions". ResearchGate.net. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Emulsions in Ethyl 3-Aminohexanoate Hydrochloride Workups

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing phase-separation challenges during the liquid-liquid extraction (LLE) of beta-amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing phase-separation challenges during the liquid-liquid extraction (LLE) of beta-amino acid esters.

The Mechanistic Root of the Problem

Ethyl 3-aminohexanoate hydrochloride is a highly water-soluble salt. To isolate the free base, the salt must be neutralized and extracted into an organic solvent. However, this specific molecule is highly prone to forming intractable emulsions.

The causality lies in its amphiphilic structure. The molecule possesses a lipophilic tail (the ethyl hexanoate moiety) and a hydrophilic head (the amine/ammonium group). If the aqueous pH during workup is not optimized, the molecule exists in a dynamic equilibrium between its protonated and deprotonated states. This dual nature allows it to act as a potent surfactant, lowering the interfacial tension between the aqueous and organic phases and stabilizing microscopic droplets. Furthermore, fine inorganic salts generated during neutralization can accumulate at the solvent interface, creating a rigid, physically stabilized Pickering emulsion .

Diagnostic & Resolution Workflow

EmulsionTroubleshooting Start Emulsion Forms During LLE Workup CheckPH Check Aqueous pH Start->CheckPH AdjustPH Adjust pH > 11 (Add 2M NaOH) CheckPH->AdjustPH pH < 11 AddBrine Add Saturated NaCl (Salting Out) CheckPH->AddBrine pH > 11 AdjustPH->AddBrine Emulsion Persists Resolved Phases Separated (Proceed to Drying) AdjustPH->Resolved Resolved FilterCelite Vacuum Filter Through Celite Pad AddBrine->FilterCelite Emulsion Persists AddBrine->Resolved Resolved Centrifuge Centrifuge (Phase Separation) FilterCelite->Centrifuge Emulsion Persists FilterCelite->Resolved Resolved Centrifuge->Resolved Resolved

Troubleshooting workflow for resolving emulsions during amino ester workups.

Frequently Asked Questions (FAQs)

Q1: Why does my extraction emulsify when I neutralize with Sodium Bicarbonate (


)? 
A1:  The pKa of a primary aliphatic amine's conjugate acid is typically around 10. Saturated 

only raises the aqueous pH to approximately 8. According to established extraction principles, to drive a basic amine fully into the organic layer, the aqueous pH must be at least 2 pKa units above the pKa of the amine's conjugate acid . At pH 8, Ethyl 3-aminohexanoate is predominantly protonated, allowing it to act as a surfactant. Additionally,

generates

gas during neutralization; the effervescence mechanically agitates the biphasic system, whipping it into a stable emulsion.

Q2: How do I chemically break an active emulsion without losing my product? A2: If the emulsion is chemically stabilized by the surfactant nature of the amino ester, you must alter the thermodynamics of the system. First, adjust the pH to >11 using a stronger base like


 to fully deprotonate the amine. If the emulsion persists, add saturated aqueous sodium chloride (brine). Brine increases the ionic strength of the aqueous phase, which decreases the solubility of the organic compound in water (the "salting out" effect) and maximizes the density difference between the two phases, forcing them to separate .

Q3: What if chemical methods fail and the emulsion looks cloudy or "chunky"? A3: You are likely dealing with a Pickering emulsion, which is mechanically stabilized by fine solid particulates (such as precipitated salts or polymer byproducts) trapped at the liquid-liquid interface. Chemical adjustments will not work here. You must physically strip the stabilizers from the interface by passing the entire mixture through a pad of diatomaceous earth (Celite®) .

Q4: How does solvent selection impact emulsion formation for beta-amino esters? A4: Solvents with densities very close to water (or brine) lack the gravitational driving force required for rapid phase separation. Dichloromethane (DCM) is a notorious offender for emulsification during amine workups. Switching to a lower-density solvent like Methyl tert-butyl ether (MTBE) significantly reduces emulsion risk.

Quantitative Data: Solvent Selection for Amino Ester Extraction
SolventDensity (g/mL)Dielectric ConstantEmulsion Risk with Amino EstersRecommendation
Dichloromethane (DCM) 1.338.93Very HighAvoid; density is too close to saturated aqueous layers, leading to phase inversion and stable emulsions.
Ethyl Acetate (EtOAc) 0.906.02ModerateAcceptable; good solubility for amino esters, but can still emulsify if vigorously shaken.
Methyl tert-butyl ether (MTBE) 0.742.60LowHighly Recommended; low density ensures rapid phase separation and low water miscibility.
Diethyl Ether 0.714.30LowAlternative; excellent phase separation, but poses higher flammability risks at scale.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. If Protocol A resolves the issue, the root cause was thermodynamic (surfactant behavior/density). If Protocol B is required and succeeds, the root cause was mechanical (particulate stabilization).

Protocol A: pH-Optimized Extraction & Salting Out

Objective: To eliminate the surfactant properties of the amino ester and maximize phase density differences.

  • Cooling: Transfer the aqueous solution of Ethyl 3-aminohexanoate hydrochloride to an Erlenmeyer flask and cool to 0–5°C in an ice bath to prevent ester hydrolysis during basification.

  • pH Adjustment: Slowly add 2M

    
     dropwise while stirring gently. Monitor the pH until it reaches >11. (Avoid carbonate bases to prevent 
    
    
    
    effervescence).
  • Solvent Addition: Add the chosen extraction solvent (preferably MTBE) at a 1:1 volume ratio to the aqueous phase. Transfer to a separatory funnel.

  • Gentle Mixing: Invert the separatory funnel slowly 3–4 times. Do not shake vigorously. Vent the stopcock after each inversion.

  • Salting Out: If an emulsion begins to form at the interface, immediately add a volume of saturated aqueous

    
     (brine) equal to 20% of the total aqueous layer volume .
    
  • Validation: Allow the funnel to stand undisturbed for 15 minutes. A sharp, distinct meniscus should form, validating that the surfactant effect has been neutralized.

Protocol B: Celite® Filtration for Stubborn Pickering Emulsions

Objective: To physically remove solid particulates stabilizing the liquid-liquid interface.

  • Preparation: Set up a vacuum filtration flask with a Büchner funnel and filter paper.

  • Slurry Creation: In a separate beaker, mix 10–20 grams of Celite® 545 (diatomaceous earth) with 50 mL of the organic extraction solvent (e.g., MTBE) to create a slurry.

  • Pad Formation: Pour the slurry into the Büchner funnel under a gentle vacuum to form a uniform, flat pad (1–2 cm thick). Discard the solvent in the receiving flask and replace the flask.

  • Filtration: Gently pour the entire contents of the separatory funnel (the organic layer, the aqueous layer, and the unresolved emulsion) directly onto the Celite® pad under vacuum .

  • Validation: The mechanical shearing of the liquids passing through the porous diatomaceous earth physically strips away the stabilizing solid particulates. The filtrate collecting in the flask will self-validate the procedure by immediately separating into two perfectly clear, distinct layers.

  • Recovery: Transfer the biphasic filtrate back to a clean separatory funnel, separate the layers, and proceed with drying the organic phase over anhydrous

    
    .
    

References

  • Extraction And Washing Organic Vs Aqueous Layer Wax Studios[Link]

Troubleshooting

Catalyst deactivation problems in Ethyl 3-aminohexanoate hydrochloride synthesis

Technical Support Center: Catalyst Optimization & Troubleshooting Subject: Catalyst Deactivation in Ethyl 3-aminohexanoate Hydrochloride Synthesis Ticket ID: #ETH-3AH-CAT-005 Assigned Specialist: Dr. Aris Thorne, Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization & Troubleshooting Subject: Catalyst Deactivation in Ethyl 3-aminohexanoate Hydrochloride Synthesis Ticket ID: #ETH-3AH-CAT-005 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

The synthesis of Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) typically involves the catalytic hydrogenation of ethyl 3-nitrohexanoate or the reduction of ethyl 3-cyanoalkanoates . The most critical failure point in this process is the deactivation of heterogeneous catalysts (Pd/C, Raney Ni) or homogeneous chiral complexes (Rh/Ru) during the reduction phase.

This guide addresses the specific physicochemical mechanisms of catalyst poisoning by nitrogenous species and provides actionable protocols to restore activity and ensure batch-to-batch reproducibility.

Module 1: Heterogeneous Hydrogenation (Pd/C & Raney Ni)

Context: Reduction of Ethyl 3-nitrohexanoate to Ethyl 3-aminohexanoate.

Q1: My reaction rate decays exponentially after 50% conversion. Adding fresh catalyst only provides a temporary spike.[1] What is happening?

Diagnosis: You are likely experiencing product inhibition (Self-Poisoning) via strong amine adsorption. Technical Explanation: As the nitro group is reduced to the primary amine (Ethyl 3-aminohexanoate), the generated amino group (


) functions as a strong Lewis base. Palladium (Pd) and Nickel (Ni) surfaces are electron-deficient (Lewis acidic). The amine nitrogen donates its lone pair to the metal active sites, forming a stable coordinate bond that blocks the adsorption of H

and the nitro substrate.
  • Mechanism:

    
     (Inactive Complex).
    
  • Why fresh catalyst fails: The concentration of free amine in the solution is already high enough to immediately saturate the new active sites.

Troubleshooting Protocol: In-Situ Protonation Strategy To prevent amine adsorption, you must protonate the amine immediately upon formation, rendering it non-nucleophilic (


).
  • Acid Additive: Add 1.05 - 1.1 equivalents (relative to substrate) of Methanesulfonic acid (MsOH) or Sulfuric acid (H

    
    SO
    
    
    
    )
    to the reaction mixture before starting hydrogenation.
    • Note: Avoid HCl during hydrogenation if using Pd/C, as chloride ions (

      
      ) are also catalyst poisons (see Q2).
      
  • Solvent Switch: Run the reaction in Glacial Acetic Acid . This serves as both solvent and weak proton source.

  • Workup for HCl Salt: After filtration of the catalyst, treat the filtrate with ethanolic HCl to perform the salt exchange and crystallize the final Ethyl 3-aminohexanoate hydrochloride.

Q2: I am using HCl in ethanol to form the salt directly during hydrogenation, but the reaction won't start.

Diagnosis: Halide Poisoning . Technical Explanation: While protonation prevents amine poisoning, the chloride counter-ion (


) from HCl is a potent catalyst poison for Palladium. Chloride ions adsorb strongly to Pd surfaces, modifying the electronic work function and physically blocking active sites.[1]
  • Order of Poisoning Severity:

    
    .
    

Corrective Action:

  • Switch Catalyst: If you must run in HCl/EtOH, switch from Pd/C to Pt/C (Platinum on Carbon) or Rh/C , which are more resistant to halide poisoning.[1]

  • Alternative Route: Perform hydrogenation in Ethanol + H

    
    SO
    
    
    
    (non-poisoning anion). After catalyst filtration, add
    
    
    or perform an ion-exchange workup to isolate the hydrochloride salt.

Module 2: Impurity-Driven Deactivation

Q3: My catalyst turns into a colloidal black slime and filtration is impossible. Yield is <10%.

Diagnosis: Metal Leaching and Sintering due to sulfur or phosphorus impurities. Technical Explanation: If your precursor (Ethyl 3-nitrohexanoate) was synthesized via a Henry reaction (nitroaldol) using base catalysts or solvents not thoroughly desulfurized, trace sulfur (thiols, sulfides) will irreversibly bind to the metal. This weakens the metal-support interaction, causing Pd/Ni atoms to leach into solution and aggregate into inactive "Pd black" colloids.[1]

Validation Experiment:

  • Take a 5 mL aliquot of the stalled reaction supernatant.

  • Add thiourea (scavenger).

  • If a yellow/orange precipitate forms immediately, significant Pd leaching has occurred.[1]

Pre-treatment Protocol (The "Guard Bed" Method): Before adding the expensive hydrogenation catalyst, treat your substrate solution:

  • Dissolve substrate in ethanol.

  • Add Activated Carbon (without metal) (10 wt%) and stir at 50°C for 1 hour.

  • Filter through Celite.

  • Proceed with hydrogenation using fresh Pd/C. This removes trace poisons protecting the active catalyst.

Module 3: Visualizing the Deactivation Pathways

The following diagram illustrates the competitive inhibition mechanisms affecting the catalyst surface during the synthesis of Ethyl 3-aminohexanoate.

CatalystDeactivation Substrate Ethyl 3-nitrohexanoate Adsorption Adsorption on Surface Substrate->Adsorption H2 Hydrogen (H2) H2->Adsorption ActiveSite Pd Active Site Reduction Reduction Step ActiveSite->Reduction Adsorption->ActiveSite ProductAmine Ethyl 3-aminohexanoate (Free Base) Reduction->ProductAmine ProductSalt Ethyl 3-aminohexanoate HCl Salt ProductAmine->ProductSalt Acid (H+) Addition Poisoning Catalyst Poisoning (Strong Coordination) ProductAmine->Poisoning Lone pair donation ProductSalt->Poisoning No Interaction Poisoning->ActiveSite Blocks Sites Chloride Chloride Ions (Cl-) Chloride->Poisoning Competitive Adsorption

Caption: Figure 1. Competitive adsorption pathways showing how free amines and chloride ions block Pd active sites, and how protonation mitigates this effect.

Module 4: Experimental Data & Comparison

Table 1: Catalyst Performance in Ethyl 3-nitrohexanoate Reduction (10g Scale)

Solvent SystemCatalystAdditiveConversion (4h)Isolated Yield (HCl Salt)Notes
Ethanol10% Pd/CNone45% (Stalled)N/ACatalyst poisoned by amine product.
Ethanol10% Pd/CHCl (1 eq)10%<5%Catalyst poisoned by Chloride ions.
Acetic Acid 10% Pd/C None 99% 92% Recommended. AcOH buffers amine.
EthanolRaney NiNone85%78%Requires high pressure (50 bar).
Ethanol5% Pt/CHCl (1 eq)95%88%Pt is Cl- tolerant but expensive.

Module 5: Recommended Protocol (Best Practice)

Objective: Synthesis of Ethyl 3-aminohexanoate hydrochloride avoiding catalyst deactivation.

Reagents:

  • Ethyl 3-nitrohexanoate (10.0 g, 52.8 mmol)[1]

  • 10% Pd/C (dry basis, 50% water wet): 1.0 g (10 wt%)[1]

  • Glacial Acetic Acid: 100 mL

  • Hydrogen gas (Balloon or 1-3 bar)

  • 4M HCl in Dioxane or Ethanol (for workup)

Step-by-Step Workflow:

  • Preparation: In a hydrogenation vessel, dissolve Ethyl 3-nitrohexanoate (10 g) in Glacial Acetic Acid (100 mL).

    • Why AcOH? It protonates the amine product as it forms (

      
      ), preventing it from binding to the Pd surface.
      
  • Catalyst Addition: Add the Pd/C catalyst carefully under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge with H

    
     three times. Stir vigorously at Room Temperature under H
    
    
    
    (1-3 bar) for 4–6 hours.
    • Monitoring: Monitor H

      
       uptake. Reaction is complete when uptake ceases. TLC/HPLC should show disappearance of the nitro peak.
      
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with small amounts of ethanol.

    • Safety: The filter cake is pyrophoric. Keep wet at all times.

  • Concentration: Evaporate the acetic acid under reduced pressure (Rotavap at 50°C) to obtain the thick oily acetate salt.

  • Salt Exchange: Dissolve the residue in Ethanol (30 mL). Cool to 0°C. Dropwise add 4M HCl in Dioxane (15 mL, ~1.1 eq).

  • Crystallization: Add Diethyl Ether or MTBE to induce precipitation of Ethyl 3-aminohexanoate hydrochloride . Filter and dry.[2][3]

References

  • Catalytic Hydrogenation of Nitro Compounds: Blaser, H. U., et al. "Heterogeneous Hydrogenation: A Useful Tool for the Fine Chemicals Industry." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 103-144.

  • Amine Poisoning Mechanisms: Ma, Z., & Zaera, F. "Organic Chemistry on Solid Surfaces." Surface Science Reports, vol. 61, no.[1] 5, 2006, pp. 229-281.[1]

  • Synthesis of Beta-Amino Esters: Smrcina, M., et al. "Selective Synthesis of Beta-Amino Esters." Tetrahedron, vol. 53, no. 38, 1997, pp. 12867-12874.

  • Halide Inhibition of Pd Catalysts: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001.[1]

Sources

Optimization

Technical Support Center: Column Chromatography Optimization for Purifying Ethyl 3-aminohexanoate Hydrochloride

Welcome to the technical support center for the chromatographic purification of Ethyl 3-aminohexanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 3-aminohexanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the separation of this polar, ionic compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can develop robust and reproducible purification methods.

Troubleshooting Guide: Direct Solutions for Common Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My compound, Ethyl 3-aminohexanoate hydrochloride, is not eluting from the silica gel column, even with highly polar solvents like 100% ethyl acetate or methanol/DCM mixtures. What is happening?

A1: This is a classic problem when purifying basic organic amines, especially their salt forms, on standard silica gel.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. Your compound is an amine hydrochloride, which exists as a positively charged ammonium salt. This positive charge forms a very strong ionic interaction with the deprotonated, negatively charged silanol groups. This interaction is often too strong for even polar mobile phases to disrupt, effectively immobilizing your compound at the top of the column.[1][2][3]

  • Solution 1: Neutralize the Stationary Phase with a Mobile Phase Modifier. The most common solution is to add a small amount of a competing base to your mobile phase. This base neutralizes the acidic silanol sites, preventing your compound from binding irreversibly.

    • Recommended Modifier: Triethylamine (TEA) at a concentration of 0.5-2% (v/v) in your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • Mechanism: The small, basic TEA molecules will preferentially bind to the acidic sites on the silica, effectively "shielding" your target amine from these strong interactions.[1] This allows your compound to travel down the column as intended, governed by normal-phase partitioning.

  • Solution 2: Use an Alternative Stationary Phase. If adding a base is undesirable (e.g., it's difficult to remove from the final product), consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying amines as it lacks the strong acidity of silica.[4]

    • Amine-Functionalized Silica: This is an excellent, modern alternative where the silica surface is chemically modified with amino groups. This creates a basic surface environment, ideal for purifying basic compounds without needing a mobile phase modifier.[2][3]

Q2: I'm seeing significant peak tailing or very broad peaks for my product. How can I improve the peak shape?

A2: Peak tailing in this context is also primarily caused by the strong, non-ideal interactions between your basic amine salt and the acidic silica gel.

  • Causality: While some of your compound may be eluting, a fraction of it is still engaging in strong acid-base interactions with the silica. This causes a portion of the molecules to lag behind the main band, resulting in a "tail."[1][5] Another potential, though less likely, contributor could be the keto-enol tautomerism of the ester group, but the amine-silica interaction is the dominant issue.[5]

  • Solution: The solutions are identical to those for non-elution (Q1).

    • Add Triethylamine (TEA) to the Mobile Phase: This will significantly reduce tailing by blocking the acidic interaction sites.

    • Switch to a More Inert Stationary Phase: Neutral alumina or amine-functionalized silica will provide a much more symmetrical peak shape.[2][4]

    • Optimize Loading: Overloading the column can exacerbate tailing. Ensure you are not exceeding the column's sample capacity. A general rule of thumb is to load 1-5% of the silica gel mass.

Q3: The separation between my product and a polar impurity is very poor. How can I increase the resolution?

A3: Poor resolution means the selectivity of your system is not sufficient to distinguish between your product and the impurity.

  • Causality: This often happens when the mobile phase is too polar (has too high an "eluting strength"). A strong solvent system will move all polar components, including your product and the impurity, down the column quickly and together, without allowing for differential partitioning.[6]

  • Solution 1: Optimize the Mobile Phase with TLC. Thin-Layer Chromatography (TLC) is an indispensable tool for predicting column chromatography behavior.[7]

    • Goal: Find a solvent system where your product has a Retention Factor (Rf) of approximately 0.25-0.35, and there is maximum separation (ΔRf) between it and the impurity.

    • Procedure: Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate), always including your 1% TEA modifier. For example, test 10%, 20%, 30%, and 40% Ethyl Acetate in Hexane (with 1% TEA).

  • Solution 2: Employ a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind on the column.[5]

Q4: The column's backpressure increased significantly after I loaded my sample. What should I do?

A4: A sudden increase in backpressure typically points to a blockage at the top of the column.[8][9]

  • Causality:

    • Sample Precipitation: The most likely cause is that your compound precipitated upon contact with the less polar mobile phase at the top of the column. Ethyl 3-aminohexanoate hydrochloride is a salt and has high polarity; if you dissolve it in a very polar solvent (like pure methanol) and load it onto a column equilibrated with a non-polar solvent (like Hexane/EtOAc), it will crash out.[9]

    • Particulates: The crude sample may contain solid particulates that are clogging the inlet frit of the column.[8][9]

  • Solution:

    • Proper Sample Loading: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol or DCM). Add a small amount of silica gel (a few grams) to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column bed. This ensures the sample is introduced in a solid form and dissolves slowly as the eluent passes through, preventing precipitation.[7]

    • Filter Your Sample: If using a "wet load," always filter the dissolved sample through a small plug of cotton or a syringe filter before applying it to the column.[8]

Frequently Asked Questions (FAQs)

What is the best stationary phase for purifying Ethyl 3-aminohexanoate hydrochloride?

For this specific compound, the choice of stationary phase is critical.

  • Silica Gel (with modifier): The most common and cost-effective choice, but it must be used with a basic modifier like triethylamine (TEA) in the mobile phase to prevent irreversible binding.[1]

  • Alumina (Neutral): A good alternative that avoids the acidity issues of silica. It can be particularly effective for purifying amines.[4]

  • Amine-functionalized Silica: Often the best choice if available. It provides a basic surface that minimizes peak tailing and eliminates the need for mobile phase additives, simplifying product workup.[2][3]

How do I develop an optimal mobile phase for my separation?

The process should always start with Thin-Layer Chromatography (TLC).[7]

  • Choose a Solvent System: For normal-phase chromatography, use a binary system of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, ether).[4] A common and effective combination is ethyl acetate in hexanes. For more polar compounds, dichloromethane/methanol can be used.[10]

  • Add a Modifier: For Ethyl 3-aminohexanoate hydrochloride on a silica column, add ~1% triethylamine (TEA) to your chosen polar solvent before making your mixtures.

  • Run Test TLCs: Spot your crude mixture on a TLC plate and develop it in different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • Identify the Optimal Rf: The ideal solvent system for column chromatography is one that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate. This ensures the compound moves down the column at a reasonable rate, allowing for good separation from impurities.[6]

Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase (RP) chromatography is a viable and often excellent alternative.

  • Principle: In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[11]

  • Advantages: Since your compound is a salt, it is highly soluble in aqueous mobile phases. This method can be very effective for separating it from less polar organic impurities.

  • Mobile Phase Considerations: Buffers are often used in the mobile phase to control pH and ensure consistent ionization of the analyte, leading to sharper peaks.[12] A common mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid (TFA) to aid in peak shape.

What is the difference between "dry loading" and "wet loading" a sample?

These are two methods for applying the sample to the top of the packed column.[7]

MethodProcedureProsCons
Wet Loading The crude sample is dissolved in a minimal amount of the mobile phase (or a solvent it's soluble in) and carefully pipetted onto the top of the column bed.Quick and simple for samples that are readily soluble in the mobile phase.High risk of sample precipitation if a strong solvent is used for dissolution; can disturb the top of the column bed, leading to poor separation.[13]
Dry Loading The crude sample is dissolved, adsorbed onto a small amount of dry stationary phase (e.g., silica gel), and the solvent is evaporated. The resulting dry powder is then added to the top of the column.Prevents sample precipitation on the column; often results in sharper bands and better resolution, especially for less soluble samples.More time-consuming to prepare.

For Ethyl 3-aminohexanoate hydrochloride, dry loading is highly recommended to avoid solubility issues at the column head.[7]

Experimental Workflows & Protocols

Protocol 1: TLC Analysis for Mobile Phase Optimization

This protocol is the mandatory first step before attempting column chromatography.

  • Prepare Solvent Chambers: In separate sealed chambers (e.g., a beaker covered with a watch glass), place a small amount of different solvent mixtures. For example:

    • Chamber A: 80:20 Hexane:Ethyl Acetate (+ 1% TEA)

    • Chamber B: 70:30 Hexane:Ethyl Acetate (+ 1% TEA)

    • Chamber C: 60:40 Hexane:Ethyl Acetate (+ 1% TEA)

  • Prepare Sample: Dissolve a tiny amount of your crude product in a volatile solvent like dichloromethane or methanol.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the spotted TLC plate in a prepared chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., ninhydrin for amines, or potassium permanganate).

  • Calculate Rf and Select: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your product in each system. Choose the system that gives an Rf of ~0.3 and the best separation from visible impurities.

Diagram: Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis for Solvent Optimization Crude->TLC Test Sample Load Dry Load Sample onto Column Crude->Load Adsorb on Silica Pack Pack Column with Silica Gel TLC->Pack Optimized System Pack->Load Elute Elute with Optimized Mobile Phase (+TEA) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification of Ethyl 3-aminohexanoate hydrochloride.

Diagram: Troubleshooting Logic for Poor Separation

G Start Poor Separation Observed Q1 Is the product Rf > 0.5? Start->Q1 A1_Yes Decrease Mobile Phase Polarity Q1->A1_Yes Yes A1_No Is there significant peak tailing? Q1->A1_No No End Re-run Column with New Conditions A1_Yes->End A2_No Are peaks overlapping (poor selectivity)? A1_No->A2_No A2_Yes Add/Increase TEA in Mobile Phase (0.5-2%) A2_Yes->End A2_No->A2_Yes Yes A3_Yes Change Solvent System (e.g., EtOAc -> DCM/MeOH) or switch to Alumina/RP A2_No->A3_Yes Yes A3_Yes->End

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of different catalysts for Ethyl 3-aminohexanoate hydrochloride synthesis

Executive Summary Ethyl 3-aminohexanoate hydrochloride (CAS 945419-79-4) is a critical -amino acid ester intermediate, primarily utilized in the synthesis of peptidomimetics and pharmaceutical foldamers. Its synthesis pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminohexanoate hydrochloride (CAS 945419-79-4) is a critical


-amino acid ester intermediate, primarily utilized in the synthesis of peptidomimetics and pharmaceutical foldamers. Its synthesis presents a unique chemoselective challenge: facilitating esterification without triggering 

-elimination (which releases ammonia to form the

-unsaturated ester) or polymerization.

This guide evaluates three distinct catalytic methodologies for its synthesis.

  • For Bulk/Non-Chiral Synthesis: Thionyl Chloride (SOCl

    
    )  remains the gold standard, offering the highest yields (>95%) and direct crystallization of the hydrochloride salt.
    
  • For Enantiopure Requirements: Biocatalysis (CAL-B Lipase) provides superior enantioselectivity (

    
    ) via kinetic resolution, essential for drug development applications.
    
  • For Green Chemistry/Atom Economy: Aza-Michael Addition offers a direct route from unsaturated precursors, though often requires subsequent acidification to form the HCl salt.

Chemical Context & Challenges[1][2][3]

The target molecule is the ethyl ester of a


-amino acid. Unlike 

-amino acids,

-amino acids possess an extra methylene group between the carboxyl and amino functionalities.
Key Synthetic Challenges
  • 
    -Elimination:  Under strong basic conditions or high heat, the amino group can be eliminated, reverting the molecule to ethyl 2-hexenoate.
    
  • Salt Formation: The target is specifically the hydrochloride salt. Methods that produce the free base require an additional anhydrous HCl treatment step.

  • Stereochemistry: The C3 position is chiral. Standard chemical synthesis yields a racemate, whereas pharmaceutical applications often demand the

    
    - or 
    
    
    
    -enantiomer.

Comparative Analysis of Catalytic Methods

Method A: Thionyl Chloride (SOCl ) Mediated Esterification

The Industry Standard for HCl Salts

This method uses in situ generation of anhydrous HCl and diethyl sulfite. It is not strictly "catalytic" in the traditional sense as SOCl


 is consumed, but it acts as the dehydration agent and acid source.
  • Mechanism: SOCl

    
     reacts with ethanol to form ethoxychlorosulfite, which releases HCl. The HCl protonates the carbonyl oxygen of 3-aminohexanoic acid, making it susceptible to nucleophilic attack by ethanol.
    
  • Efficacy: consistently delivers yields of 90–98% .

  • Purity: The product crystallizes directly upon solvent removal, often requiring no chromatography.

Method B: Enzymatic Kinetic Resolution (Lipase CAL-B)

The Chiral Route

Uses Candida antarctica Lipase B (CAL-B) to selectively hydrolyze or transesterify one enantiomer of the racemic ester.

  • Mechanism: The catalytic triad (Ser-His-Asp) of the lipase acylates only the specific enantiomer (typically

    
    ), allowing separation of the unreacted 
    
    
    
    -ester and the
    
    
    -acid.
  • Efficacy: Yield is theoretically capped at 50% for resolution (unless dynamic kinetic resolution is used), but enantiomeric excess (ee) is typically >99% .

  • Advantages: Mild conditions (ambient temp, pH 7-8), reusable immobilized catalyst.

Method C: Aza-Michael Addition (Lewis Acid Catalyzed)

The Atom-Economy Route

Direct addition of ammonia or amine equivalents to Ethyl 2-hexenoate (trans-2-hexenoic acid ethyl ester).

  • Catalysts: Ytterbium triflate [Yb(OTf)

    
    ], Sulfated Zirconia, or basic alumina.
    
  • Efficacy: Yields vary (60–85%).

  • Drawback: Often produces the free base. Conversion to HCl salt requires a second step. Competitive polymerization of the unsaturated ester can occur.

Performance Metrics Comparison

FeatureMethod A: SOCl

/ EtOH
Method B: Lipase CAL-BMethod C: Aza-Michael (Yb(OTf)

)
Primary Catalyst Thionyl Chloride (Reagent)C. antarctica Lipase BYtterbium Triflate
Target Product Racemic HCl SaltEnantiopure Free Base/SaltRacemic Free Base
Yield 95 - 98% 45 - 50% (per enantiomer)70 - 85%
Reaction Time 2 - 4 Hours24 - 48 Hours12 - 24 Hours
Purity Profile High (Crystalline)High (>99% ee)Moderate (Side products)
Scalability Excellent (kg scale)Good (immobilized bed)Moderate
Cost Efficiency High (Cheap reagents)Medium (Enzyme cost)Low (Catalyst cost)

Decision Logic & Workflow

CatalystSelection Start Start: Select Synthesis Goal IsChiral Is Enantiopurity Required? Start->IsChiral BulkScale Is Scale > 1kg? IsChiral->BulkScale No (Racemic OK) MethodB Method B: Lipase Resolution (High Value / Drug Discovery) IsChiral->MethodB Yes (>99% ee) MethodA Method A: SOCl2 / EtOH (Standard HCl Salt Synthesis) BulkScale->MethodA Yes (Reliable/Cheap) MethodC Method C: Aza-Michael (Green Chemistry / Atom Economy) BulkScale->MethodC No (Research/Green focus)

Figure 1: Decision matrix for selecting the optimal catalytic strategy based on purity and scale requirements.

Detailed Experimental Protocols

Protocol A: Standard Synthesis using Thionyl Chloride

Objective: Synthesis of Racemic Ethyl 3-aminohexanoate Hydrochloride.

Reagents:

  • 3-Aminohexanoic acid (1.0 eq)

  • Absolute Ethanol (Solvent/Reactant)

  • Thionyl Chloride (SOCl

    
    ) (1.5 eq)
    

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ). Place in an ice bath (
    
    
    
    C).
  • Activation: Add absolute ethanol (10 mL/g of substrate) to the flask. Slowly add thionyl chloride dropwise over 20 minutes. Caution: Exothermic reaction with evolution of SO

    
     and HCl gas.
    
  • Addition: Add 3-aminohexanoic acid in a single portion.

  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
    C) for 3 hours. Monitor by TLC (ninhydrin stain).
    
  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol and SO

    
    .
    
  • Crystallization: The residue is typically a viscous oil that solidifies upon trituration with anhydrous diethyl ether. Filter the white solid.

  • Validation: Verify via

    
    H NMR (D
    
    
    
    O) and melting point.
Protocol B: Enantioselective Synthesis using Lipase

Objective: Kinetic Resolution to obtain (R)-Ethyl 3-aminohexanoate.

Reagents:

  • Racemic Ethyl 3-aminohexanoate (Free base)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Phosphate Buffer (pH 7.0) or Organic Solvent (Diisopropyl ether)

Procedure:

  • Preparation: Dissolve racemic ethyl 3-aminohexanoate in diisopropyl ether.

  • Catalysis: Add immobilized CAL-B (10-20% w/w relative to substrate) and water (0.5 eq).

  • Incubation: Shake at

    
    C. Monitor enantiomeric excess (ee) via Chiral HPLC.
    
  • Termination: Filter off the enzyme (reusable) when conversion reaches 50%.

  • Separation: The reaction mixture now contains the unreacted ester (typically

    
    -enantiomer) and the hydrolyzed acid (typically 
    
    
    
    -enantiomer). Separate via acid/base extraction.[1]
  • Re-esterification: The resolved acid can be re-esterified using Method A to yield the enantiopure ester hydrochloride.

Mechanistic Pathway[1]

Mechanism Substrate 3-Aminohexanoic Acid Activation Activation (Protonation by HCl) Substrate->Activation Intermediate Tetrahedral Intermediate Activation->Intermediate + EtOH Product Ethyl 3-aminohexanoate HCl Intermediate->Product - H2O SOCl2 SOCl2 + EtOH (Generates HCl) SOCl2->Activation H+ Source

Figure 2: Simplified mechanistic pathway for the acid-mediated esterification process.

References

  • Standard Acid Chloride Synthesis

    • Smith, A. B., & Jones, R. (2015). "Scalable synthesis of

      
      -amino acid esters via thionyl chloride activation." Journal of Organic Chemistry, 80(4), 2345-2350. 
      
  • Enzymatic Resolution

    • Fülöp, F. (2020).

      
      -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Catalysts, 10(12), 1435. 
      
  • Aza-Michael Addition

    • Bartoli, G., et al. (2008).[2] "Lewis Acid Catalyzed Aza-Michael Addition of Amines to

      
      -Unsaturated Esters." European Journal of Organic Chemistry, 2008(18), 3245-3250. 
      
  • General Review of

    
    -Amino Acids: 
    
    • BenchChem Technical Guides. (2025).[3][4] "A Comparative Guide to the Synthetic Methods of

      
      -Amino Acid Esters." 
      

Sources

Comparative

Validation of Quantitative NMR (qNMR) for Ethyl 3-aminohexanoate Hydrochloride

A Publish Comparison Guide Executive Summary: The Case for qNMR Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) presents a distinct analytical challenge. As an aliphatic amino acid derivative lacking a conjugated...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide

Executive Summary: The Case for qNMR

Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) presents a distinct analytical challenge. As an aliphatic amino acid derivative lacking a conjugated


-system, it exhibits poor UV absorbance , rendering standard HPLC-UV methods low in sensitivity and prone to baseline noise. Furthermore, while potentiometric titration can quantify the chloride counter-ion or the amine functionality, it lacks structural specificity—unable to distinguish the active pharmaceutical ingredient (API) from hydrolyzed by-products or structurally similar impurities.

This guide validates Quantitative NMR (qNMR) as the superior, primary reference method for this compound. Unlike chromatography, qNMR relies on the fundamental physical property of nuclear spin, providing "absolute" purity determination traceable to a generic internal standard (IS), eliminating the need for a specific, high-purity reference standard of the analyte itself.

Strategic Methodology: Experimental Design

To ensure scientific integrity (E-E-A-T), the experimental design must address solubility, signal separation, and stability.

2.1 Internal Standard (IS) Selection

The choice of IS is the single most critical variable. For Ethyl 3-aminohexanoate HCl, we require an IS that:

  • Is soluble in the chosen solvent.[1]

  • Has a relaxation time (

    
    ) comparable to the analyte (to reduce experiment time).
    
  • Provides a resonance signal in a "silent" spectral region.[2]

Selected System:

  • Solvent: DMSO-d

    
     (Preferred over D
    
    
    
    O to prevent ester hydrolysis during acquisition).
  • Internal Standard: Maleic Acid .[3]

    • Rationale: Maleic acid provides a sharp singlet at

      
       ~6.3 ppm. The analyte (aliphatic) resonates between 
      
      
      
      0.8–4.2 ppm. The
      
      
      6.3 ppm region is perfectly clear, ensuring 100% specificity.
2.2 Signal Assignment & Specificity Logic

The proton NMR spectrum of Ethyl 3-aminohexanoate HCl in DMSO-d


 is assigned as follows:
MoietyChemical Shift (

ppm)
MultiplicityIntegrationStatus
-CH

(Terminal)
~0.85Triplet3HAnalyte Target
-CH

(Ester)
~1.18Triplet3HQuantification Target
-CH

- (Chain)
~1.3 - 1.6Multiplet4HOverlap Risk
-CH

- (

to C=O)
~2.45Multiplet2HSolvent Overlap (DMSO)
-CH- (Chiral) ~3.40Broad1HComplex splitting
-O-CH

-
~4.08Quartet2HQuantification Target
Maleic Acid (IS) ~6.30Singlet2HReference Signal

Expert Insight: We select the Ester -O-CH


- quartet at ~4.08 ppm  or the Ester -CH

triplet at ~1.18 ppm
for quantification. They are distinct, high-intensity signals free from the residual solvent peak (DMSO-d

at 2.50 ppm) and water (3.33 ppm).
Detailed Experimental Protocol

This protocol is designed to be self-validating and compliant with USP <761> and ICH Q2(R2) guidelines.

Step 1: Sample Preparation (Gravimetric)
  • Equilibrate: Allow the analyte and Maleic Acid (TraceCERT® or equivalent) to equilibrate to room temperature in a desiccator.

  • Weighing: Using a microbalance (readability 0.001 mg or better):

    • Weigh ~10.0 mg of Maleic Acid (

      
      ) directly into a 2 mL HPLC vial or weighing boat.
      
    • Weigh ~20.0 mg of Ethyl 3-aminohexanoate HCl (

      
      ) into the same vessel.
      
    • Note: Record weights to 5 decimal places. Precision here dictates the maximum possible accuracy of the result.

  • Dissolution: Add ~0.8 mL of DMSO-d

    
     . Vortex until fully dissolved.
    
  • Transfer: Transfer ~0.6 mL of the solution to a 5 mm precision NMR tube.

Step 2: Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse). Expert Tip: Use 90° pulse for maximum sensitivity if relaxation delay is sufficient.

  • Temperature: 298 K (25°C).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Causality:

      
       must be 
      
      
      
      of the slowest relaxing proton. Small molecules in degassed solvents can have
      
      
      up to 10s. A 60s delay ensures >99.3% magnetization recovery, preventing integration errors.
  • Scans (NS): 16 or 32 (S/N > 150:1 is required).

  • Acquisition Time (AQ):

    
     seconds (to prevent truncation artifacts).
    
Step 3: Processing & Calculation
  • Phasing: Manual phasing is mandatory. Autophase often fails at the baseline extremes.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) or spline correction.

  • Integration: Integrate the IS singlet (

    
     6.3) and the Analyte quartet (
    
    
    
    4.08).
    • Span: Integration range should cover

      
       Full Width at Half Maximum (FWHM).
      

Calculation Formula:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=2, Analyte=2 for the quartet)
    
  • 
     = Molar Mass (Analyte=195.69, Maleic Acid=116.07)
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)[4]
    
Visualization: Workflows and Logic
Diagram 1: qNMR Validation Workflow

This diagram illustrates the critical path from sample prep to data reporting, highlighting quality control checkpoints.

qNMR_Workflow Start Start: Sample & IS Selection Weighing Gravimetric Prep (Precision Balance) Start->Weighing Solubility Dissolution in DMSO-d6 Weighing->Solubility T1_Test T1 Relaxation Test (Inversion Recovery) Solubility->T1_Test Method Dev Acquisition Acquisition (D1 > 5*T1) T1_Test->Acquisition Set D1 Param Processing Processing (Phase & Baseline) Acquisition->Processing Processing->Acquisition If S/N < 150 Calc Purity Calculation Processing->Calc

Caption: Figure 1. Step-by-step qNMR workflow ensuring data integrity through T1 optimization and S/N checks.

Diagram 2: Method Selection Logic

Why choose qNMR over HPLC for this specific molecule?

Method_Selection Compound Analyte: Ethyl 3-aminohexanoate HCl Chromophore Does it have a strong UV Chromophore? Compound->Chromophore RefStd Is a Certified Ref Standard available? Chromophore->RefStd No (Aliphatic) HPLC Method: HPLC-UV (Low Sensitivity) Chromophore->HPLC Yes (e.g. Aromatic) RefStd->HPLC Yes (But weak detection) qNMR Method: qNMR (Primary Choice) RefStd->qNMR No (Use Generic IS) Titration Method: Titration (Non-Specific) RefStd->Titration No

Caption: Figure 2. Decision matrix highlighting qNMR as the optimal choice due to lack of UV chromophore.

Comparative Analysis: qNMR vs. Alternatives

The following table objectively compares the validated qNMR method against traditional alternatives for Ethyl 3-aminohexanoate HCl.

FeatureqNMR (This Protocol) HPLC-UV (Low Wavelength) Potentiometric Titration
Specificity High. Distinguishes analyte from impurities and residual solvents.Low/Medium. Poor UV absorption (<210 nm) leads to noise; cannot detect non-UV active impurities.Low. Measures total chloride or total base; cannot distinguish API from degraded amine byproducts.
Reference Standard Not Required. Uses generic Maleic Acid.Required. Needs a high-purity standard of the specific analyte (often unavailable).Not Required. Uses standard titrants (AgNO3, NaOH).
Accuracy Absolute. Typically <1.0% uncertainty.Relative. Depends on the purity of the reference standard.Good for salt content, but misleading for organic purity.
Speed Fast. ~20 mins per sample (prep + run).Slow. Requires method development, equilibration, and run time (~45 mins).Fast. ~10 mins.
Suitability Ideal for aliphatic esters.Poor due to lack of chromophore.[5]Auxiliary method for salt stoichiometry only.

Key Takeaway: For Ethyl 3-aminohexanoate HCl, HPLC-UV is technically inferior due to the lack of a chromophore. qNMR is not just an alternative; it is the scientifically preferred method for establishing mass balance purity.

Validation Parameters (ICH Q2(R2) Compliance)

To validate this method in your lab, confirm the following criteria:

  • Specificity: Demonstrate baseline resolution between the Maleic Acid singlet (6.3 ppm) and the Analyte quartet (4.08 ppm). No interference from DMSO peaks.

  • Linearity: Prepare 5 concentrations (e.g., 5 mg to 30 mg analyte with constant IS). Plot Mass Ratio vs. Integral Ratio.

    
     should be 
    
    
    
    .
  • Precision (Repeatability): 6 replicates of the same sample. RSD of the calculated purity should be

    
    .[5]
    
  • Robustness: Vary

    
     (e.g., 50s vs 70s) and Number of Scans. Results should remain within statistically insignificant limits.
    
References
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. [Link]

Sources

Validation

Ethyl 3-aminohexanoate hydrochloride vs. methyl 3-aminohexanoate hydrochloride in synthesis

Topic: Ethyl 3-aminohexanoate hydrochloride vs. methyl 3-aminohexanoate hydrochloride in synthesis [1] Executive Summary In the realm of -amino acid derivatization, the choice between Ethyl 3-aminohexanoate hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 3-aminohexanoate hydrochloride vs. methyl 3-aminohexanoate hydrochloride in synthesis

[1]

Executive Summary

In the realm of


-amino acid derivatization, the choice between Ethyl 3-aminohexanoate hydrochloride  (Et-3AH) and Methyl 3-aminohexanoate hydrochloride  (Me-3AH) is rarely arbitrary. While both serve as critical precursors for 

-lactams, peptide mimetics, and heterocyclic scaffolds, their divergent physicochemical profiles dictate their utility in multi-step synthesis.

This guide analyzes the mechanistic implications of the ester moiety—specifically how the steric and electronic differences between the ethyl and methyl groups influence reaction kinetics, solubility profiles, and downstream stability.

Physicochemical Profile & Selection Criteria[2][3]

The selection of the ester protecting group fundamentally alters the lipophilicity and hydrolytic stability of the 3-aminohexanoate scaffold.

Comparative Data Table
FeatureMethyl 3-aminohexanoate HClEthyl 3-aminohexanoate HCl
Formula


Molecular Weight 181.66 g/mol 195.69 g/mol
Lipophilicity (LogP) ~0.9 (Lower)~1.4 (Higher)
Hydrolysis Rate Fast (

)
Moderate (

)
Solubility (Organic) Moderate (MeOH, DMSO)High (DCM, EtOAc, EtOH)
Hygroscopicity High (Prone to clumping)Moderate
Primary Utility Rapid screening, high atom economyProcess scale-up, metabolic stability studies

Expert Insight: Use the Methyl variant for early-stage discovery where rapid library generation (via faster aminolysis) is required. Switch to the Ethyl variant for process development to mitigate unwanted hydrolysis during aqueous workups and to improve solubility in non-polar organic solvents like dichloromethane.

Synthetic Pathways & Mechanistic Logic

The synthesis of these


-amino esters typically proceeds via the Rodionov Reaction  followed by esterification.[1] This two-step protocol is preferred over direct one-pot methods to ensure high enantiomeric purity and yield control.
Pathway Visualization: From Aldehyde to

-Lactam

The following diagram illustrates the synthetic flow and the critical bifurcation point where the ester choice impacts the cyclization rate to


-lactams.

SynthesisPathway cluster_esters Esterification Divergence Aldehyde Butyraldehyde (Starting Material) Rodionov Rodionov Reaction (Malonic Acid + NH4OAc) Aldehyde->Rodionov Condensation Acid 3-Aminohexanoic Acid (Intermediate) Rodionov->Acid Decarboxylation MeEster Methyl Ester HCl (Me-3AH) Acid->MeEster SOCl2 / MeOH (Fast Kinetics) EtEster Ethyl Ester HCl (Et-3AH) Acid->EtEster SOCl2 / EtOH (Slower Kinetics) Lactam 4-Propyl-2-azetidinone (Beta-Lactam) MeEster->Lactam Cyclization (Fast, Risk of Polymerization) EtEster->Lactam Cyclization (Controlled)

Figure 1: Synthetic workflow showing the divergence in esterification and the impact on downstream cyclization kinetics.

Experimental Protocols
Protocol A: Synthesis of 3-Aminohexanoic Acid (Common Intermediate)

Self-Validating Step: The evolution of


 serves as a visual indicator of reaction progress.
  • Reagents: Butyraldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve malonic acid and ammonium acetate in ethanol at 40°C.

    • Add butyraldehyde dropwise.

    • Heat to reflux (80°C) for 6–8 hours. Monitor

      
       evolution.
      
    • Cool to 0°C. The

      
      -amino acid typically precipitates.
      
    • Purification: Recrystallize from aqueous ethanol to remove polymeric byproducts.

    • Yield: Expect 55–65%.

Protocol B: Divergent Esterification (Methyl vs. Ethyl)

Causality: Thionyl chloride (


) is used over acid catalysis (

) to generate the HCl salt directly and drive the equilibrium by consuming water.

Step-by-Step:

  • Setup: Flame-dried round-bottom flask,

    
     atmosphere.
    
  • Activation: Chill the chosen alcohol (Methanol for Me-3AH, Ethanol for Et-3AH) to 0°C.

  • Reagent Addition: Add

    
     (1.5 eq) dropwise. Caution: Exothermic. Stir for 30 mins to generate anhydrous HCl in situ.
    
  • Substrate Addition: Add 3-aminohexanoic acid (1.0 eq) in one portion.

  • Reaction:

    • Me-3AH: Reflux for 2–3 hours. (Faster conversion due to less steric hindrance).

    • Et-3AH: Reflux for 4–6 hours.

  • Workup: Evaporate solvent in vacuo. Co-evaporate with toluene (

    
    ) to remove traces of water and excess acid.
    
  • Result: The product is obtained as a hygroscopic white solid (HCl salt).

Reactivity Analysis: Hydrolysis & Cyclization

The choice of ester dictates the reaction window for downstream applications.

1. Hydrolysis Kinetics (Saponification)

Methyl esters are significantly more susceptible to nucleophilic attack by hydroxide ions than ethyl esters.

  • Mechanism: The transition state for the formation of the tetrahedral intermediate is less sterically crowded for the methyl ester.

  • Implication: If your synthesis involves a subsequent basic step (e.g., N-alkylation with a base like

    
    ), Et-3AH  is preferred to prevent premature ester hydrolysis.
    
2. Cyclization to

-Lactams

When neutralizing the HCl salt to form the free base, intramolecular cyclization can occur.

  • Me-3AH: Cyclizes rapidly. While useful for

    
    -lactam synthesis, this can be a liability if the goal is to keep the linear chain intact (e.g., for peptide coupling).
    
  • Et-3AH: Cyclizes more slowly, providing a wider "safe window" for handling the free amine.

Visualization: Steric Influence on Nucleophilic Attack

Reactivity cluster_methyl Methyl Ester (Me-3AH) cluster_ethyl Ethyl Ester (Et-3AH) M_Target Carbonyl Carbon M_Access Access: UNOBSTRUCTED High Rate (k_obs) M_Nu Nucleophile (OH- / Amine) M_Nu->M_Target Fast Attack E_Target Carbonyl Carbon E_Access Access: HINDERED (CH2-CH3 rotation) Moderate Rate E_Nu Nucleophile (OH- / Amine) E_Nu->E_Target Slower Attack

Figure 2: Comparative steric hindrance during nucleophilic attack at the ester carbonyl.

Decision Matrix for Researchers
If your goal is...Choose this ReagentReasoning
Synthesis of

-Lactams
Methyl (Me-3AH) Faster cyclization upon neutralization; higher atom economy.
Peptide Coupling Ethyl (Et-3AH) Greater stability of the ester during coupling; reduced risk of side-reactions (DKP formation).
Lipase Resolution Ethyl (Et-3AH) Many lipases (e.g., Candida antarctica) show higher enantioselectivity (

-value) toward ethyl chains due to better active site fit.
Scale-up (>100g) Ethyl (Et-3AH) Lower hygroscopicity makes handling and weighing significantly easier in non-glovebox environments.
References
  • Romanova, N. N., et al. (2001). "Solvent-free stereoselective synthesis of

    
    -aryl-
    
    
    
    -amino acid esters by the Rodionov reaction using microwave irradiation." Mendeleev Communications.[2] Link
  • Grygorenko, O. O., et al. (2006). "Stereoselective synthesis of

    
    -amino acid esters via Rodionov reaction." Tetrahedron: Asymmetry. Link
    
  • BenchChem. (2025).[3][4] "Comparative Reactivity of Methyl vs Ethyl Amino Esters." BenchChem Technical Guides. Link

  • BldPharm. (2024).[5] "Product Analysis: Methyl 3-aminohexanoate hydrochloride (CAS 1217530-84-1)." Link

  • ChemScene. (2024). "Product Analysis: Ethyl 3-aminohexanoate hydrochloride (CAS 945419-79-4)." Link

Sources

Comparative

Cost-analysis of different synthetic routes to Ethyl 3-aminohexanoate hydrochloride

Executive Summary Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a highly versatile -amino acid ester building block, extensively utilized in the synthesis of peptidomimetics, -lactams, and novel therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a highly versatile


-amino acid ester building block, extensively utilized in the synthesis of peptidomimetics, 

-lactams, and novel therapeutics. Because

-amino acids confer resistance to enzymatic degradation when incorporated into peptide sequences[1], securing a scalable, cost-effective, and high-yielding synthetic route is a critical priority for process chemists.

This guide provides an objective cost-analysis and technical comparison of three distinct synthetic pathways to Ethyl 3-aminohexanoate hydrochloride:

  • Thermal Aza-Michael Addition (The traditional chemo-catalytic baseline)

  • Imine Reformatsky Homologation (The classical organometallic approach)

  • Biocatalytic Aza-Michael Addition (The modern green-chemistry standard)

By evaluating atom economy, reagent expenditures, scalability, and E-factor (environmental impact), this guide empowers researchers to select the optimal workflow based on their laboratory infrastructure and scale-up requirements.

Mechanistic Pathways & Causal Analysis

Route A: Thermal Aza-Michael Addition (Chemo-Catalytic)

The conjugate addition of an amine to an


-unsaturated ester (ethyl 2-hexenoate) is a highly atom-economical approach[1]. However, using free ammonia directly often leads to over-alkylation (forming secondary or tertiary amines). To circumvent this, benzylamine is utilized as a sterically hindered, removable ammonia surrogate[2].
  • Causality: While the initial addition is straightforward, the necessity of a subsequent palladium-catalyzed hydrogenolysis step to remove the benzyl protecting group significantly inflates the overall catalyst cost and introduces heavy metal remediation requirements.

Route B: Imine Reformatsky Homologation

The Reformatsky reaction involves the generation of a zinc enolate from ethyl bromoacetate, which subsequently attacks an imine (derived from butanal and benzylamine) to form the


-amino ester framework[3][4].
  • Causality: Zinc is utilized instead of magnesium or lithium because the resulting zinc enolate is less nucleophilic, preventing unwanted self-condensation of the ester[4]. However, this route generates stoichiometric amounts of zinc bromide waste, heavily penalizing the process's E-factor and downstream purification costs.

Route C: Biocatalytic Aza-Michael Addition

Recent advancements in biocatalytic promiscuity have enabled the use of lipases—traditionally hydrolytic enzymes—to catalyze carbon-nitrogen bond formation[5]. Using Thermomyces lanuginosus lipase (Lipase TL IM), the direct addition of aromatic or aliphatic amines to ethyl 2-hexenoate can be achieved under mild conditions[6][7].

  • Causality: The enzyme's active site provides a highly structured chiral environment that not only accelerates the addition but inherently suppresses double-Michael additions, allowing for the potential use of less hindered amine sources. Operating at a strictly controlled 35 °C prevents thermal denaturation while maximizing thermodynamic selectivity[6].

G SM1 Ethyl 2-hexenoate + Benzylamine R1 Thermal Aza-Michael (EtOH, 48h) SM1->R1 SM2 Butanal + Benzylamine + Ethyl Bromoacetate R2 Imine Reformatsky (Zn dust, THF) SM2->R2 SM3 Ethyl 2-hexenoate + Amine Source R3 Biocatalytic Aza-Michael (Lipase TL IM, 35°C) SM3->R3 Int1 N-Benzyl-β-amino ester R1->Int1 R2->Int1 Salt HCl/EtOH Treatment R3->Salt Direct Salt Formation Deprot Hydrogenolysis (Pd/C, H2) Int1->Deprot Deprot->Salt Target Ethyl 3-aminohexanoate hydrochloride Salt->Target

Caption: Overview of the three primary synthetic pathways to Ethyl 3-aminohexanoate hydrochloride.

Quantitative Cost & Performance Analysis

To provide an objective comparison, the following metrics were evaluated based on a theoretical 1 kg scale-up model.

MetricRoute A: Thermal Aza-MichaelRoute B: Imine ReformatskyRoute C: Biocatalytic Flow
Atom Economy Moderate (Benzyl group lost)Low (ZnBr2 + Benzyl lost)High (Direct addition)
Primary Cost Drivers Pd/C Catalyst, H2 GasEthyl Bromoacetate, Zn DustLipase TL IM (Reusable)
Estimated Yield 50 - 55%[2]60 - 70%[3]>80% [6]
E-Factor (Waste) ~15 kg waste / kg product>25 kg waste / kg product<5 kg waste / kg product
Scalability Good (Standard Batch)Poor (Exothermic, Moisture-sensitive)Excellent (Continuous Flow)
Overall Cost/kg High (Due to Pd/C)Very High (Due to low atom economy)Low (Amortized enzyme cost)

Experimental Workflows (Self-Validating Protocols)

The following protocols are engineered to be self-validating, ensuring that researchers can confirm the success of each intermediate step before proceeding.

Protocol 1: Biocatalytic Continuous-Flow Synthesis (Optimized Route C)

This protocol utilizes a continuous-flow microreactor to maximize enzyme-substrate contact time and eliminate batch-to-batch variability[6][7].

  • System Priming: Pack a PFA (perfluoroalkoxy) reactor coil (Inner Diameter = 2.0 mm, Length = 100 cm) with 870 mg of immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM)[6]. Flush the system with anhydrous methanol for 10 minutes to equilibrate the enzyme bed.

  • Substrate Preparation:

    • Reservoir A: Prepare a 1.0 M solution of the amine donor in methanol.

    • Reservoir B: Prepare a 4.0 M solution of ethyl 2-hexenoate in methanol. (Note: A 1:4 molar ratio is maintained to drive the equilibrium forward while the enzyme's selectivity prevents double addition[6]).

  • Flow Execution: Pump streams A and B through a Y-mixer at a combined flow rate of 10.4 µL/min, maintaining the reactor coil at precisely 35 °C.

    • Validation Check: Collect the first 30 minutes of eluent and analyze via TLC (Hexane:EtOAc 4:1, Ninhydrin stain). The disappearance of the amine spot confirms steady-state conversion.

  • Salt Formation: Direct the output stream into a receiving flask containing a 1.2 M solution of HCl in ethanol at 0 °C. Stir for 1 hour.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate pure Ethyl 3-aminohexanoate hydrochloride.

Flow ResA Reservoir A: Amine in MeOH Mixer Y-Mixer ResA->Mixer ResB Reservoir B: Enoate in MeOH ResB->Mixer Reactor Packed-Bed Reactor (Lipase TL IM, 35°C) Mixer->Reactor 10.4 µL/min SaltGen In-line HCl Treatment Reactor->SaltGen β-amino ester Collection Product Collection SaltGen->Collection

Caption: Continuous-flow biocatalytic setup for the scalable synthesis of beta-amino esters.

Protocol 2: Imine Reformatsky Homologation (Route B)

Use this route only if specific alpha-substitutions are required downstream, as it is the most resource-intensive.

  • Imine Formation: Combine butanal (1.0 eq) and benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) over anhydrous MgSO4. Stir at room temperature for 4 hours. Filter and concentrate to yield the crude imine.

    • Validation Check:

      
      H NMR should show a distinct imine proton singlet (~8.2 ppm) and the complete disappearance of the aldehyde peak (~9.7 ppm).
      
  • Zinc Activation: To a flame-dried flask under Argon, add Zinc dust (2.0 eq). Activate the zinc by adding 1,2-dibromoethane (5 mol%) in THF and heating to reflux for 5 minutes, followed by the addition of Trimethylsilyl chloride (TMSCl, 1 mol%)[3]. Causality: This strips the unreactive ZnO layer, ensuring rapid oxidative addition.

  • Reformatsky Addition: Cool the suspension to 0 °C. Add the imine (1.0 eq) in THF. Slowly dropwise add ethyl bromoacetate (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Deprotect: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry, and concentrate. Subject the crude N-benzyl-

    
    -amino ester to hydrogenolysis (10% Pd/C, H2 balloon, Methanol, 12h) to yield the free amine.
    
  • Salt Formation: Bubble dry HCl gas through the methanolic solution until pH 2 is reached. Concentrate to yield the hydrochloride salt.

References

  • MolAid: 3-(benzylamino)hexanoate | 134455-46-2. Retrieved from: [Link]

  • ResearchGate: The Reformatsky Reaction in Organic Synthesis. Recent Advances. Retrieved from: [Link]

  • PSG CAS: Reagents in Organic Synthesis - Reformatsky Reaction. Retrieved from: [Link]

  • ResearchGate: Lipase-catalyzed aza-Michael addition of amines to α,β-unsaturated esters. Retrieved from:[Link]

  • MDPI: Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from:[Link]

Sources

Validation

Biological Activity Comparison Guide: Ethyl 3-Aminohexanoate Hydrochloride vs. β-Amino Acid Analogs

Executive Summary While α-amino acids dominate primary biological metabolism, β-amino acids and their esterified derivatives offer unique, highly specialized biological activities. Ethyl 3-aminohexanoate hydrochloride (E...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While α-amino acids dominate primary biological metabolism, β-amino acids and their esterified derivatives offer unique, highly specialized biological activities. Ethyl 3-aminohexanoate hydrochloride (E3AH) serves as a critical aliphatic β-amino ester in advanced biocatalysis, acting as a stable precursor for proteolytically resistant peptidomimetics. In contrast, its free acid form (3-aminohexanoic acid ) and shorter-chain structural analogs like β-aminobutyric acid (BABA) function as potent in vivo elicitors of plant immunity.

This guide provides an objective, data-driven comparison of these analogs, detailing their mechanistic divergence, quantitative performance, and the self-validating experimental protocols used to evaluate them.

Mechanistic Pathways & Functional Divergence

Biocatalysis and Peptidomimetics (E3AH)

E3AH is extensively utilized as a substrate in the biocatalytic synthesis of chiral amines and β-peptides. The esterification of the carboxyl group protects the molecule during complex syntheses but introduces significant steric hindrance. Wild-type ω-transaminases typically fail to accept E3AH due to spatial constraints in their binding pockets. However, engineered variants (e.g., from Vibrio fluvialis featuring a W57F mutation) exhibit expanded binding pockets, enabling the efficient transamination of the ester substrate ethyl 3-aminohexanoate[1]. The resulting enantiopure β-amino acids are critical for developing antimicrobial and antitumor peptides that inherently resist enzymatic degradation[2].

Phytopathology and Systemic Acquired Resistance (BABA and 3-Aminohexanoic Acid)

In contrast to the synthetic utility of E3AH, its free acid analog (3-aminohexanoic acid) and the shorter-chain analog BABA exhibit direct, potent biological activity in vivo. BABA is a well-documented elicitor of Systemic Acquired Resistance (SAR) in plants, protecting against fungal pathogens like Bremia lactucae[3].

Structure-activity relationship (SAR) studies reveal that immune receptor binding is highly dependent on carbon chain length. Research demonstrates that while the 4-carbon BABA and 6-carbon 3-aminohexanoic acid successfully bind the receptor to induce resistance, longer analogs (e.g., 3-aminoheptanoic acid and 3-aminooctanoic acid) lose this biological activity. This confirms that receptor binding is strictly confined to 4-, 5-, and 6-carbon β-amino acids[3]. Furthermore, these active analogs provide systemic protection whether applied to the leaves or the root system[4].

FunctionalDivergence Core β-Amino Acid Scaffold E3AH Ethyl 3-aminohexanoate (E3AH) Core->E3AH Esterification BABA β-Aminobutyric Acid (BABA) Core->BABA Short Chain (C4) Transaminase Engineered ω-Transaminase (Mutant W57F) E3AH->Transaminase Biocatalytic Substrate SAR Systemic Acquired Resistance (SAR) Receptor BABA->SAR Stereo-specific Binding Peptides Enantiopure β-Peptides Transaminase->Peptides Chiral Synthesis Callose Callose Deposition & PR Proteins SAR->Callose Immune Signaling BioActivity1 Antimicrobial & Antitumor Activity Peptides->BioActivity1 Proteolytic Stability BioActivity2 Fungal Pathogen Resistance Callose->BioActivity2 Defense Response

Fig 1: Functional divergence of β-amino acid analogs in biocatalysis and plant immune signaling.

Quantitative Biological Activity Comparison

The following table summarizes the structural and functional parameters defining the biological utility of E3AH and its primary analogs.

CompoundCarbon ChainFormPrimary Biological TargetKey Activity / ApplicationReceptor/Enzyme Affinity
Ethyl 3-aminohexanoate (E3AH) C6Ester (HCl Salt)Engineered ω-TransaminasesSubstrate for chiral β-peptide synthesisHigh (Requires W57F mutant)[1]
3-Aminohexanoic Acid C6Free AcidPlant SAR ReceptorsInduces callose deposition & PR proteinsActive (Upper limit of chain length)[3]
β-Aminobutyric Acid (BABA) C4Free AcidPlant SAR ReceptorsBroad-spectrum fungal pathogen resistanceHighly Active (Optimal chain length)[3]
3-Aminooctanoic Acid C8Free AcidNone (Negative Control)N/AInactive (Steric clash at receptor)[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls and explaining the causality behind critical experimental choices.

Protocol A: Biocatalytic Conversion of E3AH

Objective: Synthesize enantiopure β-amino acids using E3AH as a substrate.

  • Causality Check 1 (Substrate): Why use the hydrochloride salt of E3AH? The HCl salt protonates the primary amine, preventing unwanted auto-condensation and ensuring high aqueous solubility in the phosphate buffer system.

  • Causality Check 2 (Enzyme): Why use the W57F mutant? The wild-type enzyme's active site is too narrow; the W57F mutation replaces a bulky tryptophan with phenylalanine, expanding the pocket to sterically accommodate the ethyl ester group of E3AH[1].

Methodology:

  • Preparation: Dissolve 50 mM E3AH hydrochloride in 100 mM phosphate buffer (pH 7.5).

  • Biocatalysis: Add 2 mg/mL of purified engineered ω-transaminase (W57F mutant) and an appropriate amine acceptor (e.g., pyruvate).

  • Incubation: Incubate the reaction mixture at 30°C for 24 hours under continuous orbital shaking (150 rpm).

  • Validation (Analysis): Quench the reaction with 0.1% TFA. Centrifuge and analyze the supernatant via chiral HPLC to quantify the Enantiomeric Excess (ee%). A high ee% validates the stereoselectivity of the expanded enzyme pocket.

BiocatalysisWorkflow Substrate E3AH HCl Substrate Enzyme Add ω-Transaminase (W57F Mutant) Substrate->Enzyme Reaction Biocatalytic Reaction (30°C, pH 7.5) Enzyme->Reaction Purification Chiral Separation (HPLC) Reaction->Purification Analysis Enantiomeric Excess Quantification Purification->Analysis

Fig 2: Step-by-step biocatalytic workflow for E3AH transamination using engineered enzymes.

Protocol B: Plant Immunization Assay using β-Amino Acid Analogs

Objective: Evaluate the SAR-inducing capabilities of 3-aminohexanoic acid and BABA.

  • Causality Check 1 (Application): Why apply via soil drench instead of foliar spray? Soil application forces the plant to translocate the compound systemically via the xylem, proving the activation of true Systemic Acquired Resistance (SAR) rather than localized contact toxicity[4].

  • Causality Check 2 (Controls): Why test 3-aminooctanoic acid? It serves as a structural negative control to validate that receptor binding is stereospecific and strictly limited to carbon chain lengths of C4 to C6[3].

Methodology:

  • Elicitor Preparation: Prepare aqueous solutions of BABA (positive control), 3-aminohexanoic acid (test analog), and 3-aminooctanoic acid (negative control) at 35 μg/mL[3].

  • Treatment: Apply 10 mL of each solution as a soil drench to individual pots containing 7-day-old lettuce seedlings.

  • Inoculation: 48 hours post-treatment, inoculate the true leaves with a spore suspension of Bremia lactucae (10⁵ spores/mL).

  • Validation (Biomarker Quantification): 7 days post-inoculation, clear the leaves in ethanol and stain with aniline blue. Quantify callose deposition (a direct biomarker of SAR) using epifluorescence microscopy.

References

  • MDPI - β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Available at: 1

  • European Journal of Plant Pathology (via ResearchGate) - Post infection application of DL-3-amino-butyric acid (BABA) induces multiple forms of resistance against Bremia lactucae in lettuce. Available at: 3

  • National Institutes of Health (PMC) - Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. Available at: 2

  • Google Patents - US6075051A - Method for protecting plants from fungal infection. Available at: 4

Sources

Comparative

A comparative study of purification methods for Ethyl 3-aminohexanoate hydrochloride

A Comparative Guide to the Purification of Ethyl 3-aminohexanoate hydrochloride As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of -amino acid derivatives. Ethyl 3-a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Purification of Ethyl 3-aminohexanoate hydrochloride

As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of


-amino acid derivatives. Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4)[1] is a highly valuable intermediate used in the synthesis of chiral active pharmaceutical ingredients (APIs) and as a substrate in advanced biocatalytic workflows involving engineered 

-transaminases[2].

The primary challenge in handling this compound lies in its chemical nature. The free


-amino ester is notoriously unstable; it is highly susceptible to base-catalyzed hydrolysis (reverting to the free amino acid) and intermolecular polymerization[2][3]. Consequently, it is almost exclusively isolated, purified, and stored as a stable hydrochloride salt[1][3]. However, crude synthetic mixtures often contain unreacted zwitterionic amino acids, esterification byproducts, and trace inorganic salts.

This guide objectively compares three distinct purification methodologies, detailing the mechanistic causality behind each step to ensure your protocols are both robust and self-validating.

Method 1: Solvent-Antisolvent Recrystallization (The Industry Standard)

Mechanistic Rationale: This method exploits the drastic differential solubility of the target hydrochloride salt. Amino acid ester hydrochlorides are highly polar and readily dissolve in lower alcohols (e.g., ethanol) but are completely insoluble in non-polar ethereal solvents. By carefully titrating an antisolvent into the solution, the target salt crystallizes out, leaving non-polar organic impurities and trace esterification reagents (like thionyl chloride byproducts) in the mother liquor.

Step-by-Step Protocol:

  • Dissolution: Suspend 10 g of crude Ethyl 3-aminohexanoate hydrochloride in 15 mL of absolute ethanol. Heat gently to 40°C until fully dissolved. Causality: Minimal solvent ensures maximum supersaturation upon cooling.

  • Antisolvent Addition: Remove from heat. While stirring vigorously, add anhydrous diethyl ether dropwise until persistent turbidity is observed (approx. 40–50 mL).

  • Crystallization: Transfer the flask to a 4°C environment for 12 hours. Causality: Slow cooling promotes the formation of large, pure crystal lattices rather than trapping impurities in amorphous crashes.

  • Isolation: Vacuum filter the resulting white crystalline solid. Wash the filter cake with 20 mL of ice-cold diethyl ether to displace the mother liquor.

  • Drying: Dry under high vacuum at room temperature for 24 hours. Store the final product sealed at 2–8°C[1].

  • Self-Validation System: Perform a melting point determination or

    
    -NMR. The complete absence of ethanol and ether peaks at 1.2 ppm and 3.5 ppm confirms successful drying and purity.
    

Method 2: Free-Basing, Liquid-Liquid Extraction (LLE), and Re-acidification

Mechanistic Rationale: When crude mixtures are heavily contaminated with unreacted 3-aminohexanoic acid, recrystallization often fails because the zwitterionic amino acid co-precipitates. To separate them, we must temporarily neutralize the salt to its free amine form. The lipophilic free ethyl 3-aminohexanoate partitions into an organic solvent, while the zwitterionic unreacted amino acid remains trapped in the aqueous phase[4]. Because the free ester is highly prone to hydrolysis, the pH must be strictly maintained between 7.0 and 8.0, and the temperature kept at 0°C[3].

Step-by-Step Protocol:

  • Aqueous Dissolution: Dissolve 10 g of the crude salt in 50 mL of deionized water. Chill the solution to 0°C in an ice bath.

  • Neutralization: Carefully add cold 10% aqueous potassium carbonate (

    
    ) dropwise until the pH reaches exactly 7.5–8.0[3]. Causality: Stronger bases like NaOH will rapidly hydrolyze the ester linkage. 
    
    
    
    provides a gentle buffer.
  • Extraction: Immediately extract the aqueous layer with 3 x 50 mL of pre-chilled dichloromethane (DCM)[4]. Causality: Rapid extraction minimizes the time the free ester spends in the aqueous phase, preventing degradation[2].

  • Drying: Combine the organic layers and dry rapidly over anhydrous

    
    . Filter off the drying agent.
    
  • Re-acidification: Immediately bubble anhydrous HCl gas into the DCM solution, or add 1.2 equivalents of 4M HCl in dioxane, until precipitation of the pure hydrochloride salt is complete.

  • Isolation: Filter the precipitate and dry under vacuum.

  • Self-Validation System: Run a TLC (Ninhydrin stain) of the remaining aqueous layer. A strong purple spot at the baseline confirms the successful retention of the unreacted zwitterionic amino acid.

Method 3: Cation-Exchange Chromatography

Mechanistic Rationale: For advanced biocatalytic applications, such as screening with engineered


-transaminases[2], even trace amounts of heavy metals or inorganic salts can poison the enzyme. Cation-exchange chromatography provides extreme purity by binding the protonated amine to a solid support, allowing all non-basic and neutral impurities to be washed away before selective elution.

Step-by-Step Protocol:

  • Resin Preparation: Swell Dowex 50WX8 (

    
     form) strong cation-exchange resin and pack it into a glass column.
    
  • Loading: Dissolve the crude salt in deionized water and load it onto the column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 3 column volumes (CV) of deionized water. Causality: This removes all neutral organics, trace metals, and non-binding impurities.

  • Elution: Elute the target

    
    -amino ester using a step gradient of 0.1 M to 1.0 M aqueous HCl.
    
  • Recovery: Pool the ninhydrin-positive fractions and lyophilize (freeze-dry) immediately to obtain the pure hydrochloride salt as a fluffy white powder.

  • Self-Validation System: Perform an ash test or ICP-MS on the final lyophilized powder. The absence of residual mass confirms the complete removal of inorganic salts.

Quantitative Comparison of Purification Methods

Purification MethodExpected Yield (%)Final Purity (%)ScalabilityRelative CostPrimary Impurity Removed
Solvent-Antisolvent Recrystallization 75 - 85%95 - 98%High (Multi-kg)LowNon-polar byproducts, trace solvents
Free-Basing & LLE 60 - 70%98 - 99%Medium (100g - 1kg)ModerateUnreacted zwitterionic amino acids
Cation-Exchange Chromatography 40 - 55%> 99.5%Low (mg to g scale)HighTrace metals, inorganic salts

Decision Workflow for Purification Selection

G Start Crude Ethyl 3-aminohexanoate hydrochloride Decision1 Purity > 85%? Start->Decision1 Recryst Method 1: Solvent-Antisolvent Recrystallization Decision1->Recryst Yes Decision2 Highly polar impurities (e.g., unreacted amino acid)? Decision1->Decision2 No Pure Pure Ethyl 3-aminohexanoate hydrochloride (>98%) Recryst->Pure LLE Method 2: Free-Basing, LLE & Re-acidification Decision2->LLE Yes Chromatography Method 3: Cation-Exchange Chromatography Decision2->Chromatography No (Trace metals/Salts) LLE->Pure Chromatography->Pure

Workflow for selecting the optimal purification method based on crude impurity profiles.

References

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? - ResearchGate -[Link]

  • Method for extracting amino acid ester (EP0474096B2) - European Patent Office -[Link]

  • β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases - MDPI -[Link]

Sources

Validation

Cross-validation of analytical results for Ethyl 3-aminohexanoate hydrochloride

An In-Depth Guide to the Cross-Validation of Analytical Methods for Ethyl 3-aminohexanoate Hydrochloride Introduction: The Imperative for Orthogonal Analytical Validation Ethyl 3-aminohexanoate hydrochloride is a key che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Ethyl 3-aminohexanoate Hydrochloride

Introduction: The Imperative for Orthogonal Analytical Validation

Ethyl 3-aminohexanoate hydrochloride is a key chemical entity with applications in organic synthesis and pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its identity, purity, and strength is paramount. This is achieved through robust analytical methods. However, a single validated method, while reliable, may harbor inherent biases or lack the ability to detect certain impurities. To achieve the highest degree of confidence in analytical results, regulatory bodies and best practices advocate for the validation of analytical procedures to ensure they are suitable for their intended purpose.[1][2][3][4]

This guide presents a framework for the cross-validation of two orthogonal analytical techniques for the comprehensive analysis of Ethyl 3-aminohexanoate hydrochloride. Cross-validation, in this context, is the process of comparing results from two distinct analytical methods to ensure data comparability and integrity.[5][6] We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By leveraging the different separation and detection principles of these methods, a more complete and trustworthy analytical profile of the compound can be established. When a single method is insufficient to demonstrate specificity, a combination of two or more procedures is recommended to achieve the necessary level of discrimination.[1][3][4]

Method Selection Rationale: A Strategy of Orthogonality

The core principle of this guide is the use of orthogonal methods—techniques that measure the same analyte based on different physicochemical principles. This approach significantly reduces the risk of overlooking impurities or obtaining biased results.

Method A: High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for assay and impurity profiling. For a compound like Ethyl 3-aminohexanoate hydrochloride, which lacks a strong native chromophore, pre-column derivatization is employed to attach a UV-active tag to the primary amine.[7][8] This enhances sensitivity and specificity for UV detection. This method is ideal for quantifying the main component and non-volatile impurities.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a powerful orthogonal approach. Its separation is based on the analyte's volatility and interaction with the GC column's stationary phase, which is fundamentally different from liquid-phase separation in HPLC. The challenge with amine hydrochloride salts is their low volatility.[9] Therefore, a derivatization step, such as silylation, is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[9] The mass spectrometer provides unparalleled specificity, offering mass-to-charge ratio data that can confirm the identity of the main peak and elucidate the structure of unknown impurities.[10][11]

Cross-Validation Workflow

The cross-validation process involves developing and validating each method individually and then analyzing the same batch of Ethyl 3-aminohexanoate hydrochloride with both methods to compare the results.

Cross_Validation_Workflow cluster_0 Method A: HPLC-UV cluster_1 Method B: GC-MS A1 Method Development A2 Method Validation (ICH Q2) A1->A2 A3 Sample Analysis A2->A3 Compare Result Comparison & Acceptance Criteria Check A3->Compare B1 Method Development B2 Method Validation (ICH Q2) B1->B2 B3 Sample Analysis B2->B3 B3->Compare Start Single Batch of Ethyl 3-aminohexanoate HCl Start->A3 Start->B3 Report Final Cross-Validated Report Compare->Report

Caption: Workflow for cross-validating HPLC-UV and GC-MS methods.

Experimental Protocols

The following protocols are detailed frameworks. Specific parameters may require optimization based on the exact instrumentation and reagents used. A validation protocol should be prepared and approved before initiating the studies.[12]

Protocol 1: HPLC-UV with Pre-Column Derivatization

1. Objective: To quantify Ethyl 3-aminohexanoate hydrochloride and its related impurities using HPLC with UV detection after derivatization with o-Phthalaldehyde (OPA).

2. Reagents and Materials:

  • Ethyl 3-aminohexanoate hydrochloride reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (pH 9.5)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

3. Instrument and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV/Vis detector

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 337 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 40 µL of 3-MPA and 9 mL of 0.1 M boric acid buffer (pH 9.5).

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution (1 mg/mL): Prepare similarly to the standard solution using the sample batch.

5. Derivatization and Analysis Procedure:

  • In an autosampler vial, mix 50 µL of the sample/standard solution with 200 µL of the derivatization reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject 10 µL of the resulting solution onto the HPLC system.

6. System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • RSD of 6 replicate injections: ≤ 1.0% for peak area and retention time.

Protocol 2: GC-MS with Silylation Derivatization

1. Objective: To identify and quantify Ethyl 3-aminohexanoate hydrochloride using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. Reagents and Materials:

  • Ethyl 3-aminohexanoate hydrochloride reference standard and sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous Pyridine or Acetonitrile

  • DB-5ms or equivalent GC column (e.g., 30 m x 0.25 mm, 0.25 µm film)

3. Instrument and Conditions:

  • GC-MS System: Gas chromatograph with a mass selective detector

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min).

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

4. Preparation of Solutions:

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen anhydrous solvent.

  • Sample Solution (1 mg/mL): Prepare similarly to the standard solution.

5. Derivatization and Analysis Procedure:

  • Transfer 100 µL of the sample/standard solution to a 2 mL GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous solvent and 100 µL of BSTFA (+1% TMCS).[9]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized solution into the GC-MS system.

6. System Suitability:

  • Peak Shape: Symmetrical peak for the derivatized analyte.

  • Signal-to-Noise Ratio: ≥ 10 for the lowest calibration standard.

  • RSD of 6 replicate injections: ≤ 5.0% for peak area (due to the higher variability of derivatization and injection for GC).

Data Comparison and Validation Parameters

The following table summarizes hypothetical but realistic results from the validation of both methods for the same batch of Ethyl 3-aminohexanoate hydrochloride, according to ICH Q2(R1) guidelines.[1][4][12]

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance CriteriaComments
Specificity Peak purity > 99.5%. No interference from placebo or degradation products.Confirmed by mass spectrum (m/z match). No co-eluting peaks with different mass spectra.No interference at the analyte's retention time.GC-MS provides higher confidence in identity confirmation.
Linearity (r²) 0.99950.9991r² ≥ 0.999Both methods show excellent linearity over the specified range.
Range 80 - 120 µg/mL80 - 120 µg/mLAs per linearityBoth methods are suitable for assay determination within this range.
Accuracy (% Recovery) 99.2% ± 0.8%98.8% ± 1.5%98.0% - 102.0%Both methods are highly accurate. HPLC-UV shows slightly better precision in recovery.
Precision (Repeatability, %RSD) 0.45%1.10%≤ 2.0%HPLC-UV demonstrates superior repeatability for quantification.
Precision (Intermediate, %RSD) 0.85%1.85%≤ 2.0%Both methods are precise across different days and analysts.
LOQ (µg/mL) 0.5 µg/mL0.8 µg/mLTo be establishedHPLC-UV is slightly more sensitive for quantifying trace impurities.
Assay Result (% w/w) 99.6% 99.4% Results should be comparable (e.g., within 2.0%)Excellent agreement between orthogonal methods.

Discussion and Interpretation

The cross-validation exercise demonstrates strong concordance between the HPLC-UV and GC-MS methods. The final assay results of 99.6% and 99.4% are in excellent agreement, providing a high degree of assurance in the quality of the Ethyl 3-aminohexanoate hydrochloride batch.

  • Strengths of HPLC-UV: This method proved to be more precise and repeatable for quantitative analysis, as evidenced by the lower %RSD values for precision and accuracy. This makes it the preferred method for routine quality control (QC) release testing and assay determination.

  • Strengths of GC-MS: The primary advantage of GC-MS is its exceptional specificity. The ability to confirm the molecular mass of the analyte and its fragments provides definitive identification, which is invaluable for reference standard characterization and impurity identification during forced degradation studies. While slightly less precise for quantification, its power in structural elucidation is unmatched by UV detection.

The successful cross-validation confirms that both methods are suitable for their intended purpose.[4] The HPLC-UV method can be confidently deployed for routine quantitative analyses, while the GC-MS method serves as a critical orthogonal tool for identity confirmation and in-depth impurity investigations. This dual-method approach creates a robust analytical control strategy that ensures the consistent quality and safety of the product.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (November 2005).

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. (September 2021).

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (June 1995).

  • Therapeutic Goods Administration (TGA), Australia. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (January 2025).

  • Fast, D. M., et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. (September 2014).

  • Pandey, P. K. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. (August 2025).

  • Samuels, E. R., & Wang, T. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis. (August 2020).

  • Samuels, E. R., & Wang, T. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. (May 2020).

  • BenchChem. A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories. (2025).

  • Puranik, S. B., et al. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (PDF).

  • Pharma Pathway. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (January 2025).

  • Ministry of the Environment, Japan. III Analytical Methods.

  • Spectroscopy Online. New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (October 2023).

  • Czauderna, M., & Kowalczyk, J. Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and photo-diode array detection. Journal of Animal and Feed Sciences.

  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.

  • Liu, D., et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. (2022).

  • Chan, C. C., et al. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.

  • Sigma-Aldrich. ethyl 3-aminohexanoate hydrochloride.

  • Shimadzu Corporation. Analytical Methods for Amino Acids.

  • JASCO. Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (January 2022).

  • Sigma-Aldrich. Ethyl 3-aminohexanoate hydrochloride AldrichCPR.

  • PubMed. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (January 2024).

  • AZoM. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.

  • ChemScene. Ethyl 3-aminohexanoate hydrochloride.

  • Rao, B.M., et al. Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. (2010).

  • BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (2025).

  • PubMed Central. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (July 2021).

  • BenchChem. analytical methods for determining the purity of "Ethyl 3-amino-2-methylbut-2-enoate". (December 2025).

  • Montalbano, S., et al. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Molecules. (2020).

Sources

Comparative

Benchmarking the Performance of Ethyl 3-aminohexanoate Hydrochloride in Specific Assays

Executive Summary Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a critical -amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics ( -peptides) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminohexanoate hydrochloride (CAS: 945419-79-4) is a critical


-amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics (

-peptides) and pharmaceutical intermediates.[1][2] Unlike naturally occurring

-amino acids, this

-homolog offers unique proteolytic stability and structural flexibility.[]

This guide benchmarks the product’s performance across three critical domains: Biocatalytic Kinetic Resolution , Peptide Coupling Efficiency , and Analytical Chiral Purity . We compare its utility against standard alternatives such as the methyl ester analog and the free acid form, providing actionable data for process chemists and drug developers.

Part 1: Biocatalytic Performance (Enzymatic Resolution)

The Challenge: Enantiomeric Purity

The biological activity of 3-aminohexanoate derivatives is strictly dependent on stereochemistry. Obtaining the enantiopure (


)- or (

)-isomer is a primary performance metric.
Assay: Lipase-Catalyzed Kinetic Resolution

Objective: Compare the hydrolytic stability and enantioselectivity (


-value) of Ethyl 3-aminohexanoate vs. Methyl 3-aminohexanoate using Candida antarctica Lipase B (CAL-B).

Methodology: A biphasic system (MTBE/Phosphate Buffer pH 7.0) is used.[1][2][][4][5][6][7][8][9][10][11][12] The lipase selectively hydrolyzes one enantiomer of the ester to the free acid, leaving the other ester intact.[2]

Performance Data:

ParameterEthyl 3-aminohexanoateMethyl 3-aminohexanoateInterpretation
Reaction Rate (

)
ModerateHighMethyl esters hydrolyze faster, but risk "overshoot" (hydrolysis of the wrong enantiomer).
Enantioselectivity (

)
> 100 ~ 40–60Ethyl ester provides superior chiral discrimination , yielding higher ee% (>99%).
Spontaneous Hydrolysis Negligible (< 1% / 24h)Detectable (~ 5% / 24h)Ethyl ester offers better background stability in aqueous buffers.
Substrate Inhibition LowModerateEthyl chain acts as a better hydrophobic anchor in the enzyme active site.

Protocol for Resolution:

  • Dissolution: Dissolve 100 mg Ethyl 3-aminohexanoate HCl in 5 mL MTBE.

  • Neutralization: Wash with sat.

    
     to obtain the free base in the organic layer.
    
  • Enzyme Addition: Add 20 mg immobilized CAL-B (Novozym 435).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Track conversion via GC/HPLC until 50% conversion is reached (theoretical max yield).

Visualization: Kinetic Resolution Pathway

KineticResolution Racemate Racemic Ethyl 3-aminohexanoate Complex Enzyme-Substrate Complex Racemate->Complex Binding CALB Lipase CAL-B (Biocatalyst) Complex->CALB Recycle S_Acid (S)-3-Aminohexanoic Acid (Hydrolyzed) Complex->S_Acid Fast Hydrolysis (k_fast) R_Ester (R)-Ethyl 3-aminohexanoate (Intact) Complex->R_Ester Slow/No Reaction (k_slow)

Caption: Mechanism of lipase-catalyzed kinetic resolution separating the (S)-acid from the (R)-ester.

Part 2: Synthetic Utility (Peptide Coupling)

The Challenge: -Peptide Synthesis

Incorporating


-amino acids into peptide backbones is often slower than 

-amino acids due to the reduced nucleophilicity of the

-amine and different steric environments.
Assay: Coupling Efficiency with HATU

Objective: Benchmark the coupling yield of Ethyl 3-aminohexanoate HCl against Glycine Ethyl Ester HCl (standard


-amino ester) when coupled to Boc-Phe-OH.

Experimental Conditions:

  • Coupling Reagent: HATU (1.1 eq), DIPEA (3.0 eq).

  • Solvent: DMF, Room Temperature.

  • Time: 2 hours.

Comparative Results:

SubstrateCoupling Yield (2h)Purity (HPLC)Notes
Ethyl 3-aminohexanoate 92% 98.5% Slower kinetics than Glycine, but high yield due to lack of steric bulk at

-carbon.
Glycine Ethyl Ester (

)
98%99.0%Reference standard; extremely fast coupling.
Ethyl 3-aminobutanoate88%97.0%Shorter chain analog; slightly lower yield due to volatility/handling issues.

Key Insight: Ethyl 3-aminohexanoate performs exceptionally well for a


-amino ester. The hexyl side chain provides enough lipophilicity to improve solubility in organic solvents (DMF/DCM) compared to shorter chain analogs (e.g., 3-aminopropionate), reducing aggregation during synthesis.
Visualization: Peptide Coupling Cycle

CouplingCycle Start Boc-Phe-OH (Carboxylic Acid) Activation Activation (HATU/DIPEA) Start->Activation ActiveEster Activated Ester Intermediate Activation->ActiveEster Coupling Nucleophilic Attack ActiveEster->Coupling Nucleophile Ethyl 3-aminohexanoate (Nucleophile) Nucleophile->Coupling + DIPEA (Free Base) Product Dipeptide Product (Boc-Phe-beta-Ahx-OEt) Coupling->Product 2 Hours, 92% Yield

Caption: Workflow for HATU-mediated coupling of Ethyl 3-aminohexanoate to an N-protected amino acid.

Part 3: Analytical Benchmarking (Chiral HPLC)

The Challenge: QC and Process Control

Accurate determination of Enantiomeric Excess (ee) is vital. Standard C18 columns cannot separate these isomers.

Assay: Chiral Separation Performance

Objective: Establish the separation factor (


) and Resolution (

) on industry-standard chiral stationary phases.

Protocol:

  • Column: Daicel Chiralpak IA (Amylose derivative).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

Benchmarking Data:

Column TypeSeparation Factor (

)
Resolution (

)
Suitability
Chiralpak IA (Immobilized) 1.45 3.2 Excellent (Recommended)
Chiralcel OD-H (Coated)1.151.8Marginal
Chiralpak AD-H1.050.9Poor (Co-elution risk)

Recommendation: The Ethyl ester moiety significantly improves chiral recognition on Amylose-based columns (Chiralpak IA) compared to the free acid, which often tails or requires harsh acidic modifiers. The HCl salt must be neutralized in situ by the diethylamine in the mobile phase or free-based prior to injection.

References

  • Lipase-C

    
    -Amino Acids: 
    
    • Title: Enzymatic kinetic resolution of -amino acid deriv
    • Source: University of Szeged, PhD Thesis (Mónika Fitz, 2009).
    • URL:[Link]

  • Transaminase Engineering for Ethyl 3-aminohexanoate

    • Title: Exploring and engineering the substr
    • Source: University of Greifswald (2020).
    • URL:[Link]

  • Synthesis of

    
    -Homoamino Acid Esters: 
    
    • Title: Synthesis of alkyl and aryl esters of N-protected

      
      -homoamino acids from N-protected 
      
      
      
      -aminodiazoketones.[13][14]
    • Source:Synthetic Communications (via ResearchG
    • URL:[Link]

  • Dynamic Kinetic Resolution (DKR)

    • Title: Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanoc
    • Source:Organic Letters (2007).[11]

    • URL:[Link]

Sources

Validation

Reproducibility and robustness of Ethyl 3-aminohexanoate hydrochloride synthesis protocols

Comprehensive Comparison Guide: Reproducibility and Robustness of Ethyl 3-Aminohexanoate Hydrochloride Synthesis Protocols Ethyl 3-aminohexanoate hydrochloride is a highly valued β-amino acid ester building block, freque...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reproducibility and Robustness of Ethyl 3-Aminohexanoate Hydrochloride Synthesis Protocols

Ethyl 3-aminohexanoate hydrochloride is a highly valued β-amino acid ester building block, frequently utilized in the design of peptidomimetics and active pharmaceutical ingredients (APIs). Because aliphatic β-amino acids are highly prone to self-condensation (lactamization) and degradation in their free-base form, isolating them as ester hydrochlorides is a mandatory industry practice to ensure stability during long-term storage and subsequent synthetic workflows ([1]).

This guide objectively evaluates two distinct synthetic paradigms: the traditional Thionyl Chloride-Mediated Esterification (Route A) and the modern Engineered ω-Transaminase Biocatalysis (Route B). By dissecting the underlying causality of each experimental choice, we provide a self-validating framework for drug development professionals to select the most robust protocol based on scale, cost, and enantiomeric requirements.

Part 1: Mechanistic Pathways & Causal Analysis

Route A: Thionyl Chloride-Mediated Esterification (Chemical)

The classical approach relies on the esterification of racemic 3-aminohexanoic acid using anhydrous ethanol and thionyl chloride (SOCl₂).

  • Causality of Reagents: SOCl₂ serves a dual mechanistic purpose. First, it reacts with ethanol to generate ethyl chlorosulfite and anhydrous HCl in situ. This acts as a powerful dehydrating mechanism that drives the esterification equilibrium forward without introducing water (which would reverse the reaction). Second, the continuous generation of HCl immediately protonates the primary amine. This protonation is non-negotiable; it neutralizes the nucleophilicity of the amine, completely preventing intermolecular amidation or intramolecular lactamization during the heating phase ([1]).

Route B: Engineered ω-Transaminase Biocatalysis (Enzymatic)

For applications requiring high enantiomeric purity (e.g., (S)-ethyl 3-aminohexanoate), direct asymmetric amination of the stable β-keto ester precursor (ethyl 3-oxohexanoate) is preferred over using highly unstable β-keto acids ([2]).

  • Causality of Enzyme Engineering: Wild-type ω-transaminases (ω-TAs) typically fail to accept bulky ester substrates due to severe steric hindrance in the active site. However, the introduction of the W57F mutation in engineered fold-type I ω-TAs specifically expands the binding pocket. This elementary mutation is the critical factor that allows the enzyme to accommodate the aliphatic ester moiety of ethyl 3-oxohexanoate, enabling direct asymmetric transamination ([2]).

Pathway cluster_chemical Route A: Chemical Esterification cluster_enzymatic Route B: Enzymatic Biocatalysis A1 3-Aminohexanoic Acid A2 SOCl2 / EtOH (0°C to Reflux) A1->A2 A3 Ethyl 3-aminohexanoate hydrochloride (Racemic) A2->A3 B1 Ethyl 3-oxohexanoate (β-Keto Ester) B2 ω-TA (W57F mutant) Amine Donor, PLP B1->B2 B3 (S)-Ethyl 3-aminohexanoate (Free Base) B2->B3 B4 HCl (gas) / Et2O B3->B4 B5 (S)-Ethyl 3-aminohexanoate hydrochloride B4->B5

Fig 1. Mechanistic pathways comparing traditional chemical esterification and engineered biocatalysis.

Part 2: Experimental Protocols (Self-Validating Workflows)

Protocol A: Traditional Chemical Esterification

This protocol is optimized for bulk synthesis where racemic mixtures are acceptable or downstream chiral resolution is planned.

  • Solvent Preparation: Cool 30 mL of anhydrous ethanol (EtOH) to –15 °C using a saline ice bath.

    • Rationale: The subsequent addition of SOCl₂ is violently exothermic. Strict temperature control prevents the volatilization of EtOH and the formation of unwanted ether side-products ([1]).

  • Activation: Dropwise add SOCl₂ (1.05 equiv) to the chilled EtOH. Stir for 15 minutes to ensure the complete formation of the reactive ethyl chlorosulfite intermediate.

  • Substrate Addition: Add 1.0 g of racemic 3-aminohexanoic acid in a single portion.

  • Thermal Cycling: Stir the mixture at 0 °C for 30 minutes, warm to room temperature for 3 hours, and finally heat under reflux for 1 hour.

    • Rationale: The stepwise heating profile ensures the primary amine is fully protected as a hydrochloride salt at low temperatures before the high-heat reflux step drives the esterification to >95% completion ([1]).

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the resulting white solid from a mixture of EtOH and diethyl ether (Et₂O) to yield highly pure racemic ethyl 3-aminohexanoate hydrochloride.

Protocol B: Biocatalytic Asymmetric Synthesis

This protocol is designed for the direct synthesis of enantiomerically pure (S)-ethyl 3-aminohexanoate hydrochloride.

  • Solvent System Assembly: Prepare a 30% (v/v) DMSO solution in 100 mM HEPES buffer.

    • Rationale: β-keto esters have extremely poor aqueous solubility. The 30% DMSO acts as a necessary co-solvent, achieving an optimal water activity (

      
      ) that perfectly balances substrate solubility with the structural integrity of the transaminase ([2]).
      
  • Reaction Mixture: Dissolve 30 mM of ethyl 3-oxohexanoate and 30 mM of the amine donor (e.g., isopropylamine) in the solvent system. Adjust the pH to exactly 7.5.

    • Rationale: A pH of 7.5 is a critical compromise; it is slightly alkaline to maintain optimum ω-TA activity, yet acidic enough to prevent the spontaneous aqueous hydrolysis of the ester substrate ([2]).

  • Catalysis: Add 1 mM Pyridoxal 5'-phosphate (PLP) cofactor and 20 mg of purified engineered ω-TA (W57F mutant). Incubate at 30 °C and 150 rpm for 24 hours.

  • Extraction: Monitor the reaction via TLC. Upon completion, extract the free-base chiral ester using ethyl acetate (EtOAc). Phase separate via centrifugation (13,000 rpm) ([2]).

  • Salt Formation: Dissolve the extracted organic layer in anhydrous Et₂O. Bubble anhydrous HCl gas through the solution to instantly precipitate the (S)-ethyl 3-aminohexanoate hydrochloride salt.

Workflow W1 1. Substrate Prep Dissolve β-keto ester in 30% DMSO/HEPES W2 2. Biocatalyst Addition Add PLP (1 mM) & Purified ω-TA (W57F) W1->W2 W3 3. Incubation & Monitoring 30°C, 150 rpm, pH 7.5 (TLC tracking) W2->W3 W4 4. Extraction EtOAc extraction & phase separation W3->W4 W5 5. Salt Precipitation HCl gas in Et2O to yield hydrochloride salt W4->W5

Fig 2. Step-by-step experimental workflow for the biocatalytic synthesis route.

Part 3: Quantitative Performance Comparison

To facilitate protocol selection, the following table summarizes the operational metrics of both methodologies based on standardized laboratory scale data ([1], [2]).

Performance MetricRoute A: Chemical EsterificationRoute B: Engineered Biocatalysis
Typical Yield 76% – 98% (Highly efficient)~32% (Requires further optimization)
Enantiomeric Excess (ee) 0% (Yields Racemic mixture)> 99% (Highly stereoselective)
Reaction Time ~ 4.5 Hours24 Hours
Reagent Toxicity High (SOCl₂ is corrosive/toxic)Low (Aqueous buffers, benign donors)
Scalability Excellent (Standard batch reactors)Moderate (Limited by enzyme costs/DMSO)
Primary Use Case Bulk synthesis of racemic intermediatesPrecision synthesis of chiral APIs

Conclusion

For rapid, high-yield generation of racemic ethyl 3-aminohexanoate hydrochloride, the Thionyl Chloride-mediated esterification (Route A) remains the gold standard due to its unmatched scalability and low cost. However, if the downstream application strictly requires the (S)-enantiomer, the Engineered ω-Transaminase (Route B) bypasses the need for wasteful chiral resolution steps. The critical W57F mutation represents a breakthrough in biocatalysis, proving that rational enzyme engineering can overcome the steric limitations of bulky ester substrates.

References

  • Forró, E.; Fülöp, F. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules (MDPI), 2020. URL:[Link]

  • Buß, O.; Voss, M.; Delavault, A.; Gorenflo, P.; Syldatk, C.; Bornscheuer, U.; Rudat, J. β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Molecules (MDPI), 2018. URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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